Moniliformin
説明
Structure
3D Structure
特性
IUPAC Name |
3-hydroxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPQKNJSZNXOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |
| Record name | Moniliformin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10185731 | |
| Record name | Moniliformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31876-38-7, 71376-34-6 | |
| Record name | Moniliformin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moniliformin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moniliformin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Moniliformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moniliformin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONILIFORMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Moniliformin-Producing Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin is a mycotoxin produced by a wide array of Fusarium species, contaminating various cereal crops worldwide and posing a significant threat to food and feed safety. This technical guide provides a comprehensive overview of the Fusaurus species known to produce this compound, quantitative data on production levels, detailed experimental protocols for its analysis, and an exploration of the current understanding of its biosynthesis and regulatory pathways.
Fusarium Species Known for this compound Production
A significant number of Fusarium species have been identified as producers of this compound. The production capabilities can vary significantly between species and even among different isolates of the same species. The following table summarizes the known this compound-producing Fusarium species, categorized by their respective sections within the genus.
Table 1: Fusarium Species Known to Produce this compound
| Section | Species |
| Liseola | F. anthophilum, F. dlamini, F. napiforme, F. nygamai, F. proliferatum, F. subglutinans, F. verticillioides (formerly F. moniliforme) |
| Arthrosporiella | F. concolor, F. semitectum |
| Discolor | F. culmorum, F. sambucinum |
| Elegans | F. beomiforme, F. oxysporum, F. redolens |
| Gibbosum | F. acuminatum, F. equiseti |
| Martiella and Ventricosum | F. solani |
| Roseum | F. arthrosporioides, F. avenaceum |
| Sporotrichiella | F. chlamydosporum, F. sporotrichioides, F. tricinctum |
Quantitative this compound Production
The quantity of this compound produced is highly dependent on the Fusarium species, the specific isolate, the substrate, and environmental conditions such as temperature and water activity. The following table presents a summary of reported this compound production levels by various Fusarium species on different substrates.
Table 2: Quantitative Production of this compound by Various Fusarium Species
| Fusarium Species | Substrate | This compound Concentration (mg/kg) |
| F. acuminatum | Not specified | 130 - 2670[1] |
| F. avenaceum | Not specified | 70 - 2670[1] |
| F. anthophilum | Not specified | 200[1] |
| F. dlamini | Not specified | 130 - 470[1] |
| F. oxysporum | Not specified | 130 - 270[1] |
| F. proliferatum | Not specified | 130 - 400[1] |
| F. solani | Not specified | 670[1] |
| F. subglutinans | Not specified | 70 - 1660[1] |
| F. tricinctum | Not specified | 130 - 1330[1] |
| F. moniliforme | Corn | Up to 33,700[2] |
| F. acuminatum | Not specified | 3,400[2] |
| F. concolor | Not specified | 9,500[2] |
| F. equiseti | Not specified | < 30[2] |
| F. semitectum | Not specified | < 30[2] |
Experimental Protocols
Accurate detection and quantification of this compound are crucial for research and safety monitoring. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection being the most common.
Extraction of this compound from Fusarium Cultures on Solid Substrate (e.g., Rice)
This protocol is adapted for the extraction of this compound from fungal cultures grown on a solid substrate like rice.
Materials:
-
Fusarium-colonized rice culture
-
Deionized water
-
Blender or stomacher
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Dry the moldy rice culture at 60°C and grind to a fine powder.
-
Extract a known amount of the ground culture (e.g., 50 g) with methanol (e.g., 200 mL) by blending at high speed for 5 minutes.
-
Filter the extract through filter paper.
-
Repeat the extraction of the residue with another portion of methanol.
-
Combine the methanol extracts and evaporate to dryness under vacuum using a rotary evaporator.
-
Dissolve the residue in deionized water for further cleanup and analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in cleaned-up extracts.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: Strong anion exchange (SAX) column or a reverse-phase C18 column with an ion-pairing agent.
Chromatographic Conditions (Example):
-
Mobile Phase: 0.05 M phosphate (B84403) buffer (pH 4.6)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard curve of this compound in the mobile phase at various concentrations.
-
Filter the aqueous extract from the extraction step through a 0.45 µm filter.
-
Inject the filtered sample onto the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for this compound analysis, especially in complex matrices.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Analytical column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar this compound molecule.
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Gradient Elution: A gradient program starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 97 -> m/z 41).
Procedure:
-
Extract the sample as described previously. A further solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.
-
Prepare a standard curve of this compound.
-
Inject the sample extract and standards onto the LC-MS/MS system.
-
Identify and quantify this compound based on its retention time and the area of the specific MRM transition peak.
Biosynthetic and Signaling Pathways
The genetic and molecular basis of this compound biosynthesis in Fusarium is not as well-characterized as that of other mycotoxins like fumonisins or trichothecenes. While dedicated gene clusters for many fungal secondary metabolites have been identified, a specific and complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the scientific literature.
However, general signaling pathways are known to regulate mycotoxin production in Fusarium. These pathways are influenced by various environmental cues and are likely involved in the regulation of this compound biosynthesis.
General Regulatory Pathways for Mycotoxin Biosynthesis in Fusarium
Several global regulatory networks are known to influence the production of secondary metabolites, including mycotoxins, in Fusarium. These include pathways responsive to environmental signals such as nutrient availability (nitrogen, carbon), pH, light, and stress. While the direct linkage to this compound is still under investigation, these pathways represent the current understanding of mycotoxin regulation in the genus.
Caption: General signaling pathways influencing mycotoxin biosynthesis in Fusarium.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a contaminated sample.
Caption: A typical workflow for the analysis of this compound.
Conclusion
This compound remains a significant mycotoxin of concern due to its widespread production by numerous Fusarium species and its potential toxicity. This guide has provided an in-depth overview of the Fusarium species involved, their production capabilities, and detailed methodologies for accurate analysis. While the specific genetic and regulatory mechanisms governing this compound biosynthesis are still an active area of research, the general signaling pathways presented here offer a framework for understanding its production. Continued research into the molecular biology of this compound biosynthesis is essential for the development of effective strategies to mitigate its contamination in food and feed.
References
The Enigmatic Pathway of Moniliformin: A Technical Guide to its Biosynthesis in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin is a mycotoxin of significant concern in agriculture and food safety, produced by various Fusarium species that contaminate cereal crops worldwide.[1] Its unique cyclobutene-dione structure is responsible for its toxicity, which primarily targets the cardiovascular system.[1] this compound inhibits the pyruvate (B1213749) dehydrogenase complex, a critical enzyme in cellular respiration. This guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in fungi, presenting available quantitative data, relevant experimental protocols, and a discussion of the existing knowledge gaps that present opportunities for future research.
The this compound Biosynthetic Pathway: An Unresolved Puzzle
Despite decades of research into Fusarium mycotoxins, the complete biosynthetic gene cluster responsible for this compound production has not yet been definitively identified and characterized in the scientific literature. Unlike other mycotoxins such as fumonisins, for which the FUM gene cluster is well-documented, the specific genetic locus containing the polyketide synthase (PKS) and tailoring enzymes for this compound synthesis remains elusive.
Based on its chemical structure, this compound is hypothesized to be a polyketide-derived metabolite. The biosynthesis is thought to initiate with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase, followed by a series of enzymatic modifications including cyclization and oxidation to form the characteristic four-membered ring.
A Hypothetical Pathway
The following diagram illustrates a plausible, though unconfirmed, biosynthetic route to this compound, starting from basic metabolic precursors. This model is based on general principles of fungal polyketide synthesis.
Quantitative Analysis of this compound Production
While the genetic basis is unclear, the production of this compound has been quantified in numerous Fusarium species. The following table summarizes reported production levels, highlighting the significant variability among species and isolates.
| Fusarium Species | Isolate(s) | Substrate | This compound Concentration (mg/kg or µg/g) | Reference(s) |
| F. acuminatum | 2 isolates | Not specified | 130 - 2670 | [2] |
| F. acuminatum | Not specified | Not specified | 3400 | [3] |
| F. anthophilum | 1 of 3 isolates | Not specified | 200 | [2] |
| F. avenaceum | 18 isolates | Not specified | 70 - 2670 | [2] |
| F. beomiforme | Not specified | Corn cultures | 200 - 890 | |
| F. concolor | Not specified | Not specified | 9500 | [3] |
| F. dlamini | 2 of 3 isolates | Not specified | 130 - 470 | [2] |
| F. moniliforme | Not specified | Corn | > 10000 | [3] |
| F. moniliforme NRRL 6322 | NRRL 6322 | Corn grit medium | ~600 | [4] |
| F. napiforme | Not specified | Corn cultures | 16 - 388 | |
| F. nygamai | Not specified | Corn cultures | 15 - 874 | |
| F. nygamai (from millet) | 19 isolates | Corn cultures | 4300 - 18200 | |
| F. oxysporum | 4 of 9 isolates | Not specified | 130 - 270 | [2] |
| F. oxysporum | 31 isolates | Not specified | 0.5 - 1007.47 | [5] |
| F. proliferatum | 3 of 7 isolates | Not specified | 130 - 400 | [2] |
| F. solani | 1 of 14 isolates | Not specified | 670 | [2] |
| F. subglutinans | 8 of 20 isolates | Not specified | 70 - 1660 | [2] |
| F. tricinctum | 2 of 9 isolates | Not specified | 130 - 1330 | [2] |
Key Experimental Protocols
Identifying the this compound gene cluster will require gene disruption and functional analysis. Below is a generalized protocol for targeted gene deletion in Fusarium using the split-marker recombination technique, a common method for studying gene function in these fungi.
Protocol: Targeted Gene Deletion in Fusarium via Split-Marker Recombination
Objective: To create a knockout mutant of a candidate gene potentially involved in this compound biosynthesis.
1. Preparation of Fungal Material:
- Culture the target Fusarium strain (e.g., F. proliferatum) in a suitable liquid medium to obtain fresh mycelia.
- Harvest the mycelia and prepare protoplasts by enzymatic digestion of the fungal cell wall. This typically involves a mixture of enzymes such as driselase (B13393941) and β-glucanase in an osmotic stabilizer (e.g., 0.7 M NaCl).
2. Construction of the Deletion Cassette:
- Using PCR, amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from fungal genomic DNA.
- Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).
- In a subsequent fusion PCR reaction, "split" the marker gene into two overlapping fragments. Fuse the 5' flank of the target gene to the 5' fragment of the marker, and the 3' flank to the 3' fragment of the marker. This creates two separate DNA constructs.
3. Protoplast Transformation:
- Transform the prepared fungal protoplasts with the two split-marker DNA constructs simultaneously.
- Polyethylene glycol (PEG)-mediated transformation is a commonly used method to facilitate DNA uptake.
4. Selection and Screening of Transformants:
- Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
- Only transformants where homologous recombination has occurred at the target locus, leading to the reconstitution of a functional resistance marker, will grow.
- Isolate putative mutants and confirm the correct gene replacement event by PCR using primers that bind outside the integrated cassette and within the marker gene.
5. Phenotypic Analysis:
- Culture the confirmed knockout mutants under conditions known to induce this compound production in the wild-type strain.
- Analyze the culture extracts for the presence or absence of this compound using analytical techniques such as HPLC or LC-MS/MS. A loss of this compound production in the mutant would indicate the involvement of the deleted gene in its biosynthesis.
The following diagram outlines the workflow for this experimental approach.
Conclusion and Future Directions
The biosynthesis of this compound in Fusarium species presents a compelling area for future research. While quantitative data on its production are available, the underlying genetic and enzymatic machinery remains to be elucidated. The primary challenge and opportunity for researchers is the identification and functional characterization of the this compound biosynthetic gene cluster. The application of modern genomic tools, such as whole-genome sequencing and comparative genomics between this compound-producing and non-producing strains, coupled with gene disruption techniques, will be instrumental in unraveling this enigmatic pathway. A complete understanding of this compound biosynthesis will not only provide insights into fungal secondary metabolism but also pave the way for novel strategies to mitigate mycotoxin contamination in food and feed, and potentially unlock new avenues for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound production by fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound production and toxicity of different Fusarium species from Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic variation of Fusarium oxysporum isolates forming fumonisin B1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Moniliformin in Cereal Crops: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moniliformin (MON), a mycotoxin produced by various Fusarium species, poses a significant threat to food and feed safety worldwide. Its natural occurrence in a wide range of cereal crops, coupled with its potent cardiotoxicity, necessitates a thorough understanding of its prevalence, detection, and biological activity. This technical guide provides a comprehensive overview of the natural occurrence of this compound in key cereal crops, details analytical methodologies for its detection, and elucidates its mechanism of toxicity. Furthermore, this guide explores the current knowledge on the biosynthetic pathway of this compound in Fusarium species, offering insights for future research and the development of targeted control strategies.
Introduction
This compound is a low-molecular-weight mycotoxin characterized by a unique cyclobutene-1,2-dione structure.[1] It is primarily produced by a variety of Fusarium species, including F. proliferatum, F. subglutinans, F. avenaceum, and F. fujikuroi, which are common pathogens of cereal crops.[1][2] The contamination of cereals such as maize, wheat, rice, and sorghum with this compound is a global concern due to its potential adverse health effects on both humans and animals.[3][4][5] The primary toxic effect of this compound is cardiotoxicity, leading to myocardial necrosis and heart failure.[6] This guide aims to provide a detailed technical resource for researchers and scientists working on mycotoxin analysis, food safety, and drug development by summarizing the current data on this compound's natural occurrence, presenting detailed experimental protocols, and visualizing key biological pathways.
Natural Occurrence in Cereal Crops
This compound contamination has been reported in a variety of cereal crops from different geographical regions. The prevalence and concentration of this mycotoxin are influenced by factors such as climatic conditions, agricultural practices, and the susceptibility of the host plant to Fusarium infection.[4]
Data Presentation: this compound Contamination in Cereal Crops
The following tables summarize the quantitative data on the natural occurrence of this compound in major cereal crops, compiled from various international studies.
Table 1: this compound (MON) Contamination in Maize (Zea mays)
| Geographic Region | Year of Survey | No. of Samples Analyzed | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |
| South Korea | Not Specified | Not Specified | 80 | 100.80 | Not Specified | [3] |
| Serbia | 2018-2021 | 400 | 100 | 222.7 | 1742.0 | [4] |
| Italy | 2018 | Not Specified | 95.1 | Not Specified | 4811 | [7] |
| Italy (Northwestern) | 2008-2011 | 108 | 93 | Not Specified | 2606 | [8] |
| Ethiopia | Not Specified | 150 | 96 | Not Specified | 4410 | [9][10] |
| Germany | 2006-2007 | Not Specified | 43-45 | Not Specified | 3330 | [4] |
| Netherlands & Germany | Not Specified | 23 | - | - | 207 | [11][12] |
| Poland | Not Specified | Not Specified | - | - | 530,000 | [5][13] |
| United Kingdom | Not Specified | 36 | - | 50-250 | - | [14] |
Table 2: this compound (MON) Contamination in Wheat (Triticum spp.)
| Geographic Region | Year of Survey | No. of Samples Analyzed | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |
| Italy (Durum) | 2019 | Not Specified | 45.0 | Not Specified | >500 (in 7.5% of samples) | [7] |
| Italy (Common) | 2019 | Not Specified | 18.7 | Not Specified | >100 (in 2.5% of samples) | [7] |
| Norway | Not Specified | Not Specified | 76 | Not Specified | 950 | [11] |
| Poland | Not Specified | Not Specified | - | - | 2,080 | [5] |
Table 3: this compound (MON) Contamination in Sorghum (Sorghum bicolor)
| Geographic Region | Year of Survey | No. of Samples Analyzed | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |
| South Korea | Not Specified | Not Specified | 93 | 153.31 | 374.10 | [3] |
| Argentina | Not Specified | Not Specified | 41 | 605.06 | 914.2 | [15][16] |
| Ethiopia | 2021 | Not Specified | 93 | 149 | 437 | [17] |
Table 4: this compound (MON) Contamination in Rice (Oryza sativa)
| Geographic Region | Year of Survey | No. of Samples Analyzed | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |
| South Korea (Brown) | Not Specified | Not Specified | 87 | 4.14 | Not Specified | [3] |
| South Korea (Black) | Not Specified | Not Specified | 33 | 2.67 | Not Specified | [3] |
| South Korea (White) | Not Specified | Not Specified | 67 | 1.16 | Not Specified | [3] |
| Iran | Not Specified | 65 | 0 | Not Detected | Not Detected | [18] |
| China (Keshan disease endemic area) | Not Specified | Not Specified | - | - | 264 | [14] |
Table 5: this compound (MON) Contamination in Other Cereals
| Cereal | Geographic Region | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference(s) |
| Oats | Norway | 31.5 | Not Specified | 210 | [11] |
| Oats | Poland | Not Specified | Not Specified | 220 | [5] |
| Barley | Norway | 25 | Not Specified | 380 | [11] |
| Rye | Poland | Not Specified | Not Specified | 12.3 | [14] |
| Triticale | Poland | Not Specified | Not Specified | 15.7 | [14] |
| Job's Tears | South Korea | 100 | 97.19 | Not Specified | [3] |
| Foxtail Millet | South Korea | 60 | 31.34 | Not Specified | [3] |
Experimental Protocols
Accurate and sensitive detection of this compound in complex cereal matrices is crucial for risk assessment and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of this mycotoxin.
Sample Preparation for this compound Analysis
A generic and robust sample preparation protocol is essential for reliable quantification. The following is a generalized workflow adaptable for various cereal matrices.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: Strong Anion Exchange (SAX) column (e.g., 10 µm, 4 mm i.d. x 25 cm).[5]
-
Mobile Phase: 0.01 M sodium dihydrogen phosphate (B84403) (pH 5.0).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 229 nm.[5]
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared using certified this compound standards.
An alternative approach involves paired-ion chromatography on a reverse-phase column.[5]
-
Column: C18 reverse-phase column (e.g., 10 µm, 4 mm i.d. x 25 cm).
-
Mobile Phase: 0.005 M tetrabutylammonium (B224687) hydrogen sulphate in a mixture of 8% methanol (B129727) and 92% 0.1 M sodium phosphate buffer (pH 7.0).[5]
-
Flow Rate: 2.0 mL/min.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and selectivity for this compound analysis, especially in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-p-HILIC).
-
Mobile Phase:
-
A: 60 mM ammonium (B1175870) formate (B1220265) in water.
-
B: Acetonitrile.
-
-
Gradient: Isocratic elution with 10% A and 90% B.
-
Flow Rate: 0.15 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitoring the transition of the precursor ion (m/z 97) to a specific product ion.[17]
-
Quantification: Use of an internal standard, such as 13C2-moniliformin, is recommended for accurate quantification to compensate for matrix effects.[13]
Signaling Pathways and Mechanism of Toxicity
The primary mechanism of this compound's toxicity is the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzyme complex in cellular respiration.[16] This inhibition disrupts the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle (Krebs cycle).
The inhibition of the PDH complex by this compound leads to a cascade of cellular events:
-
Decreased Acetyl-CoA Production: This limits the fuel for the citric acid cycle, leading to a reduction in the production of NADH and FADH2.
-
Reduced ATP Synthesis: The decreased availability of NADH and FADH2 for the electron transport chain results in a significant drop in cellular ATP levels.
-
Cellular Energy Depletion: The lack of ATP impairs numerous cellular functions, particularly in tissues with high energy demands, such as the heart.
-
Cardiotoxicity: The severe energy deficit in cardiac muscle cells leads to necrosis, myocardial damage, and ultimately, heart failure.[6]
Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound in Fusarium species is not yet fully elucidated, and a specific gene cluster has not been definitively identified. However, based on the biosynthesis of other mycotoxins, it is hypothesized to be a polyketide-derived metabolite.[4] The biosynthesis of mycotoxins in fungi is typically governed by a cluster of genes that encode the necessary enzymes, including polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and various modifying enzymes.[16]
While the specific genes for this compound are unknown, the general process for polyketide-derived mycotoxin synthesis provides a logical framework.
Further research, including genome sequencing of this compound-producing Fusarium strains and gene knockout studies, is required to identify the specific "MON" gene cluster and elucidate the precise enzymatic steps involved in its biosynthesis.
Conclusion
This compound represents a significant and persistent challenge to the safety of cereal-based food and feed. Its widespread occurrence across various crops and geographical locations underscores the need for continuous monitoring and the development of effective mitigation strategies. This technical guide has provided a comprehensive overview of the current state of knowledge regarding this compound, from its natural prevalence to its molecular mechanism of action. The detailed analytical protocols and visual representations of key pathways are intended to serve as a valuable resource for the scientific community. A critical area for future research is the elucidation of the this compound biosynthetic pathway, which will be instrumental in developing targeted approaches to prevent its formation in cereal crops, thereby safeguarding public and animal health.
References
- 1. Genetic variation of Fusarium oxysporum isolates forming fumonisin B1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusarin C biosynthesis in Fusarium moniliforme and Fusarium venenatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatic Analysis of Secondary Metabolite Biosynthetic Potential in Pathogenic Fusarium[v1] | Preprints.org [preprints.org]
- 4. Phylogeny and Mycotoxin Profile of Pathogenic Fusarium Species Isolated from Sudden Decline Syndrome and Leaf Wilt Symptoms on Date Palms (Phoenix dactylifera) in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of this compound by Fusarium sporotrichioides and Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound production and toxicity of different Fusarium species from Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Production of the Fusarium Mycotoxin this compound by Penicillium melanoconidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound production by fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mycotoxinsite.com [mycotoxinsite.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification and Functional Characterization of the Gene Cluster Responsible for Fusaproliferin Biosynthesis in Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genome-Wide Characterization Reveals Variation Potentially Involved in Pathogenicity and Mycotoxins Biosynthesis of Fusarium proliferatum Causing Spikelet Rot Disease in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Moniliformin: A Comprehensive Toxicological Profile and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Moniliformin (MON) is a mycotoxin produced by various Fusarium species, contaminating cereal crops worldwide.[1] Its low molecular weight and high polarity contribute to its frequent occurrence in food and feed, posing a potential risk to human and animal health.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, its mechanism of action, and detailed experimental methodologies for its assessment. The primary toxic effects of this compound are cardiotoxicity and hematotoxicity.[3][4] The core mechanism of its toxicity lies in the potent inhibition of the mitochondrial pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[5][6] This guide synthesizes quantitative toxicological data, outlines experimental protocols, and presents visual diagrams of key pathways and workflows to serve as a critical resource for the scientific community.
Toxicological Profile
The toxicity of this compound varies significantly across different animal species. The primary target organs are the heart and hematopoietic system, leading to acute cardiac failure and hematological disturbances.[3][4]
Acute Toxicity
Acute exposure to this compound can lead to rapid onset of clinical signs, including muscular weakness, respiratory distress, and death.[7] The median lethal dose (LD50) has been determined for several species, as summarized in the table below.
Table 1: Acute Toxicity of this compound (LD50 Values)
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |
| Cockerels | Oral | 4.0 | [8] |
| Ducklings | Oral | 3.68 | [8] |
| Rats (male) | Oral | 50.0 | [8] |
| Rats (female) | Oral | 41.57 | [8] |
| Mice | Intraperitoneal | 20.9 - 24.0 | [7][8][9] |
| Mice (male) | Intraperitoneal | 29.1 | [10] |
| Mink | Intraperitoneal | 2.2 - 2.8 | [8] |
Cardiotoxicity
This compound is a potent cardiotoxin, causing significant damage to myocardial tissue.[1][8] Studies in rats have demonstrated that this compound perfusion decreases myocardial contractile force and intravenous injection inhibits cardiac hemodynamic variables, leading to ventricular arrhythmia.[1] Ultrastructural examinations of the myocardium in mice and rats treated with this compound revealed lesions in the mitochondria, myofibrils, and sarcolemma.[5] These changes are similar to those observed in Keshan disease, an endemic cardiomyopathy, suggesting a potential etiological link.[5][11]
Hematotoxicity
In addition to cardiotoxicity, this compound has been shown to induce hematological hazards.[3][4] A 28-day study in pigs identified a decrease in hematocrit and hemoglobin levels as sensitive endpoints of this compound toxicity.[4]
Genotoxicity
In vitro studies have demonstrated the genotoxic potential of this compound. It has been shown to cause chromosome aberrations in cultured human peripheral blood lymphocytes.[9][12] this compound treatment significantly increased the frequencies of chromosomal aberrations (CA), sister-chromatid exchanges (SCE), and micronuclei (MN) in a dose-dependent manner.[12] However, there is currently no available data on its in vivo genotoxicity or carcinogenicity.[3][13]
Mechanism of Action
The primary molecular mechanism underlying this compound's toxicity is the inhibition of the pyruvate dehydrogenase complex (PDC) .[5][6] PDC is a critical mitochondrial enzyme complex that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and cellular respiration.[14]
This compound acts as a potent and selective inhibitor of the pyruvate dehydrogenase (E1) component of the complex.[13][15] The inhibition is time-dependent and follows saturation kinetics.[15] Thiamin pyrophosphate (TPP), a cofactor for the E1 enzyme, is necessary for the inhibitory action of this compound.[13][15] Pyruvate, the substrate of PDC, can protect the enzyme complex from inactivation by this compound.[13][15] It has been proposed that this compound acts as a "suicide inactivator," where the enzyme itself converts the inhibitor into a more reactive form that then irreversibly binds to and inactivates the enzyme.[13][15]
The inhibition of PDC by this compound leads to a cascade of downstream effects:
-
Disruption of Cellular Respiration: By blocking the entry of pyruvate into the TCA cycle, this compound severely impairs mitochondrial respiration and ATP production.[16]
-
Metabolic Shift: The blockage of aerobic metabolism forces cells to rely more heavily on anaerobic glycolysis, leading to an accumulation of lactate.
-
Cardiomyocyte Dysfunction: The heart has a high energy demand and is particularly vulnerable to disruptions in mitochondrial function. The inhibition of PDC in cardiomyocytes leads to energy depletion, contractile dysfunction, and ultimately cell death, explaining the pronounced cardiotoxicity of this compound.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
This section outlines key experimental methodologies for assessing the toxicological properties of this compound.
In Vitro Genotoxicity Assessment: Chromosomal Aberration Assay
This protocol is based on established guidelines for chromosomal aberration tests (e.g., OECD 473).[15]
Objective: To evaluate the potential of this compound to induce structural chromosomal abnormalities in cultured mammalian cells.
Materials:
-
Human peripheral blood lymphocytes (HPBL) or a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells).
-
Cell culture medium (e.g., RPMI-1640 for HPBL, Ham's F12 for CHO) supplemented with fetal bovine serum, antibiotics, and phytohemagglutinin (for HPBL).
-
This compound (dissolved in a suitable solvent, e.g., water or DMSO).
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Negative/vehicle control.
-
S9 metabolic activation system (optional, to assess the effect of metabolites).
-
Colcemid or another metaphase-arresting agent.
-
Hypotonic solution (e.g., 0.075 M KCl).
-
Fixative (e.g., methanol:acetic acid, 3:1 v/v).
-
Giemsa stain.
-
Microscope slides.
-
Microscope with oil immersion objective.
Procedure:
-
Cell Culture: Culture HPBL or CHO cells under standard conditions (37°C, 5% CO2).
-
Treatment: Expose cell cultures to at least three concentrations of this compound, along with positive and negative controls. A typical exposure is for 3-4 hours with and without S9 activation, and a longer exposure (e.g., 24 hours) without S9.
-
Metaphase Arrest: Add colcemid to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate to swell the cells.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.
-
Staining: Stain the slides with Giemsa solution.
-
Scoring: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the percentage of cells with aberrations compared to the negative control.
Caption: Workflow for in vitro genotoxicity assessment.
Pyruvate Dehydrogenase Complex (PDC) Inhibition Assay
This protocol is adapted from methodologies used to study PDC inhibition.[3][14]
Objective: To determine the inhibitory effect of this compound on the activity of the pyruvate dehydrogenase complex.
Materials:
-
Isolated mitochondria or purified PDC from a suitable source (e.g., bovine heart).
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Substrates: Pyruvate, Coenzyme A (CoA), NAD+.
-
Cofactors: Thiamin pyrophosphate (TPP), MgCl2.
-
This compound at various concentrations.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, CoA, TPP, and MgCl2.
-
Pre-incubation: Add the mitochondrial preparation or purified PDC to the reaction mixture and pre-incubate for a few minutes at a controlled temperature (e.g., 30°C).
-
Inhibitor Addition: Add different concentrations of this compound to the experimental cuvettes. A control cuvette should receive the vehicle.
-
Reaction Initiation: Initiate the reaction by adding pyruvate.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each this compound concentration relative to the control. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Analytical Detection of this compound in Biological Matrices
This protocol outlines a general procedure for the extraction and quantification of this compound from a biological matrix (e.g., maize) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17]
Objective: To accurately quantify the concentration of this compound in a complex biological sample.
Materials:
-
Homogenized biological sample (e.g., ground maize).
-
Extraction solvent (e.g., acetonitrile/water mixture).
-
Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange - SAX) for cleanup.
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
This compound analytical standard.
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium (B1175870) formate).
Procedure:
-
Extraction: Extract a known weight of the homogenized sample with the extraction solvent by shaking or vortexing.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Cleanup (SPE): Condition the SPE cartridge. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering compounds. Elute this compound with an appropriate solvent.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate this compound from other components on a suitable analytical column (e.g., HILIC). Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.
-
Quantification: Create a calibration curve using the this compound analytical standard to quantify the concentration in the sample.
Caption: Analytical workflow for this compound detection.
Conclusion
This compound is a mycotoxin of significant concern due to its potent cardiotoxic and hematotoxic effects, which are primarily mediated through the inhibition of the pyruvate dehydrogenase complex. This disruption of cellular energy metabolism has severe consequences, particularly for high-energy-demand tissues like the heart. The available data also indicate a potential for genotoxicity, warranting further investigation into its long-term health effects, including carcinogenicity. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in toxicology and drug development to further elucidate the risks associated with this compound exposure and to develop strategies for its detection and mitigation. Continued research is crucial to establish regulatory limits and ensure the safety of the global food and feed supply.
References
- 1. Effect of this compound on myocardial contractility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea [mdpi.com]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Ultrastructural study of this compound induced lesions of myocardium in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whs.rocklinusd.org [whs.rocklinusd.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C4H2O3 | CID 40452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. Evaluation of the genotoxicity of Fusarium mycotoxin this compound in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Technical Guide to Moniliformin: From Discovery to Modern Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and scientific research surrounding moniliformin, a mycotoxin produced by various Fusarium species. This document details its physicochemical properties, toxicological data, and the methodologies for its isolation, purification, and analysis, with a focus on providing actionable information for professionals in research and drug development.
Discovery and Historical Context
This compound was first identified in 1973 in the United States from cultures of Fusarium proliferatum that had been isolated from maize kernels infected with southern leaf blight. Initially, the producing fungus was misidentified as Fusarium moniliforme. The name "this compound" is derived from the original, albeit incorrect, identification of the producing organism.
Subsequent research has revealed that this compound is produced by a wide range of Fusarium species, including F. subglutinans, F. avenaceum, F. concolor, F. equiseti, and F. semitectum. More recently, production of this mycotoxin has also been reported in Penicillium melanoconidium, expanding the known fungal sources of this compound. This compound is a frequent contaminant of cereal grains, particularly maize, and has been detected in samples from various parts of the world.
Physicochemical Properties
This compound is the sodium or potassium salt of 3-hydroxy-1,2-cyclobutenedione. It is a small, highly polar, and acidic molecule. Due to its ionic nature, it is highly soluble in water and other polar solvents.
| Property | Value | Reference |
| Chemical Formula | C4HNaO3 (Sodium Salt) | |
| Molar Mass | 120.04 g/mol (Sodium Salt) | |
| Appearance | Yellow crystalline solid | |
| Melting Point | Decomposes at 345-355 °C without melting | |
| pKa | 1.70 | |
| Solubility | Very good in water and polar solvents like methanol. | |
| UV Absorption Maxima (λmax) | 226 nm and 259 nm in methanol | |
| UV Molar Absorptivity | 19100 L/mol/cm (at 229 nm in H2O), 5600 L/mol/cm (at 260 nm in H2O) |
Toxicological Data
This compound exhibits acute toxicity in various animal species, with cardiotoxicity being the primary effect. The mechanism of toxicity involves the inhibition of the pyruvate (B1213749) dehydrogenase complex, a critical enzyme linking glycolysis to the Krebs cycle.
| Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Cockerels | Oral | 4.0 | |
| Ducklings | Oral | 3.68 | |
| Mice | Intraperitoneal | 20.9 - 24.0 | |
| Rats (male) | Oral | 50.0 | |
| Rats (female) | Oral | 41.57 | |
| Mink | Intraperitoneal | 2.2 - 2.8 |
Mechanism of Action and Signaling Pathway
This compound's primary molecular target is the pyruvate dehydrogenase complex (PDC), a key enzyme in cellular respiration. Specifically, it inhibits the pyruvate dehydrogenase (E1) component of the complex. This inhibition is dependent on the presence of the cofactor thiamine (B1217682) pyrophosphate (TPP). The proposed mechanism is that of a "suicide inactivator," where this compound forms a stable adduct with TPP within the active site of the enzyme, leading to irreversible inhibition.
The inhibition of PDC has significant downstream effects on cellular metabolism. By blocking the conversion of pyruvate to acetyl-CoA, this compound effectively decouples glycolysis from the Krebs cycle and oxidative phosphorylation, leading to a severe reduction in ATP production. This disruption of cellular energy metabolism is particularly detrimental to tissues with high energy demands, such as the heart muscle, explaining the observed cardiotoxicity.
Moniliformin Stability Under Different Environmental Conditions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the stability of moniliformin (MON), a mycotoxin produced by various Fusarium species, under different environmental conditions. Understanding the stability of this mycotoxin is crucial for accurate risk assessment, the development of effective decontamination strategies, and for ensuring the integrity of analytical standards.
Stability in Aqueous Solutions: Effects of Temperature and pH
The stability of this compound in aqueous solutions is significantly influenced by both temperature and pH. Generally, the degradation of this compound increases with rising temperature and pH.
Key Findings:
-
pH Influence: this compound is most stable under acidic conditions (pH 4).[1][2] As the pH increases towards neutral (pH 7) and alkaline (pH 9-10) conditions, its stability decreases markedly.[1][2]
-
Temperature Influence: Higher temperatures accelerate the degradation of this compound, with the effect being more pronounced at higher pH values.[1][2]
Quantitative Data Summary:
The following table summarizes the percentage reduction of this compound in aqueous buffer solutions after 60 minutes of heating at various temperatures and pH levels.
| Temperature (°C) | pH | This compound Reduction (%) | Reference |
| 150 | 4 | 5 | [1] |
| 100 | 10 | 56 | [1][2] |
| 125 | 10 | 72 | [1][2] |
| 150 | 10 | 83 | [1][2] |
| 175 | 10 | >99 | [1][2] |
Experimental Protocol: Thermal Stability in Aqueous Solution
This protocol is based on the methodology described by Pineda-Valdes and Bullerman (2000).
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Dilute the this compound stock solution with the respective buffers to achieve the target concentration.
-
-
Thermal Treatment:
-
Dispense aliquots of the buffered this compound solutions into sealed vials.
-
Place the vials in a preheated oil bath or heating block set to the desired temperatures (e.g., 100°C, 125°C, 150°C).
-
Collect samples at specified time intervals (e.g., 10, 20, 30, 45, 60 minutes).
-
Immediately cool the collected samples in an ice bath to stop the degradation reaction.
-
-
Analysis:
Logical Relationship of Temperature and pH on this compound Degradation
Caption: Relationship between temperature, pH, and this compound stability.
Stability in Food Matrices
The stability of this compound has also been investigated in cereal grains, which are the primary commodities contaminated by this mycotoxin.
Key Findings:
-
In ground corn and wheat, this compound shows moderate decomposition when heated. For instance, after heating at 100°C for 30 minutes, 55% of the this compound remained in the corn.[3]
Quantitative Data Summary:
| Matrix | Temperature (°C) | Time (hours) | This compound Remaining (%) | Reference |
| Ground Corn | 100 | 0.5 | 55 | [3] |
Stability in Organic Solvents
The stability of this compound in organic solvents is a critical consideration for analytical and research purposes.
Key Findings:
-
Acetonitrile (B52724) and Methanol (B129727): this compound standard solutions prepared in acetonitrile and methanol are generally considered stable when stored at -18°C for extended periods (e.g., 14 months).[5]
-
Acetonitrile-Water Mixtures: this compound is often extracted from samples using mixtures of acetonitrile and water.[3] The stability in these mixtures is crucial for accurate quantification. A study on multi-mycotoxin standards in a water/methanol (50/50 v/v) solution with 0.1% formic acid showed stability for at least 75 hours at 23°C when exposed to light.[5]
Further research is needed to comprehensively evaluate the stability of this compound in a wider range of organic solvents such as DMSO, ethanol, and chloroform.
Photostability
Limited specific information is available regarding the photostability of this compound. However, general practices for handling mycotoxin standards recommend protection from light. For instance, diluted multi-mycotoxin standard solutions, including this compound, have been shown to be stable when exposed to light for at least 75 hours at 23°C in silanized glass.[5]
A dedicated photostability study on this compound under controlled UV and visible light exposure is required to fully characterize its susceptibility to photodegradation.
Degradation Kinetics
While several studies have reported the percentage reduction of this compound under various conditions, a detailed analysis of its degradation kinetics (e.g., reaction order, rate constants) is not extensively documented in the available literature. Understanding the kinetics is essential for predicting the shelf-life and fate of the mycotoxin.
Further studies are needed to determine the degradation kinetics of this compound under different temperature and pH conditions to establish kinetic models and calculate activation energies.
Degradation Products
Identifying the degradation products of this compound is crucial for assessing the potential toxicity of its breakdown compounds.
Ozone Degradation:
-
Treatment with ozone has been shown to detoxify this compound.[6]
-
The degradation involves the disappearance of the double bond and the opening of the four-carbon ring structure.[6]
-
The identified degradation products are 1,2-dihydroxy-1,2-dicarboxyl-epoxyethane and 2-carbonyl-3-hydroxy-dibutyric acid.[6]
Workflow for Ozone Degradation of this compound
Caption: Ozone-mediated degradation pathway of this compound.
Information on the degradation products resulting from thermal or pH-mediated degradation is currently lacking and requires further investigation using techniques like LC-MS/MS.
Biological Degradation
Microbial degradation offers a potential avenue for the detoxification of this compound in contaminated commodities.
Key Findings:
-
The bacterium Ochrobactrum anthropi (strain Y21-2), isolated from mycotoxin-contaminated soil, has been shown to utilize this compound as its sole carbon and energy source, leading to its degradation.[7]
-
Resting cell suspensions of this bacterium can rapidly degrade this compound, suggesting the presence of specific degradative enzymes.[7]
The specific enzymes and metabolic pathways involved in the biodegradation of this compound by Ochrobactrum anthropi have not yet been fully elucidated and represent an important area for future research.
Experimental Workflow for this compound Biodegradation Study
Caption: Workflow for investigating the biodegradation of this compound.
Conclusion and Future Directions
This compound exhibits variable stability depending on the environmental conditions. It is relatively stable under acidic conditions and at lower temperatures but degrades significantly in alkaline environments and at elevated temperatures. While some information exists on its stability in certain solvents and its degradation by ozone and a specific bacterium, there are notable gaps in our understanding.
Future research should focus on:
-
Conducting detailed photostability studies.
-
Evaluating its stability in a broader range of organic solvents.
-
Determining the degradation kinetics and elucidating the structures of thermal and hydrolytic degradation products.
-
Identifying the enzymes and metabolic pathways involved in its biodegradation.
A comprehensive understanding of these factors will be instrumental in developing effective strategies to mitigate the risks associated with this compound contamination in food and feed, as well as in ensuring the accuracy of scientific research involving this mycotoxin.
References
- 1. Thermal stability of this compound at varying temperature, pH, and time in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic determination and stability of the Fusarium mycotoxin this compound in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of this compound in maize using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Isolation of this compound-degrading bacterium Ochrobactrum sp. and analysis of its functional properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
Known Analogues and Derivatives of Moniliformin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin (MON), a mycotoxin produced by various Fusarium species, presents a significant concern for food and feed safety due to its cardiotoxic effects.[1] Its unique chemical structure, a salt of 3-hydroxy-1,2-cyclobutenedione (also known as semisquaric acid), has intrigued chemists and toxicologists alike.[2] The primary mechanism of this compound's toxicity is the inhibition of the pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[3][4][5] This disruption of cellular energy metabolism underlies its pathological effects.
This technical guide provides a comprehensive overview of the known analogues and derivatives of this compound. It delves into their chemical synthesis, biological activities, and toxicological profiles, offering a valuable resource for researchers in mycotoxicology, medicinal chemistry, and drug development. The exploration of these derivatives is crucial for understanding structure-activity relationships and for the potential development of novel therapeutic agents or tools to probe cellular metabolism.
Known Analogues and Derivatives
The structural simplicity of this compound, centered around the cyclobutenedione core, allows for a variety of synthetic modifications. Research has primarily focused on the derivatization of the hydroxyl and enolic positions, leading to a range of analogues with altered physicochemical and biological properties. These can be broadly categorized into naturally occurring analogues and synthetic derivatives.
Naturally Occurring Analogues
While this compound is the most well-characterized member of its structural class produced by fungi, other related mycotoxins often co-occur in contaminated commodities. These include beauvericin, enniatins, and fusaproliferin, which, although structurally distinct from this compound, are relevant due to their synergistic or additive toxic effects.[1]
Synthetic Derivatives
The majority of known this compound analogues are products of synthetic chemistry. The squaric acid scaffold, being the core of this compound, has been extensively utilized in medicinal chemistry to generate a diverse library of compounds with a wide range of biological activities, including anticancer properties.[6][7][8] Derivatives are typically synthesized by modifying the hydroxyl group or by substituting the hydrogen on the cyclobutene (B1205218) ring.
Key classes of synthetic derivatives include:
-
Aryl and Alkyl Amino Derivatives: Substitution of the hydroxyl group with amino moieties, often bearing aryl or alkyl substituents, has been a common strategy. These modifications significantly alter the polarity and hydrogen bonding capabilities of the molecule.
-
Ether and Ester Derivatives: Alkylation or acylation of the hydroxyl group yields ether and ester derivatives, respectively. These changes can modulate the molecule's lipophilicity and its interaction with biological targets.
-
Squaric Acid Amides: These compounds, where one or both hydroxyl groups of squaric acid are replaced by amino groups, represent a significant class of derivatives with diverse biological activities.[9]
Quantitative Data on Biological Activity and Toxicity
The biological activity of this compound and its derivatives is primarily assessed through cytotoxicity assays and enzyme inhibition studies. The following tables summarize the available quantitative data.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | SH-SY5Y | MTT | >200 | [10] |
| This compound | Chicken cardiac myocytes | Tetrazolium cleavage | 95 | [11] |
| This compound | Chicken skeletal myocytes | Tetrazolium cleavage | 42 | [11] |
| This compound | Chicken splenocytes | Tetrazolium cleavage | >200 | [11] |
| This compound | Chicken chondrocytes | Tetrazolium cleavage | >200 | [11] |
Table 1: Cytotoxicity of this compound
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| This compound | 1-day-old chicks | Crop intubation | 5.4 | [12] |
| This compound | Female mice | Intraperitoneal | 20.9 | [2][12] |
| This compound | Male mice | Intraperitoneal | 29.1 | [12] |
Table 2: Acute Toxicity of this compound
| Inhibitor | Enzyme Source | Ki (µM) | Reference |
| Acetyl phosphinate (Pyruvate analogue) | Pyruvate Dehydrogenase Complex | 0.1 | [13] |
| Methyl ester of acetyl phosphonate (B1237965) (Pyruvate analogue) | Pyruvate Dehydrogenase Complex | 40 | [13] |
Table 3: Inhibition of Pyruvate Dehydrogenase Complex by Analogues (Note: Data for direct this compound analogues is limited; data for pyruvate analogues that mimic the substrate are provided for context).
Experimental Protocols
Synthesis of this compound Analogues (General Procedures)
The synthesis of this compound analogues often starts from squaric acid or its diethyl ester. The following are generalized protocols for the synthesis of key derivative classes.
1. Synthesis of Squaric Acid Amides:
-
Materials: Diethyl squarate, primary or secondary amine, solvent (e.g., ethanol, methanol), Lewis acid catalyst (e.g., Zn(OTf)₂ for less reactive amines).
-
Procedure:
-
Dissolve diethyl squarate in the chosen solvent.
-
Add the amine (typically 1-2 equivalents). For anilines and other less nucleophilic amines, add a catalytic amount of a Lewis acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
2. Synthesis of Aryl Squaramides via Liebeskind–Srogl Cross-Coupling:
This method allows for the introduction of aryl groups onto the squaramide scaffold.
-
Materials: Resin-bound squaric acid derivative, aryl boronic acid, copper(I) thiophene-2-carboxylate (B1233283) (CuTC), palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., tri(2-furyl)phosphine, TFP), anhydrous dioxane.
-
Procedure:
-
Swell the resin in the anhydrous solvent.
-
Add the aryl boronic acid, CuTC, palladium catalyst, and ligand.
-
Heat the reaction mixture under an inert atmosphere until the coupling is complete.
-
Wash the resin extensively to remove excess reagents.
-
Cleave the product from the resin using appropriate conditions depending on the linker used.
-
Purify the final product by chromatography.
-
Biological Assays
1. MTT Assay for Cytotoxicity:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials: 96-well plates, cultured cells, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
2. Pyruvate Dehydrogenase (PDC) Activity Assay:
This assay measures the activity of the PDC by monitoring the reduction of NAD⁺ to NADH.
-
Materials: Isolated mitochondria or purified PDC, assay buffer (e.g., phosphate (B84403) buffer with cofactors MgCl₂, TPP, CoA, and NAD⁺), pyruvate (substrate), test compounds.
-
Procedure: [15]
-
Pre-incubate the enzyme preparation with the test compound in the assay buffer.
-
Initiate the reaction by adding pyruvate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the rate of the reaction and determine the inhibitory effect of the compound. The inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.
-
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by this compound is cellular energy metabolism through the inhibition of the pyruvate dehydrogenase complex.
References
- 1. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H2O3 | CID 40452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of pyruvate dehydrogenase complex by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of pyruvate dehydrogenase complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Squaric acid derivatives with cytotoxic activity-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Metabolic profiling as a powerful tool for the analysis of cellular alterations caused by 20 mycotoxins in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin | MDPI [mdpi.com]
- 15. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Moniliformin's Cardiotoxic Profile in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardiotoxic effects of moniliformin, a mycotoxin produced by various Fusarium species, as observed in animal models. This document synthesizes key findings on the dose-dependent toxicity, pathological changes, and electrocardiographic abnormalities induced by this compound, offering valuable insights for toxicology research and drug development safety assessments.
Executive Summary
This compound (MON) poses a significant threat to animal health, with cardiotoxicity being a primary and often lethal outcome.[1][2] Across various animal models, including rodents and avian species, this compound exposure leads to a spectrum of cardiac abnormalities, ranging from electrocardiogram (ECG) alterations to severe myocardial damage and heart failure.[1][3][4] The principal mechanism underlying its cardiotoxicity is the inhibition of key mitochondrial enzymes, disrupting cellular energy metabolism.[5] This guide details the quantitative toxicological data, experimental methodologies employed in key studies, and the implicated biochemical pathways.
Quantitative Toxicological Data
The cardiotoxic effects of this compound are dose-dependent and vary across different animal species. The following tables summarize the key quantitative findings from various studies.
Table 1: Acute Toxicity (LD50) of this compound in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Mice (female) | Intraperitoneal | 20.9 | [6] |
| Mice (male) | Intraperitoneal | 29.1 | [6] |
| Mice | Oral | ~50 | [7] |
| Rats (male, Sprague-Dawley) | Oral | 25 | [1] |
| Rats | Oral | 19 - 25 | [7] |
| 1-day-old Chicks | Crop intubation | 5.4 | [6] |
Table 2: Cardiotoxic Effects of this compound at Different Doses and Durations
| Animal Model | Dose | Duration | Key Cardiotoxic Effects | Reference |
| Rats | 1/6 and 1/4 LD50 (IV) | Acute | Decreased +/- LV dP/dt max by 52 +/- 6%, ventricular arrhythmia. | [8] |
| Rats | 10⁻⁷ mol/liter (perfusion) | Acute | Decreased myocardial contractile force by 52 +/- 17%. | [8] |
| Rats | 6 mg/kg/day (oral) | 56 days | Mild lesions of mitochondria and myofibrils; more obvious sarcolemma lesions after 21 days. | [9][10] |
| Rats | 9 mg/kg bw/day | Subacute | Indications of cardiotoxicity. | [7] |
| Rats | 15 mg/kg bw/day | Subacute | Cardiotoxicity observed. | [7] |
| Mice | 29.46 mg/kg (oral, LD50) | Acute (1-3 hours) | Severe mitochondrial lesions, ultrastructural lesions in myofibrils and sarcolemma. | [9][10] |
| Broiler Chickens | 1 mg/kg (IV) | Acute (within 50 mins) | Bradycardia, significantly lengthened P-R, Q-T, and S-T intervals; mortality in 3 out of 7 birds. | [3][4] |
| Broiler Chickens | 50 mg/kg diet | 7 weeks | Increased relative heart weights, loss of cardiomyocyte cross-striations, increased cardiomyocyte nuclear size. | [11] |
| Turkeys | 25 mg/kg diet | 6 and 14 weeks | Increased relative heart weights. | [11] |
| Turkeys | 37.5 mg/kg diet | 14 weeks | Hepatotoxic and cardiotoxic. | [11] |
| Turkeys | 50 mg/kg diet | 14 weeks | Lesions in the heart, including loss of cardiomyocyte cross-striations and increased cardiomyocyte mitotic figures. | [11] |
Experimental Protocols
This section outlines the methodologies used in key studies to assess the cardiotoxic effects of this compound.
In Vivo Acute Toxicity and Cardiotoxicity Assessment in Broiler Chickens
-
Objective: To evaluate the acute cardiotoxic effects of this compound using electrocardiography.
-
Animal Model: 3-week-old broiler chickens.
-
Procedure:
-
Birds were anesthetized with pentobarbital (B6593769) sodium (40 mg/kg body weight, intramuscular).
-
A baseline electrocardiogram (ECG) was recorded.
-
This compound (1 mg/kg body weight) or an equal volume of normal saline was injected intravenously.
-
ECG changes were monitored continuously for 50 minutes post-injection.
-
-
Parameters Measured: Heart rate, P-R interval, Q-T interval, and S-T interval.
-
Reference: Nagaraj R. Y., et al., Avian Diseases, 1996.[3][4]
Ultrastructural Myocardial Lesion Assessment in Rodents
-
Objective: To study the effects of this compound on the ultrastructure of the myocardium.
-
Animal Models: Mice and Wistar rats.
-
Acute Study (Mice):
-
Mice were orally administered a single dose of this compound at 29.46 mg/kg (LD50).
-
Myocardial tissue samples were collected at 1, 2, and 3 hours post-dosing.
-
-
Sub-chronic Study (Rats):
-
Rats were given this compound orally at a dosage of 6 mg/kg once daily for 56 days.
-
Myocardial specimens were taken at various time points, including day 21.
-
-
Analysis: Tissue samples were processed for transmission electron microscopy to observe ultrastructural changes in mitochondria, myofibrils, and sarcolemma.
-
Reference: Zhao D., et al., Biomedical and Environmental Sciences, 1993.[9][10]
Assessment of Myocardial Contractility in Isolated Rat Hearts
-
Objective: To determine the direct effect of this compound on myocardial contractile force.
-
Model: Isolated rat hearts.
-
Procedure:
-
Hearts were isolated and perfused with a physiological solution.
-
This compound was added to the perfusate at a concentration of 10⁻⁷ mol/liter.
-
Myocardial contractile force was measured before and after the addition of this compound.
-
-
Reference: Fan L. L., et al., Biomedical and Environmental Sciences, 1991.[8]
Signaling Pathways and Mechanisms of Cardiotoxicity
The primary mechanism of this compound-induced cardiotoxicity is the disruption of cellular energy metabolism through the inhibition of key enzymes in the tricarboxylic acid (TCA) cycle.
Inhibition of Pyruvate (B1213749) Dehydrogenase and α-Ketoglutarate Dehydrogenase
This compound acts as a competitive inhibitor of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[5] This inhibition blocks the conversion of pyruvate to acetyl-CoA and the conversion of α-ketoglutarate to succinyl-CoA, respectively. These are critical steps in the TCA cycle for ATP production. The high metabolic rate of cardiac tissue makes it particularly vulnerable to this disruption in energy metabolism.
Figure 1: Mechanism of this compound-Induced Inhibition of the TCA Cycle.
Experimental Workflow for In Vivo Cardiotoxicity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the cardiotoxic effects of this compound in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Acute cardiotoxicity of this compound in broiler chickens as measured by electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute cardiotoxicity of this compound in broiler chickens as measured by electrocardiography. | Semantic Scholar [semanticscholar.org]
- 5. This compound | C4H2O3 | CID 40452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risks to human and animal health related to the presence of this compound in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on myocardial contractility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrastructural study of this compound induced lesions of myocardium in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Ultrastructural study of this compound-induced lesions on the myocardium of rats and mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic effects of this compound in broiler and turkeys fed dietary treatments to market age - PubMed [pubmed.ncbi.nlm.nih.gov]
Moniliformin: A Technical Guide to its Cellular Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moniliformin (MON), a mycotoxin produced by various Fusarium species, poses a significant threat to animal and human health due to its cardiotoxic and other adverse effects.[1][2] This technical guide provides an in-depth analysis of the cellular targets and molecular interactions of this compound. The primary mechanism of this compound's toxicity lies in its potent inhibition of key metabolic enzymes, particularly the pyruvate (B1213749) dehydrogenase complex (PDC), leading to disruptions in cellular energy metabolism.[1][3] This document summarizes the current understanding of this compound's interactions with its molecular targets, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.
Primary Cellular Target: Pyruvate Dehydrogenase Complex (PDC)
The principal molecular target of this compound is the pyruvate dehydrogenase complex (PDC), a critical enzyme complex located in the mitochondrial matrix that links glycolysis to the tricarboxylic acid (TCA) cycle.[3][4]
Mechanism of Inhibition
This compound acts as a potent inhibitor of the pyruvate dehydrogenase (E1) component of the PDC.[5][6] The inhibition is not straightforward competitive inhibition but is described as a time-dependent process that follows first-order and saturation kinetics, consistent with a "suicide inactivator" mechanism.[5][6] Thiamine (B1217682) pyrophosphate (TPP), a cofactor for the E1 subunit, is essential for the inhibitory action of this compound.[5][7] Pyruvate, the substrate of PDC, has been shown to protect the enzyme complex from inactivation by this compound.[5] The inactivation of the PDC by this compound is only partially reversible by extensive dialysis.[5][6] This irreversible or slowly reversible inhibition leads to the blockage of pyruvate conversion to acetyl-CoA, thereby disrupting the TCA cycle and cellular respiration.[1][3][4]
Diagram: Inhibition of Pyruvate Dehydrogenase Complex by this compound
Caption: this compound inhibits the Pyruvate Dehydrogenase Complex (PDC).
Quantitative Data on PDC Inhibition
| Parameter | Value | Organism/System | Reference |
| Ki | 0.24 mM | Bovine Heart PDC | [6] |
| kinact | 0.38 min-1 | Bovine Heart PDC | [6] |
Other Cellular Targets
Besides its primary effect on PDC, this compound has been shown to interact with and inhibit other crucial enzymes, further contributing to its toxicity.
Glutathione (B108866) Peroxidase and Glutathione Reductase
This compound inhibits glutathione peroxidase (GSH-Px) and glutathione reductase (GSSG-R) in rat myocardium.[8] This inhibition impairs the cell's antioxidant defense system, leading to increased oxidative stress.[9] The inhibition of GSH-Px by this compound is competitive, while the inhibition of GSSG-R is noncompetitive.[8]
Diagram: this compound's Impact on the Glutathione Redox Cycle
Caption: this compound disrupts the glutathione redox cycle.
Quantitative Data on Glutathione Enzyme Inhibition
| Enzyme | Inhibition Type | Ki | Organism/System | Reference |
| Glutathione Peroxidase (GSH-Px) | Competitive | 6.0 mmol/L | Rat Myocardium | [8] |
| Glutathione Reductase (GSSG-R) | Noncompetitive | 39 mmol/L | Rat Myocardium | [8] |
Other Implicated Enzymes
-
α-Ketoglutarate Dehydrogenase: this compound has been reported to inhibit the α-ketoglutarate dehydrogenase complex, another key TPP-dependent enzyme in the TCA cycle.[10][11]
-
Transketolase: Inhibition of transketolase, a TPP-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathway, has also been attributed to this compound.[10]
Genotoxicity
This compound has been shown to exert genotoxic effects. In human peripheral blood lymphocytes, exposure to this compound resulted in a dose-dependent increase in chromosomal aberrations, sister chromatid exchanges, and micronuclei formation.[12] However, one study reported that this compound was not genotoxic in an unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes.[13]
Quantitative Toxicological Data
The toxicity of this compound varies significantly across different animal species.
| Species | Route of Administration | LD50 | Reference |
| Male Rats (Sprague-Dawley) | Oral | 25 mg/kg b.w. (cut-off value) | [14][15] |
| Female Mice | Intraperitoneal | 20.9 mg/kg b.w. | [2][16] |
| Male Mice | Intraperitoneal | 29.1 mg/kg b.w. | [2][16] |
| 1-day-old Chicks | Crop Intubation | 5.4 mg/kg b.w. | [2][16] |
| Female Mink | Intraperitoneal | 2.2 - 2.8 mg/kg b.w. | [17] |
| Cell Line | Exposure Time | IC50 | Reference |
| Human Neuroblastoma (SH-SY5Y) | 24 h | 12 µM | [18] |
| Human Neuroblastoma (SH-SY5Y) | 48 h | 3.25 µM | [18] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of this compound's molecular interactions.
Pyruvate Dehydrogenase Complex (PDC) Inhibition Assay
Principle: The activity of PDC is typically measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm. The inhibition by this compound is assessed by pre-incubating the enzyme with the toxin and then initiating the reaction by adding the substrate, pyruvate.
General Protocol:
-
Isolate mitochondria from a suitable tissue source (e.g., bovine heart).
-
Purify the Pyruvate Dehydrogenase Complex.
-
Pre-incubate the purified PDC with varying concentrations of this compound in a suitable buffer containing cofactors such as thiamine pyrophosphate (TPP), CoA, and NAD⁺.
-
Initiate the enzymatic reaction by adding pyruvate.
-
Monitor the increase in absorbance at 340 nm over time to determine the rate of NADH formation.
-
Calculate the percentage of inhibition relative to a control without this compound.
-
For kinetic analysis (Ki and kinact), perform time- and concentration-dependent inactivation studies.
Diagram: Workflow for PDC Inhibition Assay
References
- 1. The sister chromatid exchange (SCE) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pyruvate dehydrogenase complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of pyruvate dehydrogenase complex by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H2O3 | CID 40452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Evaluation of the genotoxicity of Fusarium mycotoxin this compound in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. agc-chemicals.com [agc-chemicals.com]
- 14. Frontiers | EdU-Based Step-by-Step Method for the Detection of Sister Chromatid Exchanges for Application in Plant Genotoxicity Assessment [frontiersin.org]
- 15. Repeated dose 28-day oral toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cohesionbio.com [cohesionbio.com]
- 17. A fluorimetric method for measurement of erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiamine analysis [thiamine.dnr.cornell.edu]
Fungal Genetics of Moniliformin Production: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Moniliformin (MON) is a mycotoxin of significant concern due to its widespread contamination of cereal crops and its potent cardiotoxic effects. Produced by a variety of Fusarium species, and at least one Penicillium species, this small, cyclobutane-dione molecule presents a unique biosynthetic puzzle. Despite extensive research into the genetics of other Fusarium mycotoxins, the definitive identification and characterization of the this compound biosynthetic gene cluster (BGC) remain elusive in publicly accessible literature. This technical guide provides a comprehensive overview of the current understanding of the fungal genetics related to this compound production. It consolidates available data on producing organisms, toxicological properties, and quantitative production levels. Furthermore, this guide outlines the general principles of fungal secondary metabolite biosynthesis, details the standard experimental protocols utilized for the identification and characterization of such pathways, and proposes a hypothetical biosynthetic route to this compound. This document serves as a foundational resource for researchers aiming to elucidate the genetic basis of this compound biosynthesis and develop strategies for its control.
Introduction to this compound
This compound (3-hydroxycyclobut-3-ene-1,2-dione) is a water-soluble mycotoxin characterized by its unusual four-membered ring structure. It is primarily found as a sodium or potassium salt. First isolated from Fusarium moniliforme (now Fusarium verticillioides), it is now known to be produced by a broad range of Fusarium species, making it a common contaminant in cereal grains, particularly maize.[1] More recently, production has also been identified in Penicillium melanoconidium.[2]
The toxicity of this compound is a significant concern for human and animal health. Its primary mode of action is the inhibition of mitochondrial pyruvate (B1213749) and α-ketoglutarate dehydrogenases, crucial enzymes in the tricarboxylic acid (TCA) cycle. This disruption of cellular respiration leads to severe myocardial necrosis and has been implicated in human diseases such as Keshan disease, a cardiomyopathy.
Fungal Producers of this compound
A wide array of Fusarium species have been identified as producers of this compound. The ability to synthesize this mycotoxin is distributed across multiple sections of the Fusarium genus. The following table summarizes some of the key this compound-producing species.
| Fusarium Species Section | Producing Species |
| Liseola | F. proliferatum, F. subglutinans, F. verticillioides, F. anthophilum, F. dlaminii, F. napiforme, F. nygamai |
| Arthrosporiella | F. concolor, F. semitectum |
| Discolor | F. culmorum, F. sambucinum |
| Elegans | F. oxysporum, F. beomiforme, F. redolens |
| Gibbosum | F. acuminatum, F. equiseti |
| Martiella & Ventricosum | F. solani |
| Roseum | F. avenaceum, F. arthrosporioides |
| Sporotrichiella | F. sporotrichioides, F. chlamydosporum, F. tricinctum |
Genetics of Fungal Secondary Metabolite Biosynthesis
The genes responsible for the biosynthesis of secondary metabolites in fungi, including mycotoxins, are typically organized into physically contiguous units known as biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation of all genes necessary for the production of a specific compound.
A typical fungal BGC includes:
-
A core backbone synthase gene: This is most commonly a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS). For polyketides like this compound, a PGC is the expected core gene.
-
Tailoring enzyme genes: These genes encode enzymes such as oxidoreductases (e.g., P450 monooxygenases), transferases, and dehydrogenases that modify the initial backbone structure to produce the final product.
-
A transporter gene: Often an ABC or MFS transporter, responsible for exporting the toxic final product out of the fungal cell.
-
A pathway-specific transcription factor: A regulatory gene located within or near the cluster that controls the expression of the other cluster genes.
While the specific BGC for this compound has not been definitively characterized in the reviewed literature, its biosynthesis is presumed to follow this clustered organization.
Hypothetical Biosynthetic Pathway of this compound
Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed, originating from a polyketide synthase.
Caption: Hypothetical biosynthetic pathway for this compound.
This proposed pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase to form a linear polyketide intermediate. This intermediate would then undergo cyclization and be released from the PKS, likely forming a cyclobutane precursor. Subsequent oxidation steps, potentially catalyzed by P450 monooxygenases, would yield the final this compound structure. A dedicated transporter would then export the mycotoxin from the cell.
Experimental Protocols for BGC Identification and Characterization
The elucidation of a novel BGC, such as that for this compound, typically involves a combination of genomic, transcriptomic, and molecular biology techniques.
Identification of Candidate BGCs
-
Comparative Genomics:
-
Objective: To identify genomic regions present in this compound-producing strains but absent in non-producing strains.
-
Methodology:
-
Perform whole-genome sequencing of a high-producing Fusarium strain and a closely related non-producing strain or species.
-
Align the genomes using bioinformatics tools (e.g., BLAST, Mauve).
-
Identify regions of synteny and genomic islands unique to the producing strain.
-
Analyze these unique regions for the presence of core synthase genes (PKS or NRPS) and other typical BGC-associated genes using tools like antiSMASH.
-
-
-
Transcriptomics (RNA-Seq):
-
Objective: To identify genes that are co-expressed under this compound-producing conditions.
-
Methodology:
-
Culture the producing fungus under conditions that induce high this compound production and conditions that result in low or no production.
-
Extract total RNA from mycelia at relevant time points.
-
Perform RNA sequencing and map reads to a reference genome.
-
Identify differentially expressed genes. Genes belonging to the this compound BGC are expected to be significantly upregulated in the high-production condition.
-
Look for clusters of co-regulated genes that include a PKS.
-
-
Caption: Workflow for identifying a biosynthetic gene cluster.
Functional Characterization of Candidate Genes
-
Gene Disruption (Knock-out):
-
Objective: To confirm the role of a candidate gene in this compound biosynthesis.
-
Methodology:
-
Construct a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transform fungal protoplasts with the replacement cassette.
-
Select for transformants on appropriate media.
-
Confirm homologous recombination and gene deletion via PCR and Southern blotting.
-
Culture the knock-out mutant under producing conditions and analyze for the loss of this compound production using HPLC or LC-MS/MS. A loss of production confirms the gene's involvement in the pathway.
-
-
-
Heterologous Expression:
-
Objective: To produce this compound in a non-producing host organism by introducing the candidate BGC.
-
Methodology:
-
Clone the entire candidate BGC into an expression vector. This may require techniques suitable for large DNA fragments, such as in-yeast recombination.
-
Transform a suitable heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression vector.
-
Culture the transformed host under inducing conditions.
-
Analyze the culture filtrate for the production of this compound using HPLC or LC-MS/MS. Successful production validates the identified BGC.
-
-
Quantitative Data on this compound Production
This compound production is highly variable and depends on the fungal isolate, substrate, and environmental conditions such as temperature and water activity. The following tables summarize reported production levels from various studies.
Table 1: this compound Production by Various Fusarium Species on Rice Culture
| Species | Number of Isolates Tested | Number of Producing Isolates | Production Range (mg/kg) |
| F. acuminatum | 2 | 2 | 130 - 2670 |
| F. avenaceum | 18 | 18 | 70 - 2670 |
| F. anthophilum | 3 | 1 | 200 |
| F. dlamini | 3 | 2 | 130 - 470 |
| F. oxysporum | 9 | 4 | 130 - 270 |
| F. proliferatum | 7 | 3 | 130 - 400 |
| F. solani | 14 | 1 | 670 |
| F. subglutinans | 20 | 8 | 70 - 1660 |
| F. tricinctum | 9 | 2 | 130 - 1330 |
Data compiled from studies on isolates from Poland, Italy, and international collections.
Table 2: High-Level this compound Production by Selected Fusarium Isolates
| Species | Substrate | Production Level (g/kg) |
| F. acuminatum | Not specified | 3.4 |
| F. concolor | Not specified | 9.5 |
| F. moniliforme | Corn | up to 33.7 |
Data compiled from studies on isolates from Southern Africa.
Conclusion and Future Perspectives
The genetic basis of this compound biosynthesis in Fusarium and other fungi remains a significant knowledge gap in the field of mycotoxicology. While the chemical structure and toxicological profile of this compound are well-documented, the absence of an identified biosynthetic gene cluster hinders a deeper understanding of its formation and regulation. The application of modern genomic and transcriptomic approaches, as outlined in this guide, is essential to finally uncover the genes and enzymes responsible for the synthesis of this potent mycotoxin.
Future research should prioritize the use of comparative genomics between high-producing and non-producing strains of species like F. proliferatum or F. subglutinans. Once candidate genes are identified, functional validation through gene knock-outs and heterologous expression will be critical. Elucidating the this compound BGC will not only provide fundamental insights into fungal secondary metabolism but also pave the way for developing targeted strategies to mitigate this compound contamination in the food and feed supply chains, potentially through the development of specific inhibitors or through marker-assisted selection in plant breeding for resistance to mycotoxin-producing fungi.
References
Global Prevalence of Moniliformin Contamination in Maize: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moniliformin (MON), a mycotoxin produced by various Fusarium species, is a significant contaminant of maize worldwide, posing a potential threat to human and animal health. This technical guide provides a comprehensive overview of the global prevalence of this compound contamination in maize, details analytical methodologies for its detection, and elucidates its primary mechanism of toxicity. Quantitative data from numerous international studies have been compiled to offer a region-specific understanding of contamination levels. Detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are provided to aid in the monitoring and research of this mycotoxin. Furthermore, the molecular signaling pathway of this compound-induced cardiotoxicity is visualized to support toxicological studies and the development of potential therapeutic interventions.
Global Prevalence of this compound in Maize
This compound contamination in maize is a global issue, with significant variations in prevalence and concentration across different geographical regions. The following tables summarize quantitative data from various studies, providing insights into the extent of contamination worldwide.
Table 1: Prevalence of this compound Contamination in Maize in Africa
| Country/Region | Year(s) of Sampling | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference(s) |
| South Africa | 1991 | - | - | up to 2,730 | - | [1] |
| South Africa | 2016-2017 | - | 0% | Not Detected | - | [2] |
| Gambia | 1991 | - | - | up to 3,160 | - | [1] |
| Ethiopia | 2024 | - | 96% | 3.27 - 4,410 | Mean: 1,006 | |
| Southern Africa | 1985 | - | - | up to 645,000 (in inoculated maize) | - | [3] |
Table 2: Prevalence of this compound Contamination in Maize in the Americas
| Country/Region | Year(s) of Sampling | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference(s) |
| USA | - | - | - | - | - | |
| Argentina | 2001 | 18 | - | Some F. subglutinans strains produced MON in culture | - | |
| Brazil (São Paulo) | 2003 | 22 (corn), 68 (corn products) | 0% | Not Detected | - |
Table 3: Prevalence of this compound Contamination in Maize in Asia
| Country/Region | Year(s) of Sampling | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference(s) |
| China | 2019 | 200 (maize silage) | 44.5% | - | Median: <25 | [4] |
| South Korea | 2025 | - | 80% | - | Mean: 100.8 | [5] |
Table 4: Prevalence of this compound Contamination in Maize in Europe
| Country/Region | Year(s) of Sampling | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference(s) |
| Italy (North-West) | 2008-2011 | 108 | 93% | - | [1] | |
| Italy (Northern) | 2018 | - | 95.1% | - | - | [6][7] |
| Germany (Bavaria) | 2014-2015 | 39 (maize products) | 97% | LOD - 847 | Mean: 118, Median: 39 | |
| Poland | 1991 | - | High in visibly damaged samples | 4,200 - 399,300 (associated with F. subglutinans) | - | [1] |
| Serbia | 2018-2021 | 400 | 100% | up to 1,742 | Mean (2021): 222.7 | |
| UK | 1991 | 36 (maize products) | - | 50 - 250 | - | [1] |
Experimental Protocols for this compound Analysis
Accurate determination of this compound concentration in maize is crucial for risk assessment and management. The following sections provide detailed methodologies for the two most common analytical techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of this compound.
2.1.1. Sample Preparation and Extraction
-
Grinding: Obtain a representative maize sample and grind to a fine powder (e.g., to pass a 1 mm sieve).
-
Extraction:
-
Weigh 25 g of the ground maize sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of an acetonitrile (B52724)/water mixture (e.g., 84:16 v/v).
-
Stopper the flask and shake vigorously on a mechanical shaker for 60 minutes.
-
Filter the extract through a fluted filter paper (e.g., Whatman No. 4).
-
2.1.2. Clean-up
-
Solid-Phase Extraction (SPE): Use a strong anion exchange (SAX) SPE cartridge.
-
Conditioning: Condition the SAX cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of the extraction solvent.
-
Loading: Load 5 mL of the filtered extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of the extraction solvent, followed by 5 mL of acetonitrile.
-
Elution: Elute the this compound from the cartridge with a suitable acidic eluent (e.g., 5 mL of 0.1 M HCl in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
2.1.3. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) hydroxide) adjusted to a specific pH (e.g., pH 5.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 229 nm.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, making it suitable for detecting low contamination levels.
2.2.1. Sample Preparation and Extraction
-
Grinding: As described for HPLC-UV.
-
Extraction:
-
Weigh 5 g of the ground maize sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (e.g., 84:16 v/v).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
2.2.2. Clean-up (optional, can be a "dilute and shoot" method)
-
For cleaner samples, a "dilute and shoot" approach can be used where the supernatant is simply diluted with the mobile phase before injection.
-
For more complex matrices, a clean-up step using multifunctional SPE columns (e.g., MycoSep®) or a strong anion exchange (SAX) SPE cartridge as described for HPLC-UV can be employed.[1][2]
2.2.3. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar this compound molecule.
-
Mobile Phase: A gradient elution is typically used, for example:
-
Mobile Phase A: Water with an additive like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Mobile Phase B: Acetonitrile with the same additive.
-
A typical gradient would start with a high percentage of acetonitrile and gradually increase the aqueous phase.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.
-
MRM Transitions: Monitor for specific multiple reaction monitoring (MRM) transitions for this compound (e.g., precursor ion m/z 97 to product ions).
-
Quantification: Use a matrix-matched calibration curve to compensate for matrix effects.
Visualization of Methodologies and Toxicological Pathways
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound in maize.
Signaling Pathway of this compound-Induced Cardiotoxicity
This compound's primary toxic effect is cardiotoxicity, which is initiated by the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.
Caption: Molecular mechanism of this compound-induced cardiotoxicity.
Conclusion
The global prevalence of this compound in maize is a significant concern for food and feed safety. This guide provides a summary of the available data, which indicates that contamination is widespread, although levels can vary considerably depending on the region and environmental conditions. The detailed analytical protocols for HPLC-UV and LC-MS/MS serve as a resource for researchers and regulatory bodies to effectively monitor for this mycotoxin. Understanding the toxicological pathway, specifically the inhibition of the pyruvate dehydrogenase complex leading to cardiotoxicity, is crucial for assessing health risks and for guiding future research into mitigation strategies and potential therapeutic interventions. Continuous global monitoring and further research into the synergistic effects of this compound with other mycotoxins are warranted to fully understand and mitigate its impact.
References
- 1. A survey of the occurrence of the mycotoxin this compound in cereal samples from sources worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging mycotoxins – should we be concerned? - SA Grain [sagrainmag.co.za]
- 3. This compound production and toxicity of different Fusarium species from Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Occurrence of this compound and Regulated Fusarium Toxins in Maize and Wheat Grown in Italy [mdpi.com]
- 7. Updates on food and feed mycotoxin contamination and safety in Africa with special reference to Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Moniliformin Sodium and Potassium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of moniliformin sodium and potassium salts. This compound, a mycotoxin produced by various Fusarium species, is a contaminant of cereal grains and poses a significant risk to human and animal health. Its primary mode of toxicity is through the inhibition of the mitochondrial pyruvate (B1213749) dehydrogenase complex, a critical enzyme in cellular energy metabolism. This guide details the physicochemical properties, analytical methodologies for detection and quantification, and the toxicological profile of these salts, presenting data in a structured format for ease of comparison and implementation in a research setting.
Physicochemical Properties
This compound is a small, highly polar, and acidic molecule. In nature, it typically exists as the sodium or potassium salt of 3-hydroxy-1,2-cyclobutenedione, as the free acid is very unstable.[1][2] These salts are water-soluble crystalline solids.[3][4]
| Property | This compound Sodium Salt | This compound Potassium Salt | References |
| Chemical Formula | NaC₄HO₃ | KC₄HO₃ | [3] |
| Molar Mass | 120.039 g/mol | 136.11 g/mol | [3][5] |
| Appearance | Yellow crystalline solid | - | [3] |
| Melting Point | Decomposes at 345-355 °C without melting | Decomposes on heating | [3][6] |
| pKa (of free acid) | <1.7 | <1.7 | [5] |
| Solubility | Highly soluble in water and polar solvents (e.g., methanol) | Soluble in water and polar solvents | [3][6] |
| UV λmax (in Methanol) | 226 nm and 259 nm | 226 nm and 259 nm | [3] |
Analytical Characterization
Accurate detection and quantification of this compound in various matrices are crucial for food safety and research. Several analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for this compound analysis often utilize either anion exchange or reversed-phase chromatography with ion-pairing agents to achieve adequate retention of this highly polar analyte.
Experimental Protocol: HPLC Analysis of this compound
1. Sample Preparation (from Maize):
- Homogenize 25g of maize sample.
- Extract with 100 mL of a water/methanol (90:10, v/v) mixture by shaking for 60 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter.
2. Chromatographic Conditions (Anion Exchange):
- Column: Strong anion exchange column (e.g., Partisil-10 SAX, 250 x 4.6 mm, 10 µm).
- Mobile Phase: 0.05 M KH₂PO₄ in water, pH adjusted to 4.6 with H₃PO₄.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 229 nm.
3. Chromatographic Conditions (Reversed-Phase with Ion-Pairing):
- Column: C18 reversed-phase column (e.g., µBondapak C18, 300 x 3.9 mm, 10 µm).
- Mobile Phase: 5 mM tetrabutylammonium (B224687) phosphate (B84403) in water/methanol (95:5, v/v), pH adjusted to 7.0.
- Flow Rate: 1.5 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 229 nm.
4. Quantification:
- Prepare a calibration curve using certified this compound sodium or potassium salt standards.
- Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for this compound analysis, especially in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to improve retention.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation (from Cereal Grains):
- Weigh 5g of the ground sample into a 50 mL polypropylene (B1209903) tube.
- Add 20 mL of acetonitrile (B52724)/water (84:16, v/v) and shake vigorously for 30 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Dilute an aliquot of the supernatant 1:1 with acetonitrile before injection.
2. LC-MS/MS Conditions:
- LC System: UPLC system.
- Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 95% B, hold for 1 min, decrease to 50% B over 4 min, hold for 1 min, then return to initial conditions and equilibrate for 4 min.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Negative electrospray ionization (ESI-).
- MRM Transitions: Monitor the transition for this compound (e.g., m/z 97 -> 41).
3. Data Analysis:
- Use instrument software to integrate the peak area of the selected MRM transition.
- Quantify this compound concentration using a matrix-matched calibration curve.
Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound in cereal samples.
Biological Activity and Toxicology
The primary toxic effect of this compound is cardiotoxicity, leading to myocardial necrosis and ventricular hypertrophy.[4] This is a direct consequence of its potent inhibition of the pyruvate dehydrogenase (PDH) complex, a key enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.
Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Complex
This compound acts as a suicide inhibitor of the pyruvate dehydrogenase (E1) component of the PDH complex.[4][7] This inhibition is dependent on the presence of the cofactor thiamine (B1217682) pyrophosphate (TPP). The binding of this compound to the TPP-E1 complex is irreversible, leading to a blockage in the conversion of pyruvate to acetyl-CoA.
Signaling Pathway of this compound-Induced Toxicity
Caption: Inhibition of the Pyruvate Dehydrogenase Complex by this compound.
The inhibition of the PDH complex has several downstream consequences:
-
Reduced Acetyl-CoA Production: This limits the entry of substrates into the TCA cycle, impairing cellular respiration.
-
Decreased ATP Synthesis: The reduced flux through the TCA cycle and electron transport chain leads to a significant drop in cellular ATP levels.
-
Increased Oxidative Stress: Disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing cellular damage.
-
Cardiomyocyte Dysfunction and Apoptosis: The high energy demand of cardiomyocytes makes them particularly susceptible to the energy crisis induced by this compound, leading to cell death and cardiac tissue damage.
In Vitro Toxicity Assessment
The cytotoxicity of this compound can be assessed using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to evaluate cell viability.
Experimental Protocol: MTT Assay for this compound Cytotoxicity in HepG2 Cells
1. Cell Culture:
- Culture HepG2 (human liver cancer) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
- Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Prepare serial dilutions of this compound sodium or potassium salt in culture medium.
- Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium only).
- Incubate the plate for 24, 48, or 72 hours.
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate cell viability as a percentage of the control (untreated) cells:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.[8][9][10]
Conclusion
This technical guide provides a detailed characterization of this compound sodium and potassium salts, encompassing their physicochemical properties, analytical detection methods, and toxicological profiles. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, food safety, and drug development. A thorough understanding of the properties and biological effects of these mycotoxins is essential for mitigating their risks and for the development of potential therapeutic interventions.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Inhibition of pyruvate dehydrogenase complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Entity Record, Chemical [nucleus.iaea.org]
- 7. Inhibition of pyruvate dehydrogenase complex by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. japsonline.com [japsonline.com]
An In-depth Technical Guide on the Emerging Research of Moniliformin Production by Penicillium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin, a mycotoxin historically associated with Fusarium species, has recently been identified as a secondary metabolite of Penicillium melanoconidium. This discovery opens new avenues of research into the biosynthesis, regulation, and potential toxicological significance of this compound from a new fungal genus. This technical guide provides a comprehensive overview of the current research on this compound production by Penicillium, focusing on quantitative data, experimental protocols, and the putative regulatory mechanisms involved.
Quantitative Production of this compound by Penicillium melanoconidium
Penicillium melanoconidium has been shown to produce significant quantities of this compound on various substrates. The production levels are highly dependent on the culture medium. The following table summarizes the quantitative data on this compound and co-occurring mycotoxin production by P. melanoconidium on different solid media.
| Mycotoxin | Wheat Grain (mg/kg) | White Beans (mg/kg) | Reference |
| This compound | up to 64 | up to 11 | [1] |
| Penicillic Acid | up to 1095 | Not Reported | [1] |
| Roquefortine C | up to 38 | Not Reported | [1] |
| Penitrem A | up to 119 | Not Reported | [1] |
Experimental Protocols
This section details the methodologies for the cultivation of Penicillium melanoconidium and the subsequent extraction and analysis of this compound.
Fungal Culture and Inoculation
A standardized protocol for the cultivation of Penicillium melanoconidium on solid media for mycotoxin production is crucial for reproducible results.
-
Fungal Strain: Penicillium melanoconidium (e.g., IBT 3444).
-
Culture Media:
-
Czapek Yeast Autolysate (CYA) Agar (B569324): A common medium for Penicillium culture.
-
Yeast Extract Sucrose (YES) Agar: Another suitable medium for mycotoxin production.
-
Solid Substrates: Autoclaved wheat grains or white beans are used to mimic natural growth conditions.
-
-
Inoculation:
-
Prepare a spore suspension of P. melanoconidium in sterile water with a surfactant (e.g., 0.05% Tween 80).
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Inoculate the surface of the agar plates or the sterilized solid substrates with the spore suspension.
-
-
Incubation:
-
Incubate the cultures at 25°C in the dark for 7 to 21 days. Optimal incubation time may vary depending on the substrate and the desired mycotoxin yield.
-
This compound Extraction from Solid Cultures
The following protocol describes the extraction of this compound from fungal cultures grown on solid substrates like wheat or beans.
-
Homogenization: Homogenize the entire fungal culture (mycelia and substrate) to a fine powder.
-
Solvent Extraction:
-
Add an extraction solvent of acetonitrile (B52724)/water (50:50, v/v) to the homogenized sample. A typical ratio is 5 mL of solvent per gram of sample.
-
Shake vigorously for 60 minutes at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Dilution: Dilute the filtered extract with an appropriate solvent (e.g., acetonitrile) before LC-MS/MS analysis.
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.
-
Chromatographic Separation:
-
Column: A mixed-mode anionic exchange reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good peak shape and retention of the polar this compound molecule.[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.
-
Transitions: The specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. The deprotonated molecule [M-H]⁻ at m/z 97 is a common precursor ion.
-
-
Quantification:
-
A matrix-matched calibration curve is used to accurately quantify the concentration of this compound in the samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Method-specific LOD and LOQ should be determined, with reported values in the low µg/kg range.
-
Regulatory Pathways in this compound Production
The genetic and molecular mechanisms governing this compound biosynthesis in Penicillium are still largely uncharacterized. However, based on the well-studied regulation of other mycotoxins in Penicillium and Aspergillus, a hypothetical regulatory network can be proposed. This network involves hierarchical control, from broad-domain global regulators to pathway-specific transcription factors.
Hypothetical Regulatory Network for this compound Production in Penicillium
Caption: Hypothetical regulatory cascade for this compound production in Penicillium.
This proposed pathway highlights the multi-layered regulation of mycotoxin biosynthesis. Environmental signals are perceived by the fungus, leading to the activation of global regulatory proteins like LaeA and VeA. These global regulators, in turn, are thought to control the expression of pathway-specific transcription factors that directly bind to the promoter regions of the biosynthetic gene clusters (BGCs), thereby initiating the transcription of genes encoding the enzymes responsible for mycotoxin synthesis. The specific genes and transcription factors for this compound production in Penicillium remain to be identified.
Experimental Workflow for Investigating this compound Production
A systematic workflow is essential for studying the production of this compound by Penicillium. The following diagram illustrates a typical experimental pipeline from fungal culture to data analysis.
Caption: A typical experimental workflow for the analysis of this compound production.
Future Directions
The discovery of this compound production in Penicillium melanoconidium presents several exciting research opportunities:
-
Genomic and Transcriptomic Analyses: Whole-genome sequencing of this compound-producing P. melanoconidium strains is needed to identify the this compound biosynthetic gene cluster. Transcriptomic studies under different culture conditions can help elucidate the regulatory networks involved.
-
Optimization of Production: A systematic investigation of various culture parameters (e.g., media composition, temperature, pH, aeration) is required to optimize this compound production for research and potential applications.
-
Toxicological Assessment: Comparative toxicological studies of this compound produced by Penicillium versus Fusarium are necessary to understand if there are any strain-specific differences in bioactivity.
-
Screening of Other Penicillium Species: A broader screening of other Penicillium species, particularly those closely related to P. melanoconidium, for their ability to produce this compound is warranted.
This technical guide provides a foundational understanding of the emerging research on this compound production by Penicillium. As research in this area progresses, a more detailed picture of the biosynthesis, regulation, and ecological role of this mycotoxin in a new fungal context will undoubtedly emerge.
References
Methodological & Application
Application Note: Quantification of Moniliformin in Corn using a High-Performance LC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantification of moniliformin (MON), a mycotoxin produced by several Fusarium species, in corn matrices. The protocol employs a simple extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is highly selective and provides accurate quantification of this compound, making it suitable for food safety monitoring and research applications. This document provides a comprehensive experimental protocol, method validation data, and a visual representation of the analytical workflow.
Introduction
This compound (MON) is a mycotoxin of emerging concern due to its widespread occurrence in cereal crops, particularly corn, and its potential cardiotoxic effects on animals.[1] Regulatory bodies and food producers require sensitive and reliable analytical methods for the routine monitoring of MON contamination to ensure food and feed safety. This application note describes a validated LC-MS/MS method for the determination of this compound in corn, offering high sensitivity, specificity, and throughput.
Experimental Protocols
Sample Preparation and Extraction
A simple "dilute and shoot" approach or a more rigorous solid-phase extraction (SPE) clean-up can be employed depending on the matrix complexity and required sensitivity. A common and effective extraction method involves a mixture of acetonitrile (B52724) and water.[2][3]
Materials:
-
Homogenized corn sample
-
Acetonitrile (HPLC or LC-MS grade)[1]
-
Purified water (e.g., Milli-Q)[1]
-
Polypropylene (B1209903) centrifuge tubes (50 mL)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or equivalent)
Extraction Protocol:
-
Weigh 5 g of a homogenized corn sample into a 50 mL polypropylene centrifuge tube.[1]
-
Add 20 mL of acetonitrile/water (80:20, v/v) solution.
-
Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For the "dilute and shoot" method, dilute the supernatant with an equal volume of the initial mobile phase.[2]
-
Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.
For matrices with significant interference, a solid-phase extraction (SPE) clean-up step using a strong anion exchange (SAX) or mixed-mode column can be incorporated after the initial extraction.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of the highly polar this compound.[2][3][4]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., ZIC-HILIC, BEH HILIC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, return to 95% B over 1 min, and equilibrate for 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[1] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3][4] |
| Precursor Ion (m/z) | 97.0 |
| Product Ions (m/z) | 41.0 (Quantifier), 53.0 (Qualifier) |
| Collision Energy | Optimized for the specific instrument (typically 10-20 eV) |
| Dwell Time | 100 ms |
Data Presentation
The performance of the LC-MS/MS method for this compound quantification has been validated across several studies. The following tables summarize typical validation parameters.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1 - 2.6 µg/kg | [2][3] |
| Limit of Quantification (LOQ) | 4 - 8.8 µg/kg | [2][3] |
| Linearity (r²) | > 0.99 | [1] |
| Recovery | 76 - 96% | [3][5] |
| Repeatability (RSDr) | < 15% | [3] |
Table 2: this compound Occurrence in Corn Samples (Example Data)
| Sample Type | Number of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |
| Corn Meal | 39 | 97% | LOD - 847 | 118 | [2] |
| Unprocessed Maize | 400 | 100% | 205.7 - 1742.0 | 41.2 - 222.7 | [1] |
| Maize | 108 | 93% | - | [3] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in corn.
Caption: Experimental workflow for this compound quantification in corn.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound analysis in maize samples from North-West Italy using multifunctional clean-up columns and the LC-MS/MS detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzyme-assisted extraction of this compound from extruded corn grits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Moniliformin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin (MON) is a mycotoxin produced by various Fusarium species, contaminating cereals such as maize and wheat worldwide.[1][2] Due to its cardiotoxic effects and potential risks to human and animal health, sensitive and reliable analytical methods for its detection are crucial.[2][3] High-performance liquid chromatography (HPLC) is a widely used technique for the determination of this compound in various matrices.[1] This document provides detailed application notes and protocols for the detection of this compound using different HPLC-based methods, including UV-Vis and mass spectrometry detection.
Data Presentation
The following tables summarize the quantitative data from various HPLC methods for this compound detection, providing a clear comparison of their performance characteristics.
Table 1: HPLC Method Performance for this compound Detection
| HPLC Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC-UV | Maize | 48 ng/g | 96 ng/g | 57-74% | [2][4] |
| HPLC-UV | Maize and Wheat | 39 µg/kg (Maize), 30 µg/kg (Wheat) | - | 76% (Maize), 87% (Wheat) | [3] |
| HPLC-UV (with La³⁺) | Cereal | 80 µg/kg | - | 83.6-89.8% | [5] |
| HPLC-MS | Maize | 1-12 ng/g | 12 ng/g | 57-74% | [2][4] |
| LC-MS | Maize | 10 µg/kg | - | - | [6] |
| LC-MS/MS | Cereal | 0.7 µg/kg | 2.5 µg/kg | 75.3% | |
| LC-MS/MS (with La³⁺) | Cereal | 10 µg/kg | - | 96.4-97.1% | [5] |
| UPLC-MS/MS | White rice, sorghum, corn oil, baby food | - | - | Excellent accuracy and precision |
Table 2: Linearity of Different HPLC Methods for this compound
| HPLC Method | Linear Range | Reference |
| LC-MS | 10 ng to 700 ng (injected) | [6] |
| HPLC-UV | 57 to 2300 µg/kg | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the HPLC analysis of this compound.
Protocol 1: Sample Preparation and Extraction
This protocol is a generalized procedure based on common extraction methods for this compound from cereal matrices.
1. Sample Homogenization:
-
Grind cereal samples to a fine powder using a laboratory mill to ensure homogeneity.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 40 mL of an extraction solvent. Commonly used solvents include:
-
Acetonitrile (B52724):water (85:15, v/v)[2][4]
-
Acetonitrile:water (95:5, v/v)[6]
-
Water[1]
-
-
Vigorously shake or vortex the mixture for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant for the cleanup step.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
A cleanup step is often necessary to remove interfering matrix components.[7] Strong Anion Exchange (SAX) cartridges are frequently used for this purpose.
1. Cartridge Conditioning:
-
Condition a SAX SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of the extraction solvent.
2. Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SAX cartridge.
3. Washing:
-
Wash the cartridge with 5 mL of the extraction solvent to remove weakly bound impurities.
4. Elution:
-
Elute the retained this compound with a suitable elution solvent. The choice of elution solvent will depend on the specific SAX cartridge and the desired final sample concentration.
Protocol 3: HPLC Analysis
Several different HPLC methods have been successfully employed for this compound analysis. Below are protocols for three common approaches.
Method A: Ion-Exchange Chromatography with UV Detection [1]
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Strong anion exchange column (e.g., 10 µm, 4 mm i.d. x 25 cm).[1]
-
Mobile Phase: 0.01 M sodium dihydrogen phosphate (B84403) (pH 5.0).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 229 nm.[1]
-
Injection Volume: 20 µL.
Method B: Ion-Pair Chromatography with UV Detection [1]
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reverse phase column (e.g., C18, 10 µm, 4 mm i.d. x 25 cm).[1]
-
Mobile Phase: 0.005 M tetrabutylammonium (B224687) hydrogen sulphate in a mixture of 8% methanol and 92% 0.1 M sodium phosphate buffer (pH 7.0).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Detection: UV absorbance at 229 nm.[1]
-
Injection Volume: 20 µL.
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS Detection [2][4]
-
HPLC System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS).
-
Column: ZIC-HILIC column (e.g., 3.5 µm, 150 x 4.6 mm i.d.).
-
Mobile Phase: A gradient of acetonitrile and water buffered with ammonium (B1175870) formate (B1220265).
-
Solvent A: Water with 100 mM ammonium formate (pH 6.4).
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with 5% A, increase to 15% A in 15 min.
-
Increase flow to 1 mL/min and water to 50% in 1 min, hold for 4 min.
-
Return to 5% A in 1 min and hold for 2 min.
-
Decrease flow to 0.5 mL/min.
-
-
Flow Rate: 0.5 mL/min (initial).
-
Detection: Mass spectrometry in negative electrospray ionization (ESI-) mode, monitoring for the deprotonated molecular ion [M-H]⁻ at m/z 97.[6]
-
Injection Volume: 3-5 µL.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis by HPLC.
Signaling Pathway of this compound Toxicity
Caption: Mechanism of this compound toxicity via inhibition of the pyruvate dehydrogenase complex.
References
- 1. Inhibition of pyruvate dehydrogenase complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Inhibition of pyruvate dehydrogenase complex by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Moniliformin Extraction from Animal Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin (MON) is a mycotoxin produced by various Fusarium species, which are common fungal contaminants of cereal grains, particularly maize.[1][2] Due to its potential cardiotoxic effects in animals, the presence of this compound in animal feed is a significant concern for livestock health and productivity.[2][3] Accurate and reliable methods for the extraction and quantification of this compound from complex feed matrices are therefore essential for research, regulatory compliance, and risk assessment.
These application notes provide a detailed protocol for the extraction of this compound from animal feed, followed by a clean-up procedure using solid-phase extraction (SPE). The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[4]
Principle of the Method
The protocol is based on a solid-liquid extraction of this compound from a homogenized animal feed sample using a polar solvent mixture. Methanol (B129727) or acetonitrile-based solvents are effective in solubilizing the polar this compound molecule.[5] Following extraction, the crude extract is clarified and subjected to a clean-up step using a strong anion exchange (SAX) solid-phase extraction cartridge.[1][5] This step is crucial for removing interfering matrix components, thereby improving the accuracy and sensitivity of the subsequent analytical determination.
Data Presentation
The following table summarizes key quantitative data from various studies on this compound analysis, providing a benchmark for method performance.
| Parameter | Value | Matrix | Extraction Solvent | Clean-up | Analytical Method | Reference |
| Recovery Rate | 75.3% | Cereal Samples | Not Specified | Strong Anion Exchange (SAX) SPE | HPLC-High Resolution Mass Spectrometry | [1] |
| Recovery Rate | 90.2% - 109.6% | White Rice, Sorghum, Corn Oil, Baby Food | 85% Methanol (v/v) | Strong Anion Exchange (SAX) SPE | UPLC-MS/MS | [5] |
| Limit of Detection (LOD) | 0.7 µg/kg | Cereal Samples | Not Specified | Strong Anion Exchange (SAX) SPE | HPLC-High Resolution Mass Spectrometry | [1] |
| Limit of Detection (LOD) | 0.04 - 0.07 µg/kg | White Rice, Sorghum, Corn Oil, Baby Food | 85% Methanol (v/v) | Strong Anion Exchange (SAX) SPE | UPLC-MS/MS | [5] |
| Limit of Detection (LOD) | 2.6 µg/kg | Maize | Acetonitrile/Water (50/50, v/v) | None ("dilute and shoot") | HILIC-HPLC-MS/MS | [6] |
| Limit of Quantification (LOQ) | 2.5 µg/kg | Cereal Samples | Not Specified | Strong Anion Exchange (SAX) SPE | HPLC-High Resolution Mass Spectrometry | [1] |
| Limit of Quantification (LOQ) | 0.11 - 0.22 µg/kg | White Rice, Sorghum, Corn Oil, Baby Food | 85% Methanol (v/v) | Strong Anion Exchange (SAX) SPE | UPLC-MS/MS | [5] |
| Limit of Quantification (LOQ) | 8.8 µg/kg | Maize | Acetonitrile/Water (50/50, v/v) | None ("dilute and shoot") | HILIC-HPLC-MS/MS | [6] |
| Limit of Quantification (LOQ) | 5 µg/kg | Unprocessed Maize | Not Specified | Not Specified | LC-MS/MS | [4] |
Experimental Protocol
This protocol describes a common and effective method for the extraction and clean-up of this compound from animal feed.
1. Materials and Reagents
-
Homogenized animal feed sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid (LC-MS grade)
-
This compound analytical standard
-
Strong Anion Exchange (SAX) SPE cartridges
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Preparation
-
Obtain a representative sample of the animal feed.
-
Grind the sample to a fine powder to ensure homogeneity. A sieve may be used to ensure a consistent particle size.
3. Extraction
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent. Two common options are:
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the tube on a mechanical shaker and shake for 30-60 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean tube.
4. Solid-Phase Extraction (SPE) Clean-up
-
Condition the SAX Cartridge: Pass 5 mL of methanol through the SAX cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the Sample: Load 5 mL of the supernatant (from step 3.6) onto the conditioned SAX cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering compounds.
-
Elute this compound: Elute the this compound from the cartridge with 5 mL of a solution of 1% formic acid in methanol. Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
5. LC-MS/MS Analysis
The analysis of this compound is typically performed by reversed-phase or HILIC chromatography coupled to a tandem mass spectrometer. The specific parameters will depend on the instrument used. A C18 column is commonly employed for separation. The mobile phase often consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid.[5]
Experimental Workflow
Caption: Workflow for this compound extraction from animal feed.
References
- 1. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risks to human and animal health related to the presence of this compound in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea [mdpi.com]
- 6. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction (SPE) Cleanup for Accurate Moniliformin Analysis in Cereal Matrices
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Moniliformin (MON) is a mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and rice.[1][2] Due to its high polarity and small molecular size, the accurate quantification of this compound in complex food and feed matrices presents analytical challenges.[3][4] Effective sample cleanup is crucial to remove interfering matrix components and ensure reliable results. This application note details a robust solid-phase extraction (SPE) protocol for the cleanup of this compound from cereal samples prior to chromatographic analysis. The presented methodologies are based on established and validated analytical methods, providing researchers with a reliable framework for routine this compound analysis.
Introduction
This compound is considered an emerging mycotoxin, and concerns about its potential risks to human and animal health are growing.[1] Regulatory bodies are increasingly monitoring its presence in the food chain, necessitating sensitive and accurate analytical methods for its detection and quantification.[1] The inherent properties of this compound, including its high water solubility, make its extraction and cleanup from complex matrices a critical step in the analytical workflow.[1] Solid-phase extraction has proven to be an effective technique for purifying this compound extracts, leading to improved analytical performance.[3][5] This document provides a detailed protocol for an SPE cleanup method using strong anion exchange (SAX) cartridges, which have demonstrated high recovery rates for this compound.[2][3][4]
Experimental Protocol
This protocol outlines the steps for sample extraction and subsequent SPE cleanup for this compound analysis in cereal grains.
1. Sample Preparation and Extraction
-
Homogenization: Mill a representative portion of the cereal sample (e.g., maize, wheat) to a fine powder (e.g., using a 1 mm sieve).[6]
-
Extraction:
-
Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water (84:16, v/v) or 85% methanol (B129727) in water (v/v).[3][5]
-
Shake vigorously for 30-60 minutes using a mechanical shaker.[7]
-
Centrifuge the mixture at 4000 x g for 15 minutes.[8]
-
Carefully collect the supernatant for the SPE cleanup.[1]
-
2. Solid-Phase Extraction (SPE) Cleanup
This protocol utilizes a strong anion exchange (SAX) SPE cartridge.
-
Column Conditioning:
-
Pass 5 mL of methanol through the SAX cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load 2 mL of the sample extract supernatant onto the conditioned SAX cartridge at a slow, steady flow rate (approximately 1-2 drops per second).[8]
-
-
Washing:
-
Elution:
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[8]
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for chromatographic analysis.[8]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the analytical instrument.[8]
-
3. Analytical Determination
The cleaned-up extract is ready for analysis by High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or tandem Mass Spectrometry (MS/MS) for sensitive and selective quantification of this compound.[1][3]
Quantitative Data Summary
The following tables summarize the performance of various SPE methods for this compound analysis from published studies.
Table 1: Performance of Strong Anion Exchange (SAX) SPE Methods
| Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Cereal Samples | 75.3 | 0.7 | 2.5 | [2] |
| White Rice | 93-121 | 0.04-0.07 | 0.11-0.22 | [3] |
| Sorghum | 93-121 | 0.04-0.07 | 0.11-0.22 | [3] |
| Corn Oil | 93-121 | 0.04-0.07 | 0.11-0.22 | [3] |
| Baby Food | 93-121 | 0.04-0.07 | 0.11-0.22 | [3] |
| Maize | 76 ± 9 | 39 | - | [5] |
| Wheat | 87 ± 5 | 30 | - | [5] |
Table 2: Performance of Other SPE Sorbents
| Sorbent | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Reversed-Phase (C18) | Maize | - | - | 10 | [9] |
| Oasis HLB | - | 61-116 | - | - | [7] |
| MycoSep® 240 Mon | Maize | - | - | - | [5] |
Workflow Diagrams
The following diagrams illustrate the experimental workflow for this compound analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the solid-phase extraction process.
References
- 1. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 9. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Accuracy Quantification of Moniliformin in Cereal Matrices Using an Isotopically Labeled Internal Standard
Abstract
This application note provides a detailed protocol for the quantitative analysis of the mycotoxin moniliformin in various cereal matrices. Due to the inherent challenges in analyzing this small, ionic molecule, a stable isotope dilution assay (SIDA) employing isotopically labeled this compound ([¹³C₂]-moniliformin) as an internal standard is described. The use of an internal standard that is chemically identical to the analyte but mass-shifted provides superior accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in food safety, mycotoxin analysis, and toxicology.
Introduction
This compound (MON) is a mycotoxin produced by several Fusarium species that commonly contaminate cereals such as maize, wheat, and oats.[4] Its high polarity and low molecular weight present significant challenges for reliable quantification using conventional analytical methods.[5][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its sensitivity and selectivity.[5] However, matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte, can lead to inaccurate quantification.
The use of a stable isotopically labeled internal standard, such as [¹³C₂]-moniliformin, is the most effective way to mitigate these challenges.[5][4] The internal standard co-elutes with the native this compound and experiences the same matrix effects, allowing for accurate correction and highly reliable quantification. This application note details a validated method for the analysis of this compound using [¹³C₂]-moniliformin and LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (certified reference material)
-
[¹³C₂]-Moniliformin internal standard solution
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges: Strong Anion Exchange (SAX), if required for cleanup.
Sample Preparation: Extraction
The following protocol is a general guideline for the extraction of this compound from cereal matrices.[5][6]
-
Homogenization: Grind cereal samples to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.[7]
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the [¹³C₂]-moniliformin internal standard solution to each sample. The final concentration should be within the calibrated range of the instrument.
-
Extraction Solvent: Add 20 mL of an acetonitrile/water (80:20, v/v) solution to the sample tube.
-
Extraction: Tightly cap the tube and shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
Sample Cleanup (Optional, depending on matrix complexity)
For complex matrices, a solid-phase extraction (SPE) cleanup step using a strong anion exchange (SAX) cartridge can improve data quality by removing interfering compounds.[5][4]
-
Conditioning: Condition a SAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load an aliquot of the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove neutral and weakly retained impurities.
-
Elution: Elute the this compound and the internal standard with a suitable acidic or high-salt mobile phase (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of this compound. Instrument conditions should be optimized for the specific equipment used.
-
LC System: UHPLC system
-
Column: A column suitable for polar compound retention, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar this compound.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Monitored Transitions:
-
This compound: Precursor ion (m/z) 97 -> Product ion (m/z) 41
-
[¹³C₂]-Moniliformin: Precursor ion (m/z) 99 -> Product ion (m/z) 42
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Data Presentation
The use of an isotopically labeled internal standard significantly improves the accuracy and reliability of this compound quantification. The following table summarizes typical performance data from methods utilizing this approach.
| Parameter | Cereal Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Recovery | Wheat | LC-HRMS | 75.3 | 0.7 | 2.5 | [5][4] |
| Recovery | Maize | LC-MS/MS | 95-102 | - | 5 | [8] |
| LOD/LOQ | Maize | LC-MS/MS | - | 2.6 | 8.8 | [6] |
| LOD/LOQ | Various Cereals | HPLC-UV | 81-96 | 50 | - | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis using an internal standard.
Mechanism of Action: Inhibition of Pyruvate (B1213749) Dehydrogenase
This compound's primary mode of toxicity is the inhibition of the pyruvate dehydrogenase complex (PDC), a critical enzyme complex in cellular respiration.[10][11][12] The PDC links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[3] By inhibiting this step, this compound disrupts cellular energy metabolism.
Caption: this compound inhibits the pyruvate dehydrogenase complex.
Conclusion
The use of isotopically labeled this compound as an internal standard provides a robust and reliable method for the quantification of this mycotoxin in challenging cereal matrices. This approach effectively compensates for matrix-induced signal suppression or enhancement and variations in extraction recovery, leading to highly accurate and precise results. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories involved in food safety monitoring and mycotoxin research.
References
- 1. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of this compound by Fusarium sporotrichioides and Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 8. This compound Occurrence in Serbian Maize over Four Years: Understanding Weather-Dependent Variability [mdpi.com]
- 9. A survey of the occurrence of the mycotoxin this compound in cereal samples from sources worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of pyruvate dehydrogenase complex by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of pyruvate dehydrogenase complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation and Analysis of Moniliformin by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin (MON) is a mycotoxin produced by various Fusarium species that commonly contaminate cereal crops, particularly maize.[1][2] Its small size, high polarity, and strong acidity make its analysis challenging.[2] Capillary electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), has emerged as a powerful technique for the separation and analysis of this compound, offering advantages such as high resolution, speed, and low solvent consumption.[3] These application notes provide detailed protocols and quantitative data for the analysis of this compound using CZE with Diode Array Detection (DAD).
Quantitative Data Summary
The following tables summarize the quantitative performance of CZE-DAD methods for the analysis of this compound in various studies.
Table 1: Performance Characteristics of CZE-DAD Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate (pH 2.5) | 0.15 M Phosphoric Acid, adjusted to pH 2.1 with 0.15 M Sodium Dihydrogen Phosphate |
| Linear Range | 0.1 - 10 µg/mL | 0.125 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.996 |
| Limit of Detection (LOD) | 0.1 µg/g | 0.1 µg/g |
| Limit of Quantification (LOQ) | 0.3 µg/g | Not Reported |
| Matrix | Maize Flour | Maize |
Table 2: Comparison of this compound Concentrations in Maize Flour Samples Determined by CE-DAD and HPLC-MS/MS
| Sample ID | CE-DAD (µg/g) | HPLC-MS/MS (µg/g) |
| C1 | 0.25 | 0.28 |
| C2 | 0.40 | 0.40 |
| C3 | 0.15 | 0.18 |
| C4 | < LOD | 0.08 |
| C5 | < LOD | 0.06 |
| C6 | < LOD | < LOQ |
| C7 | < LOD | 0.07 |
| E1 | 0.10 | 0.12 |
| E2 | < LOD | < LOQ |
| F2 | < LOD | < LOQ |
Experimental Protocols
Sample Preparation: Extraction of this compound from Maize
This protocol is adapted from methods used for the analysis of this compound in maize.[4]
Materials:
-
Ground maize sample
-
Acetonitrile (ACN)
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 5 g of the homogenized maize sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (84:16, v/v) solution to the tube.
-
Vortex vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for CE analysis.
Capillary Electrophoresis (CE) Analysis
Two effective protocols using different background electrolytes are presented below.
Protocol 1: Acidic Phosphate Buffer
This protocol is based on the method described by De Girolamo et al. (2022).
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a Diode Array Detector (DAD)
-
Fused-silica capillary (e.g., 50 µm i.d., 60.2 cm total length, 50 cm to detector)
-
Background Electrolyte (BGE): 50 mM sodium phosphate, adjusted to pH 2.5.
-
Sample vials
Capillary Conditioning:
-
New Capillary:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Daily Conditioning:
-
Rinse with 0.1 M NaOH for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with BGE for 10 minutes before the first injection.
-
-
Between Runs:
-
Rinse with BGE for 2 minutes.
-
CE Parameters:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[3]
-
Applied Voltage: -25 kV (anodic detection with cathodic injection).[3]
-
Capillary Temperature: 25 °C.
-
Detection: DAD at 220 nm and 260 nm.
-
Analysis Time: Approximately 10 minutes.
Protocol 2: Phosphoric Acid Buffer
This protocol is based on the method described by Maragos (2004).
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a Diode Array Detector (DAD)
-
Fused-silica capillary (e.g., 75 µm i.d., 60.2 cm total length, 50 cm to detector)
-
Background Electrolyte (BGE): 0.15 M phosphoric acid, adjusted to pH 2.1 with 0.15 M sodium dihydrogen phosphate.
-
Sample vials
Capillary Conditioning:
-
Follow the same conditioning procedure as in Protocol 1.
CE Parameters:
-
Injection: Hydrodynamic injection at 0.5 psi for 20 seconds.
-
Applied Voltage: 26.5 kV.
-
Capillary Temperature: 27 °C.
-
Detection: DAD at 229 nm.
-
Analysis Time: Approximately 10 minutes.
Visualizations
Workflow for this compound Analysis by Capillary Electrophoresis
Caption: Workflow for the analysis of this compound in maize using capillary electrophoresis.
Logical Relationship of CE Parameters for this compound Separation
Caption: Interrelationship of key parameters influencing this compound separation in CE.
References
Application Notes and Protocols for Moniliformin Sample Preparation in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of moniliformin (MON) in complex matrices, primarily focusing on cereals and feed. This compound, a mycotoxin produced by various Fusarium species, poses a significant threat to food and feed safety. Its analysis is challenging due to its small, highly polar, and acidic nature, which complicates extraction and chromatographic retention.[1][2][3] The following sections detail established and effective sample preparation techniques, including Solid-Liquid Extraction (SLE), Solid-Phase Extraction (SPE), and a simplified "dilute and shoot" method.
Introduction to Analytical Challenges
This compound is a small, ionic molecule that is highly soluble in water.[1] This property makes it difficult to retain on conventional reversed-phase chromatographic columns and challenging to extract efficiently from complex biological samples.[2][3] Effective sample preparation is therefore a critical step to remove interfering matrix components and concentrate the analyte for accurate quantification by techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or UV detection.[1][2]
Summary of Sample Preparation Techniques
Several methods have been developed and validated for the extraction and purification of this compound from various matrices. The choice of method often depends on the matrix complexity, available instrumentation, and the required limit of detection. The most common approaches are summarized below.
| Technique | Principle | Common Application | Key Advantages |
| Solid-Liquid Extraction (SLE) | Extraction of MON from a solid matrix using a liquid solvent mixture. | Initial extraction step for most sample types (e.g., cereals, feed). | Simple, effective for initial recovery from the matrix. |
| Solid-Phase Extraction (SPE) | Purification of the crude extract by passing it through a solid sorbent that retains either the analyte or interfering compounds. Strong Anion Exchange (SAX) is commonly used for MON.[4][5][6][7] | Cleanup of extracts from complex matrices like maize and other cereals.[5][8] | High selectivity, effective removal of matrix interferences, and analyte concentration.[9] |
| Multifunctional Cleanup Columns | Specialized columns (e.g., MycoSep®) that combine different cleanup materials for a streamlined purification process. | Rapid cleanup of cereal extracts.[8][10] | Fast, convenient, and requires minimal method development. |
| "Dilute and Shoot" | A simplified approach where the initial extract is centrifuged, diluted, and directly injected into the analytical instrument without a separate cleanup step.[11] | Rapid screening of less complex matrices or when high-throughput is required. | Very fast, minimal sample handling, and reduced solvent consumption. |
Quantitative Performance of Sample Preparation Methods
The following table summarizes the quantitative performance data from various validated methods for this compound analysis in different matrices.
| Matrix | Extraction Method | Cleanup Method | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Maize | Acetonitrile (B52724)/Water (50:50, v/v) | None ("Dilute and Shoot") | LC-MS/MS (HILIC) | Not Reported | 2.6 | 8.8 | [11] |
| Maize | Acetonitrile/Water (84:16, v/v) | MycoSep® 240 Mon | LC-MS/MS (HILIC) | 76-91 | 1 | 4 | [8] |
| Cereal Samples | Not Specified | Strong Anion Exchange (SAX) | HPLC-HRMS | 75.3 | 0.7 | 2.5 | [4] |
| Maize & Wheat | Acetonitrile/Water (84:16, v/v) | Strong Anion Exchange (SAX) | RP-Ion Pair-HPLC-DAD | 76 ± 9 (Maize), 87 ± 5 (Wheat) | 39 (Maize), 30 (Wheat) | Not Reported | [5] |
| Cereal-based foods | Water | None | LC-MS/MS | 77-114 | Not Reported | Not Reported | [5] |
| Maize | Acetonitrile/Water (95:5, v/v) | Reversed-Phase (C18) SPE | LC-MS | Not Reported | 10 | Not Reported | [12] |
| Multiple Foods | 85% Methanol (B129727) (v/v) | Strong Anion Exchange (SAX) | UPLC-MS/MS | Excellent (not specified) | Not Reported | Not Reported | [7] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction followed by Strong Anion Exchange (SAX) Cleanup
This protocol is a robust method suitable for a wide range of cereal matrices and provides excellent cleanup, leading to low limits of detection.
1. Sample Homogenization:
-
Grind a representative portion of the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
2. Extraction (SLE):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (84:16, v/v).
-
Shake vigorously for 30-60 minutes using a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant (crude extract).
3. Cleanup (SPE):
-
Condition a Strong Anion Exchange (SAX) SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of the extraction solvent.
-
Load 5 mL of the crude extract onto the conditioned SAX cartridge.
-
Wash the cartridge with 5 mL of the extraction solvent to remove neutral and cationic interferences.
-
Elute the this compound from the cartridge with 5 mL of a suitable acidic or high-salt eluent (e.g., 2% formic acid in methanol or a buffered salt solution).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: "Dilute and Shoot" Method
This rapid method is suitable for high-throughput screening of samples where matrix effects are less pronounced or can be compensated for using matrix-matched standards.[11]
1. Sample Homogenization:
-
Grind a representative portion of the sample to a fine powder.
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (50:50, v/v), which has shown high extraction efficiency.[11]
-
Shake vigorously for 60 minutes.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid particles.
3. Dilution and Analysis:
-
Take an aliquot of the clear supernatant.
-
Dilute the extract with an appropriate solvent (e.g., acetonitrile or the initial mobile phase) to minimize matrix effects and match the mobile phase composition. A 1:1 dilution is common.[1]
-
Filter the diluted extract through a 0.22 µm syringe filter directly into an autosampler vial.
-
Inject into the LC-MS/MS system.
Protocol 3: Multifunctional Cleanup Column (e.g., MycoSep®) Method
This method offers a rapid and convenient cleanup step, suitable for routine analysis of maize and other cereals.[8]
1. Sample Homogenization:
-
Grind a representative portion of the sample to a fine powder.
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (84:16, v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Cleanup:
-
Take a MycoSep® 240 Mon cleanup column.
-
Decant approximately 5-10 mL of the supernatant (crude extract) into a separate tube.
-
Slowly push the MycoSep® column into the tube containing the extract. This forces the extract through the packing material of the column.
-
Collect the purified extract that emerges from the top of the column.
4. Analysis:
-
Take an aliquot of the purified extract.
-
Evaporate to dryness if necessary and reconstitute in the mobile phase, or directly dilute for analysis by LC-MS/MS.
Conclusion
The selection of an appropriate sample preparation technique for this compound is crucial for achieving accurate and reliable analytical results. For complex matrices such as cereals and animal feed, methods incorporating a Solid-Phase Extraction cleanup step, particularly with Strong Anion Exchange cartridges, are highly effective at removing interferences and achieving low detection limits.[4][5][6][7] For rapid screening and high-throughput applications, the "dilute and shoot" method offers a significant time advantage, although it may be more susceptible to matrix effects.[11] Multifunctional cleanup columns provide a convenient and fast alternative for routine analysis.[8] The protocols and data presented here serve as a comprehensive guide for researchers and scientists in selecting and implementing the most suitable method for their specific analytical needs.
References
- 1. LC-MS/MS and LC-UV Determination of this compound by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analysis in maize samples from North-West Italy using multifunctional clean-up columns and the LC-MS/MS detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.sciltp.com [media.sciltp.com]
- 10. scispace.com [scispace.com]
- 11. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Rapid "Dilute and Shoot" LC-MS/MS Method for the Quantification of Moniliformin in Cereal Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a streamlined and efficient "dilute and shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of moniliformin (MON) in various cereal-based matrices. This compound, a mycotoxin produced by several Fusarium species, is a significant contaminant in grains worldwide, posing potential health risks to humans and animals.[1][2] The described method minimizes sample preparation time and resource expenditure by eliminating the need for complex cleanup steps, offering a rapid and robust solution for high-throughput screening and quantitative analysis. This protocol is designed for researchers and analytical scientists in food safety, quality control, and toxicology.
Introduction
This compound (MON) is a small, highly polar, and ionic mycotoxin, which makes its analysis by traditional reversed-phase chromatography challenging.[3][4] It is primarily found in cereals such as maize and wheat.[5][6] Due to its toxicity, which includes cardiotoxic and haematotoxic effects, regulatory bodies have a keen interest in monitoring its levels in food and feed.[3] The "dilute and shoot" approach is an attractive strategy for the analysis of mycotoxins as it significantly reduces sample preparation time and complexity.[7][8] This method involves a simple extraction of the analyte from the sample matrix, followed by dilution of the extract before direct injection into the LC-MS/MS system. This application note provides a detailed protocol for a validated "dilute and shoot" method for MON analysis, offering a sensitive and reliable analytical solution.
Experimental Workflow
Caption: Experimental workflow for the "dilute and shoot" LC-MS/MS analysis of this compound.
Detailed Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Reagents: Formic acid, Acetic acid, Ammonium (B1175870) acetate (B1210297).
-
Standards: this compound certified reference material.
-
Internal Standard (Optional but Recommended): ¹³C₂-Moniliformin.[1][2]
-
Sample Preparation: Centrifuge tubes (5 mL), vortex mixer, centrifuge.
Standard and Calibrant Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve the MON standard in a suitable solvent (e.g., acetonitrile/water, 50/50, v/v). Store at -18 °C.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the injection solvent.
-
Calibration Curve: Prepare a set of calibration standards by spiking the working standard solutions into a blank matrix extract to compensate for matrix effects. A typical calibration range is 2.5 to 1000 µg/kg.
Sample Preparation Protocol ("Dilute and Shoot")
-
Weigh 0.500 ± 0.005 g of the homogenized cereal sample into a 5 mL centrifuge tube.[10]
-
(Optional) Spike with an appropriate amount of internal standard solution.
-
Add 1950 µL of extraction solution (e.g., acetonitrile/water 50/50, v/v or 79:20 with 1% acetic acid).[11][12]
-
Vigorously shake or vortex the tube for 10 seconds and then place it on a rotary shaker for 90 minutes.[10][12]
-
Centrifuge the sample to pellet the solid material.
-
Transfer an aliquot of the supernatant to a clean tube.
-
Dilute the supernatant with a dilution solvent (e.g., acetonitrile).[11]
-
Transfer the diluted extract into an LC vial for analysis.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable column for polar compounds.[11][13] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 1% acetic acid.[12] |
| Mobile Phase B | Acetonitrile with 5 mM ammonium acetate and 1% acetic acid.[12] |
| Gradient | A suitable gradient to retain and elute the polar this compound. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL.[14] |
| Column Temperature | 30 - 40 °C.[14] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode.[13][15] APCI has also been used.[16] |
| Polarity | Negative or Positive (analyte dependent, MON often analyzed in negative mode).[13][16] |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z). For MON, a common transition is m/z 97 → m/z 41.[16] Note that MON yields only one major product ion.[12] |
| Capillary Voltage | 0.5 - 3.2 kV.[14][15] |
| Source Temperature | 150 °C.[15] |
| Desolvation Temperature | 450 °C.[15] |
| Cone Gas Flow | 150 L/h.[15] |
| Desolvation Gas Flow | 1000 L/h.[15] |
Method Validation Data
The following tables summarize typical quantitative performance data for a "dilute and shoot" LC-MS/MS method for this compound, compiled from various studies.
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.7 - 2.6 µg/kg | [1][2][11] |
| Limit of Quantification (LOQ) | 2.5 - 8.8 µg/kg | [1][2][11] |
| Linearity (R²) | > 0.99 | [10][15] |
| Recovery | 75.3% - 91% | [1][2][13] |
| Repeatability (RSD) | < 15% | [15] |
Discussion
The "dilute and shoot" method offers a significant advantage in terms of sample throughput and reduced cost per sample. The elimination of solid-phase extraction (SPE) or other cleanup steps simplifies the workflow and minimizes potential analyte loss. The use of a HILIC column is often preferred for the analysis of the highly polar this compound, as it provides better retention compared to traditional C18 columns.[11][13]
Matrix effects are a key consideration in any "dilute and shoot" method. The use of matrix-matched calibration standards is crucial for accurate quantification.[17][18] Additionally, the use of a stable isotope-labeled internal standard, such as ¹³C₂-moniliformin, is highly recommended to correct for any variations in sample preparation and instrument response.[1][2]
The stability of this compound in solution should also be considered. Studies have shown that this compound is most stable at an acidic pH.[19] Therefore, acidification of standard solutions and mobile phases can improve method robustness.
Conclusion
The "dilute and shoot" LC-MS/MS method presented in this application note provides a rapid, sensitive, and reliable approach for the quantitative determination of this compound in cereal matrices. By simplifying the sample preparation process, this method is well-suited for high-throughput laboratories conducting routine monitoring of mycotoxin contamination in food and feed. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field.
References
- 1. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS and LC-UV Determination of this compound by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic determination and stability of the Fusarium mycotoxin this compound in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi-res.com [mdpi-res.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Note: High-Purity Moniliformin Isolation Using Strong Anion Exchange (SAX) Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moniliformin (MON) is a mycotoxin produced by various Fusarium species and is a frequent contaminant in cereals, particularly maize.[1] Structurally, MON is the sodium or potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione, also known as semisquaric acid.[2] Its small size, high polarity, and strong acidity (pKa 0.05–1.7) present significant challenges for its analysis and purification, as it is weakly retained in traditional reversed-phase chromatography.[2] Strong Anion Exchange (SAX) chromatography is an effective technique for the purification of MON from complex sample matrices. Due to its ionic nature, MON binds strongly to the positively charged stationary phase of the SAX sorbent, allowing for the removal of neutral and cationic impurities.[1][3] This application note provides a detailed protocol for the purification of this compound from cereal matrices using SAX solid-phase extraction (SPE) followed by HPLC analysis.
Principle of SAX for this compound Purification
Strong Anion Exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support functionalized with quaternary ammonium (B1175870) groups, which carry a permanent positive charge. When a sample extract is loaded onto the SAX column at an appropriate pH, the negatively charged this compound anions are retained on the sorbent through strong ionic interactions. Neutral and positively charged matrix components do not bind and are washed away. The purified this compound is then eluted by introducing a solution with a high concentration of competing anions (e.g., chloride from NaCl) or by altering the pH to neutralize the charge on the analyte.[4]
Data Presentation
Quantitative data from various studies on SAX-based this compound purification are summarized below for easy comparison.
Table 1: Performance Metrics of SAX-Based this compound Purification in Cereals
| Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Detection Method | Reference |
|---|---|---|---|---|---|
| Maize | 76 ± 9% | 39 µg/kg | - | HPLC-DAD | [1] |
| Wheat | 87 ± 5% | 30 µg/kg | - | HPLC-DAD | [1] |
| Cereals | 75.3% | 0.7 µg/kg | 2.5 µg/kg | HPLC-HRMS | [3] |
| Maize | 76 - 91% | 1 µg/kg | 4 µg/kg | LC-MS/MS | [5] |
| Maize | 83 - 95% | 41 µg/kg | 125 µg/kg | RP-HPLC | [1] |
| Maize Plants | 57 - 74% | 48 µg/kg (UV) | 96 µg/kg (UV) | HILIC-DAD | [6][7] |
| Maize Plants | 57 - 74% | 1 µg/kg (MS) | 12 µg/kg (MS) | HILIC-MS | [6][7] |
| Food Matrices | 93 - 121% | - | - | UPLC-MS/MS |[2][8] |
Table 2: Common Extraction Solvents for this compound
| Extraction Solvent | Matrix | Key Findings | Reference |
|---|---|---|---|
| Acetonitrile:Water (84:16, v/v) | Cereals | Commonly used, provides good MON recoveries. | [1][5] |
| 85% Methanol (B129727) (v/v) | Food Products | Showed the highest recovery rates compared to other methanol and acetonitrile-based solvents. | [2] |
| Methanol followed by Water | Molded Maize | Effective for bulk purification procedures. | [4] |
| Water | Dried Fusarium Cultures | Efficient extraction with 95% recovery from spiked samples. |[9] |
Experimental Workflow
The overall workflow for the purification and analysis of this compound using SAX is depicted below.
Caption: Workflow for this compound Purification and Analysis.
Experimental Protocols
Protocol 1: SAX Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol is based on methodologies reported for the purification of this compound from cereal samples.[1][2][3]
A. Materials and Reagents
-
SAX SPE Cartridges: e.g., Bond Elut SAX, 500 mg, 3 mL
-
Extraction Solvent 1: Acetonitrile:Water (84:16, v/v)
-
Extraction Solvent 2: 85% Methanol in water (v/v)
-
SAX Loading Solvent: 100% Methanol (if drying step is used)[2]
-
SAX Washing Solution 1: 50% Methanol in water (v/v)[2]
-
SAX Washing Solution 2: Deionized Water[2]
-
SAX Elution Solution: 0.2 M Sodium Chloride (NaCl) in water[10]
-
Vortex mixer, Centrifuge, SPE manifold, Nitrogen evaporator (optional)
B. Sample Preparation and Extraction
-
Grind a representative sample of cereal (e.g., 5 g of maize) to a fine powder.
-
Add 25 mL of the chosen extraction solvent (e.g., Acetonitrile:Water 84:16).
-
Shake vigorously or vortex for 30 minutes in an orbital shaker.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a Whatman No. 1 filter paper or a 0.45 µm syringe filter. The clarified extract is now ready for SPE.
C. SAX-SPE Procedure
-
Conditioning: Condition the SAX cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading:
-
Direct Loading Method: Take an aliquot of the supernatant from the extraction step (e.g., 5 mL of the 85% Methanol extract) and load it directly onto the conditioned SAX cartridge.[2]
-
Dry-Down Method: Alternatively, take an aliquot of the supernatant, evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 100% Methanol and load it onto the cartridge.[2]
-
-
Washing:
-
Pass 5 mL of 50% Methanol through the cartridge to remove weakly bound impurities.
-
Pass 5 mL of deionized water to remove remaining polar, non-ionic impurities.
-
-
Elution: Elute the bound this compound by passing 5 mL of 0.2 M NaCl solution through the cartridge. Collect the eluate in a clean vial. This fraction contains the purified this compound.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
The purified fraction can be analyzed using several HPLC methods.
A. Method 1: Direct Analysis on a SAX Column [9]
-
HPLC System: Standard HPLC with UV/DAD detector.
-
Column: Strong Anion Exchange, 10 µm, 4 mm ID x 25 cm.
-
Mobile Phase: 0.01 M sodium dihydrogen phosphate, adjusted to pH 5.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 229 nm.[9]
B. Method 2: Reversed-Phase Ion-Pair Chromatography [1]
-
HPLC System: Standard HPLC with UV/DAD detector.
-
Column: C18, 5 µm, 4.6 mm ID x 250 mm.
-
Mobile Phase: Acetonitrile:Water (12.5:87.5, v/v) containing an ion-pairing reagent (e.g., 0.005 M tetrabutylammonium (B224687) hydrogen sulphate).[9]
-
Flow Rate: 1.0 - 2.0 mL/min.[9]
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 229 nm.[9]
Table 3: Example Operating Conditions for SAX-SPE and HPLC Analysis
| Parameter | Condition |
|---|---|
| SAX-SPE | |
| Cartridge | Bond Elut SAX, 500 mg |
| Conditioning | Methanol, then Water |
| Sample Loading | Extract in 85% MeOH (direct) or reconstituted in 100% MeOH |
| Wash 1 | 50% Methanol |
| Wash 2 | Deionized Water |
| Elution | 0.2 M NaCl |
| HPLC Analysis (SAX Method) | |
| Column | Strong Anion Exchange (4 mm x 25 cm) |
| Mobile Phase | 0.01 M NaH₂PO₄ (pH 5.0) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 229 nm |
Troubleshooting and Key Considerations
-
Low Recovery: Incomplete extraction can be a cause. Ensure thorough homogenization and sufficient extraction time. Analyte loss can also occur during the dry-down step; direct loading of the extract is a faster alternative that may improve recovery.[2]
-
Matrix Interference: If the final chromatogram shows significant interference, optimize the washing steps. An additional wash with a low percentage of organic solvent in water might be beneficial.
-
Column Choice: The Bond Elut SAX column has been reported to provide very high recovery rates (93-121%).[2][8]
-
Detection Sensitivity: For very low-level detection, LC-MS/MS is preferred over HPLC-DAD due to its superior sensitivity and specificity.[2][3] The limit of detection with MS can be significantly lower (e.g., 1 µg/kg) compared to UV detection (e.g., 30-40 µg/kg).[1][6][7]
Conclusion
Strong Anion Exchange chromatography is a robust and highly effective method for the purification of the mycotoxin this compound from complex cereal and food matrices. The technique leverages the unique ionic properties of this compound to achieve excellent separation from interfering compounds, resulting in high recovery rates and clean extracts suitable for sensitive downstream analysis by HPLC-DAD or LC-MS/MS. The protocols and data presented provide a comprehensive guide for researchers to implement this purification strategy effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Analysis of this compound in maize plants using hydrophilic interaction chromatography. | Semantic Scholar [semanticscholar.org]
- 7. Analysis of this compound in maize plants using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Moniliformin using Hydrophilic Interaction Liquid Chromatography (HILIC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of moniliformin, a mycotoxin produced by various Fusarium species, using Hydrophilic Interaction Liquid Chromatography (HILIC). The methodologies outlined are primarily coupled with mass spectrometry (MS) or ultraviolet (UV) detection and are applicable to various food matrices, particularly cereals like maize.
Introduction
This compound is a small, polar, and ionic mycotoxin, which makes its retention and separation on traditional reversed-phase liquid chromatography columns challenging without the use of ion-pairing reagents. HILIC is an effective alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes like this compound. This document summarizes key HILIC-based methods for this compound analysis, providing detailed protocols and performance data.
Quantitative Data Summary
The following tables summarize the quantitative performance of various HILIC methods for the determination of this compound.
Table 1: Method Performance in Maize Samples
| Parameter | HILIC-ESI(-)-MS[1][2][3] | HILIC-HPLC-MS/MS[4] | HILIC-ESI(-)-MS[5] |
| Matrix | Maize Plants | Maize Products | Maize |
| Extraction Solvent | Acetonitrile/Water (85:15, v/v) | Acetonitrile/Water (50:50, v/v) | Acetonitrile/Water (84:16, v/v) |
| Cleanup | Strong Anion Exchange (SAX) SPE | Dilute and Shoot | MycoSep® 240 Mon clean-up columns |
| Recovery | 57-74% | Not Reported | 76-91% |
| LOD | 1 ng/g | 2.6 µg/kg | 1 µg/kg |
| LOQ | 12 ng/g | 8.8 µg/kg | 4 µg/kg |
Table 2: Method Performance in Cereal Samples with UV Detection
| Parameter | HILIC-UV (229 nm)[1][2][3] |
| Matrix | Maize Plants |
| Extraction Solvent | Acetonitrile/Water (85:15, v/v) |
| Cleanup | Strong Anion Exchange (SAX) SPE |
| Recovery | 57-74% |
| LOD | 48 ng/g |
| LOQ | 96 ng/g |
Experimental Protocols
Protocol 1: HILIC-ESI(-)-MS/MS Analysis of this compound in Maize
This protocol is based on the methods described for the analysis of this compound in maize and is suitable for sensitive and selective quantification.[1][2][3][4][5]
1. Sample Preparation (Extraction and Cleanup)
-
Extraction:
-
Homogenize 20 g of the maize sample.
-
Add 80 mL of acetonitrile/water (84:16, v/v) solution.
-
Shake vigorously for 60 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (using Strong Anion Exchange SPE): [1][2][3]
-
Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load 5 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the this compound with 5 mL of 2% formic acid in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
2. HILIC-MS/MS Conditions
-
Chromatographic System: HPLC or UHPLC system.
-
Column: Sequant ZIC-p-HILIC (150 mm × 2.1 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 60 mM ammonium (B1175870) formate (B1220265) in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: 90% to 80% B
-
10-12 min: 80% to 90% B
-
12-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.15 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 25 °C.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitored Transition: m/z 97 → m/z 41.[7]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis using HILIC-MS/MS.
Logical Relationship of HILIC Separation
Caption: Principle of this compound Retention in HILIC.
References
- 1. Analysis of this compound in maize plants using hydrophilic interaction chromatography. | Semantic Scholar [semanticscholar.org]
- 2. Analysis of this compound in maize plants using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Screening of Moniliformin
Authors: Gemini AI
Date: December 19, 2025
Introduction
Moniliformin (MON) is a mycotoxin produced by various Fusarium species, such as F. proliferatum and F. subglutinans.[1] It is a frequent contaminant of cereals, particularly maize, and poses a significant risk to human and animal health.[1][2] The primary toxic action of this compound involves the inhibition of the pyruvate (B1213749) dehydrogenase enzyme complex, which disrupts the Krebs cycle and cellular respiration.[2][3] Due to its potential toxicity, robust and efficient screening methods are essential. In vitro cytotoxicity assays provide a rapid, cost-effective, and ethical alternative to animal testing for evaluating the toxic effects of this compound on various cell types.[4]
This document provides detailed protocols for three common colorimetric assays used to screen for this compound-induced cytotoxicity: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Neutral Red Uptake (NRU) assay. These methods assess different cellular endpoints, including metabolic activity, membrane integrity, and lysosomal function, respectively.[5][6]
Data on this compound Cytotoxicity
The cytotoxicity of this compound can vary significantly depending on the cell line, exposure time, and the specific endpoint being measured.[7][8] Compared to other Fusarium mycotoxins, this compound often exhibits lower cytotoxicity in many cell lines.[8][9] The following tables summarize reported IC₅₀ (half-maximal inhibitory concentration) values for this compound and other mycotoxins for comparative purposes.
Table 1: Cytotoxicity of this compound (MON) in Different Cell Lines
| Cell Line | Exposure Time (h) | Assay | IC₅₀ (µM) | Observations | Reference |
| SH-SY5Y (Human Neuroblastoma) | 24 | MTT | > 30 | MON was the least toxic mycotoxin tested. A 30% reduction in viability was seen at 10 µM. | [8] |
| SH-SY5Y (Human Neuroblastoma) | 48 | MTT | > 30 | Minimal impact on cell viability compared to other tested mycotoxins. | [8] |
| Human Peripheral Blood Lymphocytes | 48 | - | Not Reported | Increased chromosomal aberrations and sister-chromatid exchanges in a dose-dependent manner (2.5 to 25 µM). | [10] |
| Caco-2 (Human Colon Adenocarcinoma) | 72 | Not Specified | > 10 | Exposure to MON did not significantly affect cell viability. | [8] |
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Other Mycotoxins
| Mycotoxin | Cell Line | Exposure Time (h) | Assay | IC₅₀ (µM) | Reference |
| Beauvericin (BEA) | SH-SY5Y | 24 | MTT | 10.7 ± 3.7 | [8] |
| Beauvericin (BEA) | SH-SY5Y | 48 | MTT | 2.5 ± 3.3 | [8] |
| Patulin (PAT) | SH-SY5Y | 24 | MTT | 7.5 ± 0.4 | [8] |
| Patulin (PAT) | SH-SY5Y | 48 | MTT | 5.0 ± 0.3 | [8] |
| Aflatoxin B₁ | MAC-T (Bovine Mammary Epithelial) | 48 | MTT | 38.8 | [5] |
Mechanism of this compound Toxicity
This compound's primary mode of action is the inhibition of mitochondrial pyruvate dehydrogenase, a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) or Krebs cycle.[2][3] By blocking the conversion of pyruvate to acetyl-CoA, this compound effectively halts cellular respiration, leading to ATP depletion and subsequent cell death.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11] In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11][12]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Entity Record, Chemical [nucleus.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Profiles of Beauvericin, Citrinin, this compound, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Profiles of Beauvericin, Citrinin, this compound, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the genotoxicity of Fusarium mycotoxin this compound in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Moniliformin-Induced Cardiotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin (MON) is a mycotoxin produced by several species of Fusarium fungi that contaminates various cereal grains worldwide. Exposure to MON has been linked to significant cardiotoxicity, characterized by acute cardiac failure. Understanding the mechanisms of MON-induced cardiotoxicity and developing potential therapeutic interventions requires robust and well-characterized animal models. These application notes provide detailed protocols for inducing and assessing MON cardiotoxicity in common laboratory animals, including rodents and avian species. The information is intended to guide researchers in establishing reproducible models for toxicological studies and for the preclinical evaluation of cardioprotective agents.
Animal Models for this compound Cardiotoxicity
Several animal species have been utilized to model MON-induced cardiotoxicity, each with distinct advantages and disadvantages. The choice of model often depends on the specific research question, available resources, and the desired endpoint measurements.
-
Avian Models (Broiler Chickens, Ducks): Birds are highly sensitive to MON, exhibiting rapid onset of clinical signs and mortality due to cardiac failure. This makes them suitable for acute toxicity studies and for investigating electrocardiographic changes. Ducklings are reported to be particularly sensitive.
-
Rodent Models (Rats, Mice): Rats and mice are common models in toxicological research due to their well-characterized physiology and the availability of a wide range of research tools. They are suitable for both acute and sub-chronic studies to investigate histopathological and biochemical markers of cardiotoxicity.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from studies on this compound-induced cardiotoxicity in various animal models.
Table 1: this compound Dosage and Mortality in Animal Models
| Animal Model | Route of Administration | Dose | Observation Period | Mortality Rate | Reference |
| 3-week-old Broiler Chickens | Intravenous | 1 mg/kg body weight | 50 minutes | 43% (3 out of 7) | [1][2] |
| 7-week-old Female Broiler Chickens | Intravenous | 1.38 mg/kg body weight (LD50) | ~65 minutes (average time to death) | 50% | |
| Rats | Oral (in diet) | 3, 5, 8 mg/g of diet | 16 hours | 100% | |
| Rats | Oral (in diet) | 1.5, 2, 2.5 mg/g of diet | Not specified | 33-67% | |
| Rats | Intragastric intubation | 20-100 mg/kg body weight | Not specified | 80-100% | [3] |
| Mice | Oral | 29.46 mg/kg body weight (LD50) | Not specified | 50% | [4][5] |
Table 2: Electrocardiogram (ECG) Changes in Broiler Chickens
| Parameter | Treatment | Change from Baseline | Time to Significant Change | Reference |
| Heart Rate | This compound (1 mg/kg, IV) | Significant decrease (Bradycardia) | 15 minutes | [1][2] |
| P-R Interval | This compound (1 mg/kg, IV) | Significantly lengthened | Throughout 50-minute observation | [1][2] |
| Q-T Interval | This compound (1 mg/kg, IV) | Significantly lengthened | Throughout 50-minute observation | [1][2] |
| S-T Interval | This compound (1 mg/kg, IV) | Significantly lengthened | Throughout 50-minute observation | [1][2] |
Table 3: Biochemical and Hemodynamic Changes in Rats
| Parameter | Model | Treatment | Change | Reference |
| Myocardial Contractile Force | Isolated Perfused Heart | This compound (10⁻⁷ mol/liter) | 52% decrease | [6] |
| +/- LV dP/dt max | In situ | This compound (1/6 and 1/4 LD50, IV) | 52% decrease | [6] |
Experimental Protocols
Protocol 1: Acute Cardiotoxicity Model in Broiler Chickens
Objective: To induce and assess acute cardiotoxicity of this compound in broiler chickens using electrocardiography.
Materials:
-
3-week-old broiler chickens
-
This compound (purified)
-
Normal saline (0.9% NaCl)
-
Pentobarbital (B6593769) sodium (anesthetic)
-
Electrocardiograph with alligator clip electrodes
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize 3-week-old broiler chickens with pentobarbital sodium at a dose of 40 mg/kg body weight, administered intramuscularly.[1][2]
-
ECG Electrode Placement: Gently restrain the anesthetized chicken in a seated position. Place the ECG electrodes on the propatagium (wing web) near the shoulder of each wing and on the knee web of each leg.
-
Baseline ECG Recording: Record a baseline 6-lead ECG for at least 2 minutes before this compound administration. Set the paper speed to 50 mm/s and sensitivity to 20 mm/mV.
-
This compound Administration: Prepare a solution of this compound in normal saline. Administer a single intravenous injection of this compound at a dose of 1 mg/kg body weight. A control group should receive an equal volume of normal saline.[1][2]
-
Post-Injection Monitoring: Continuously monitor and record the ECG for at least 50 minutes post-injection.[1][2]
-
Data Analysis: Analyze the ECG recordings for changes in heart rate, and the duration of P-R, Q-T, and S-T intervals. Compare the post-injection values to the baseline and to the control group.
Protocol 2: Sub-chronic Cardiotoxicity Model in Rats
Objective: To induce and assess sub-chronic cardiotoxicity of this compound in rats through histopathological and biochemical analysis.
Materials:
-
Wistar rats (male)
-
This compound (purified)
-
Rat chow
-
Gavage needles
-
Materials for blood collection (e.g., cardiac puncture)
-
Formalin (10% neutral buffered)
-
Microtome
-
Glass slides and coverslips
-
Masson's Trichrome staining reagents
-
ELISA kit for rat cardiac Troponin I (cTnI)
-
Assay kit for Creatine Kinase-MB (CK-MB)
Procedure:
-
Animal Dosing: Administer this compound orally to male Wistar rats at a dosage of 6 mg/kg body weight once daily for 56 days.[4] The control group should receive the vehicle (e.g., water or saline) daily.
-
Sample Collection: At the end of the treatment period (and at interim time points if desired, e.g., 21 days), euthanize the rats.[4][5]
-
Blood Collection: Collect blood via cardiac puncture for serum separation.
-
Tissue Collection: Excise the heart, wash with cold saline, and fix in 10% neutral buffered formalin.
-
-
Biochemical Analysis:
-
Cardiac Troponin I (cTnI) ELISA:
-
Prepare serum samples and standards according to the ELISA kit manufacturer's instructions.
-
Add standards and samples in duplicate to the pre-coated microplate.
-
Incubate, wash, and add the HRP-conjugated detection antibody.
-
After another incubation and wash, add the chromogen solution and stop the reaction.
-
Read the absorbance at 450 nm and calculate the cTnI concentration.
-
-
Creatine Kinase-MB (CK-MB) Assay: Follow the protocol provided with the commercial assay kit to determine the serum concentration of CK-MB.
-
-
Histopathological Analysis (Masson's Trichrome Staining):
-
Tissue Processing: Dehydrate the formalin-fixed heart tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline (B41778) blue solution for 5-10 minutes.
-
Dehydrate quickly, clear in xylene, and mount with a resinous mounting medium.
-
-
Microscopic Examination: Examine the stained sections under a light microscope. Collagen fibers (fibrosis) will be stained blue, nuclei black, and muscle fibers red. Assess for myocardial lesions, including mitochondrial and myofibril damage, and sarcolemma lesions.[4][5]
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.
Experimental Workflow for Rodent Model
Caption: Experimental workflow for the rat model of this compound cardiotoxicity.
Mechanism of Action of this compound
The primary mechanism of this compound's cardiotoxicity is the inhibition of the mitochondrial pyruvate dehydrogenase (PDH) complex.[1][2][7] This enzyme is crucial for aerobic respiration, catalyzing the conversion of pyruvate to acetyl-CoA, which then enters the Krebs cycle for ATP production.
The inhibition of PDH by this compound is:
-
Thiamine Pyrophosphate (TPP) Dependent: TPP, a cofactor for PDH, is necessary for the inhibitory action of this compound.[1][2][6]
-
A "Suicide Inactivator" Mechanism: this compound appears to act as a suicide inactivator of the pyruvate dehydrogenase component of the enzyme complex.[1][2]
This inhibition leads to a cascade of detrimental effects in cardiomyocytes:
-
Energy Depletion: The blockage of the Krebs cycle leads to a severe reduction in ATP production, compromising the high energy demands of cardiac muscle.
-
Mitochondrial Dysfunction: The disruption of mitochondrial respiration can lead to mitochondrial swelling and damage to the cristae.[4][5]
-
Oxidative Stress: Impaired mitochondrial function is a major source of reactive oxygen species (ROS). Increased ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cardiomyocyte injury and death.
-
Cellular Injury: The combination of energy depletion and oxidative stress leads to ultrastructural damage, including lesions in the myofibrils and sarcolemma, ultimately resulting in myocyte necrosis and fibrosis.[4][5]
These cellular events manifest as decreased myocardial contractility, cardiac arrhythmias, and ultimately, heart failure.[6]
References
- 1. Inhibition of pyruvate dehydrogenase complex by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of pyruvate dehydrogenase complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxic effects of an isolate of this compound-producing Fusarium oxysporum and purified this compound on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. med.emory.edu [med.emory.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Resolution Mass Spectrometry in Moniliformin Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin (MON) is a mycotoxin produced by various Fusarium species, contaminating cereals and other agricultural products worldwide. Due to its cardiotoxic and other adverse health effects, sensitive and reliable detection methods are crucial for food safety and research.[1][2][3][4] High-resolution mass spectrometry (HRMS) has emerged as a powerful technique for the analysis of this compound, offering high sensitivity and selectivity.[1][2][3] This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated LC-HRMS and LC-MS/MS methods for this compound analysis in different matrices.
Table 1: Performance of LC-HRMS and LC-MS/MS Methods for this compound Detection
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Cereals | LC-HRMS | 0.7 | 2.5 | 75.3 | [1][2][3] |
| Maize | LC-MS/MS | 2.6 | 8.8 | - | [5][6] |
| Maize | LC-MS/MS | 1 | 4 | 76-91 | [7][8] |
| Wheat & Maize | LC-MS/MS | 10 | - | 96.4-97.1 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Sample Preparation: Extraction from Cereal Matrix
This protocol is adapted from methods described for the analysis of this compound in cereals.[1][2][3][4][5][6]
Materials:
-
Homogenized cereal sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, deionized
-
Extraction solvent: Acetonitrile/Water (50:50, v/v) or (84:16, v/v)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent (e.g., Acetonitrile/Water 50:50, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a rotary shaker for 60 minutes for efficient extraction.[4]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
For some methods, a "dilute and shoot" approach is used where the centrifuged extract is further diluted with acetonitrile before injection.[5][6]
-
Alternatively, for cleaner samples, a solid-phase extraction (SPE) cleanup using strong anion exchange (SAX) or multifunctional columns can be employed.[1][2][3][7][8]
Liquid Chromatography (LC) Conditions
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of the polar this compound molecule.[5][6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Parameters:
-
Column: HILIC column (e.g., ZIC-HILIC)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 90% B
-
2-8 min: 90% to 50% B
-
8-10 min: 50% B
-
10.1-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
High-Resolution Mass Spectrometry (HRMS) Conditions
This protocol is designed for an Orbitrap or Q-TOF mass spectrometer.[1][2][3][9]
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Q-TOF)
-
Ionization Source: Heated Electrospray Ionization (HESI)
Parameters:
-
Ionization Mode: Negative
-
Capillary Voltage: -3.0 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Heater Temperature: 300 °C
-
Scan Mode: Full Scan MS
-
Resolution: 70,000 FWHM
-
Scan Range: m/z 50-150
-
Data Acquisition: The deprotonated molecular ion [M-H]⁻ of this compound at an accurate mass of m/z 97.0033 is monitored.[10]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
This compound Fragmentation Pathway
This compound is a small molecule and typically shows limited fragmentation. The primary ion observed in negative mode is the deprotonated molecule. In tandem MS, a characteristic neutral loss of CO is often observed.
Caption: this compound Fragmentation in MS/MS.
Conclusion
High-resolution mass spectrometry provides a robust and reliable platform for the sensitive and selective determination of this compound in complex matrices such as cereals. The protocols outlined in this document offer a foundation for researchers and scientists to develop and validate their own methods for this compound analysis, contributing to enhanced food safety and toxicological research. The use of HRMS fulfills the stringent identification criteria set by regulatory bodies.[2]
References
- 1. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS/MS and LC-UV Determination of this compound by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. This compound analysis in maize samples from North-West Italy using multifunctional clean-up columns and the LC-MS/MS detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rapid Moniliformin Screening Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moniliformin (MON) is a mycotoxin produced by several Fusarium species that contaminates cereal crops worldwide. Due to its cardiotoxic effects and potential risk to human and animal health, there is a growing need for rapid and reliable screening methods to detect its presence in food and feed. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive, specific, and high-throughput platform for mycotoxin analysis.
These application notes provide a comprehensive guide to the development of a competitive immunoassay for the rapid screening of this compound. The document outlines a proposed strategy for hapten synthesis and conjugation, detailed protocols for antibody production and characterization, and a complete workflow for a competitive indirect ELISA (ciELISA).
Signaling Pathway of this compound Toxicity
This compound's primary mechanism of toxicity involves the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the citric acid cycle (Krebs cycle). By inhibiting the PDH complex, this compound disrupts cellular respiration and energy production, leading to cellular damage, particularly in tissues with high energy demands, such as the heart.
Troubleshooting & Optimization
Overcoming matrix effects in moniliformin LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of moniliformin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound quantification, with a particular focus on mitigating matrix effects.
Introduction to this compound Analysis Challenges
This compound (MON) is a mycotoxin produced by various Fusarium species.[1] Its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is complicated by its unique physicochemical properties. MON is a small, highly polar, and strongly acidic molecule (pKa ≈ 0.05–1.7), which typically exists as a water-soluble sodium or potassium salt.[1][2][3] These characteristics lead to poor retention on conventional reversed-phase chromatographic columns and a high susceptibility to matrix effects, which can compromise the accuracy, reproducibility, and sensitivity of analytical methods.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze using standard reversed-phase LC-MS/MS methods?
A1: this compound's high polarity and strong acidity make it poorly retained on traditional C18 columns.[1] It tends to elute in the solvent front along with many other polar matrix components, leading to significant ion suppression or enhancement. To address this, specialized chromatographic techniques are required.
Q2: What is the most effective chromatographic approach for this compound analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective technique for retaining and separating this compound.[4][5][6][7] HILIC columns, such as those with zwitterionic or amino-based stationary phases, allow for the retention of highly polar compounds like this compound. Some innovative methods also use lanthanide ions in the mobile phase with an LC-NH2 column to improve peak shape and separation.[8][9][10]
Q3: What are matrix effects and how do they impact this compound analysis?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy and precision of quantification. Given this compound's early elution profile, it is particularly prone to interference from other polar matrix components.[12]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike.[13] This involves comparing the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract. A response in the matrix that is significantly different from the response in the solvent indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
% Matrix Effect = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor/No Chromatographic Retention | Use of a standard reversed-phase (e.g., C18) column. | Switch to a HILIC column (e.g., zwitterionic or amino).[4][5][6][7] |
| Inappropriate mobile phase for HILIC. | Ensure a high percentage of organic solvent (typically acetonitrile) in the initial mobile phase to promote retention. | |
| Significant Signal Suppression/Enhancement | Co-elution with matrix components. | 1. Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE) or specialized cleanup columns to remove interferences.[4][5][14] 2. Dilute and Shoot: Diluting the sample extract can reduce the concentration of interfering compounds.[6] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[11] |
| Poor Peak Shape (Tailing, Fronting) | Suboptimal chromatographic conditions. | An innovative approach involves adding lanthanide ions (e.g., La³⁺) to the mobile phase when using an LC-NH2 column, which has been shown to improve peak symmetry.[8][9][10] |
| Mismatch between injection solvent and mobile phase. | The injection solvent should be of similar or weaker elution strength than the initial mobile phase. | |
| Low Recovery | Inefficient extraction. | Use a polar solvent mixture, such as acetonitrile/water, for extraction. Ratios of 84:16 (v/v) and 50:50 (v/v) have been reported to be effective.[4][5][6] |
| Analyte loss during sample cleanup. | Evaluate the recovery of your cleanup step by spiking a known amount of this compound into a blank sample before and after the cleanup process. | |
| Inconsistent Results | Variability in matrix effects between samples. | The use of a stable isotope-labeled internal standard, such as ¹³C₂-moniliformin, is the most effective way to correct for variable matrix effects and improve precision.[14][15][16] |
Experimental Protocols
Sample Extraction from Maize
This protocol is adapted from methods described for the extraction of this compound from maize.[4][5][6]
-
Homogenization: Grind maize samples to a fine powder.
-
Extraction: To 25 g of the homogenized sample, add 100 mL of an acetonitrile/water mixture (e.g., 84:16 v/v or 50:50 v/v).
-
Shaking: Shake the mixture vigorously for 60 minutes.
-
Centrifugation/Filtration: Centrifuge the extract or filter it through paper to separate the solid material.
-
Internal Standard Spiking: If a stable isotope-labeled internal standard is used, it should be added to the extract at this stage.
Sample Cleanup using a "Dilute and Shoot" Approach
This is a simplified approach that can be effective for some matrices.[6][7]
-
Take an aliquot of the centrifuged extract.
-
Dilute the extract with acetonitrile.
-
The diluted extract is then ready for injection into the LC-MS/MS system.
Sample Cleanup using MycoSep® 240 Mon Clean-up Columns
This method provides a more thorough cleanup.[4][5]
-
Pass the initial acetonitrile/water extract through the MycoSep® 240 Mon clean-up column.
-
Collect the purified eluate for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for this compound.
Table 1: Comparison of Sample Preparation and Cleanup Methods
| Method | Matrix | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Acetonitrile/Water (84:16) Extraction with MycoSep® 240 Mon Cleanup | Maize | 76-91 | 6-14 | [4][5] |
| Acetonitrile/Water (50:50) Extraction ("Dilute and Shoot") | Maize | Not explicitly stated, but method showed good performance | Not explicitly stated | [6][7] |
| Acetonitrile/Water Extraction with Strong Anion Exchange SPE | Cereals | 75.3 | Not explicitly stated | [14] |
Table 2: LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | HILIC | HILIC | HILIC with ¹³C₂-MON IS |
| Matrix | Maize | Maize | Cereals |
| LOD (µg/kg) | 1 | 2.6 | 0.7 |
| LOQ (µg/kg) | 4 | 8.8 | 2.5 |
| Reference | [4][5] | [6] | [14] |
Visualizations
Workflow for Overcoming Matrix Effects in this compound Analysis
Caption: Workflow for this compound analysis, highlighting key stages for mitigating matrix effects.
Decision Tree for Method Optimization
Caption: Decision tree for optimizing an LC-MS/MS method for this compound analysis.
References
- 1. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. This compound analysis in maize samples from North-West Italy using multifunctional clean-up columns and the LC-MS/MS detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS/MS and LC-UV Determination of this compound by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving moniliformin recovery during sample extraction
Welcome to the technical support center for moniliformin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving this compound recovery during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with this compound extraction?
A1: The primary challenges in this compound extraction stem from its chemical properties. This compound is a small, highly polar, and strongly acidic mycotoxin (pKa 0.05–1.7).[1][2] These characteristics can lead to poor retention on traditional reversed-phase chromatography columns and potential losses during sample preparation.[1][2]
Q2: Which extraction solvents are most effective for this compound recovery?
A2: Methanol-based and acetonitrile-based solvent systems are commonly used for this compound extraction. Studies have shown that methanol-based solvents, particularly 85% methanol (B129727) in water (v/v), can yield higher recovery rates compared to acetonitrile-based solvents.[1][2] However, acetonitrile:water mixtures, such as 84:16 (v/v), have also been successfully used.[3][4][5]
Q3: Is a clean-up step necessary after extraction, and what methods are recommended?
A3: Yes, a clean-up step is generally recommended to remove matrix interferences and improve the accuracy of analytical results. Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) is a highly effective and frequently used method for purifying this compound extracts due to the ionic nature of the toxin.[1][2][5] MycoSep® clean-up columns are also a viable option.[4][6]
Q4: What are the optimal storage conditions for samples and extracts to ensure this compound stability?
A4: To minimize degradation, samples and extracts should be stored at low temperatures. This compound is most stable at an acidic pH (around 4).[7][8] Its stability decreases with increasing temperature and pH. For instance, at 150°C and pH 4, only a 5% reduction was observed after 60 minutes, whereas at pH 10 and the same temperature, an 83% reduction occurred.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
| Problem | Potential Cause | Suggested Solution |
| Low/No this compound Recovery | Inefficient extraction solvent. | Optimize the extraction solvent. Consider switching from an acetonitrile-based to a methanol-based solvent, such as 85% methanol, which has shown higher recovery rates.[2] |
| Analyte loss during extract drying. | Avoid complete drying of the extract. If using SAX SPE, the supernatant can often be directly loaded onto the column without a drying step, which can prevent analyte loss.[2] | |
| Ineffective clean-up. | Ensure the chosen clean-up method is appropriate. For this compound, SAX SPE columns are highly effective.[1][2][5] Verify that the SPE column is conditioned correctly and that the loading and washing solvents are optimized. | |
| Poor Chromatographic Peak Shape (Tailing) | Weak retention on reversed-phase columns due to high polarity. | Utilize Hydrophilic Interaction Chromatography (HILIC).[6] Alternatively, use ion-pair reagents like triethylamine (B128534) in the mobile phase to improve retention and peak shape on C18 columns.[9] The addition of lanthanide ions (e.g., La³⁺) to the mobile phase with an LC-NH2 column has also been shown to improve peak symmetry.[10] |
| High Matrix Effects in LC-MS/MS | Insufficient sample clean-up. | Optimize the clean-up procedure. This may involve adjusting the washing steps of the SPE protocol to more effectively remove interfering matrix components.[2] |
| Employ stable isotope-labeled internal standards, such as ¹³C₂-moniliformin, to compensate for matrix effects and improve quantification accuracy. | ||
| Inconsistent Recovery Across Different Matrices | Matrix-dependent extraction efficiency. | The sample preparation method may need to be optimized for each specific matrix. For example, the composition of the extraction solvent or the clean-up protocol might require adjustment for different food or feed samples.[1] |
Quantitative Data Summary
The following tables summarize recovery data from various studies to facilitate comparison of different extraction and clean-up methods.
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Extraction Solvent | Matrix | Recovery Rate (%) | Reference |
| 85% Methanol (v/v) | White Rice | >90% | [1][2] |
| 75-93% Methanol (v/v) | White Rice | Higher than ACN-based | [2] |
| Acetonitrile:Water (84:16, v/v) | Maize | 83-95% | [3][4] |
| Acetonitrile:Water (95:5, v/v) | Maize | Not specified | [9][11] |
| Acetonitrile:Water (50:50, v/v) | Maize | Highest efficiency in one study | [12] |
Table 2: Performance of Different Clean-up Methods
| Clean-up Method | Matrix | Recovery Rate (%) | Reference |
| Strong Anion Exchange (SAX) SPE | White Rice | 93-121% | [2] |
| Strong Anion Exchange (SAX) SPE | Maize, Wheat | 76% (Maize), 87% (Wheat) | [5] |
| MycoSep® 240 Mon | Maize | 76-91% | [6] |
| C18 and Alumina Columns | Corn, Wheat | Not specified | [11] |
| Reversed-phase and SAX Columns | Cereals | 81-96% | [13] |
Experimental Protocols
Protocol 1: this compound Extraction and Clean-up using Methanol and SAX SPE
This protocol is adapted from a method validated for various food matrices.[1]
-
Sample Homogenization: Grind a representative portion of the sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of 85% methanol in water (v/v).
-
Shake vigorously for 30 minutes at 270 rpm.
-
Centrifuge at 3100 x g for 5 minutes.
-
-
SAX SPE Clean-up:
-
Condition a Bond Elut SAX SPE cartridge (500 mg, 6 cc) by sequentially passing 2 mL of methanol, 2 mL of water, and 2 mL of 0.1 M buffer (e.g., ammonium (B1175870) acetate).
-
Load the supernatant from the extraction step directly onto the conditioned SAX cartridge.
-
Wash the cartridge with 50% methanol (v/v), followed by water to remove impurities.
-
Elute this compound with a suitable elution solvent (e.g., a buffered methanolic solution).
-
-
Analysis: Analyze the eluate using a validated analytical method, such as LC-MS/MS.
Protocol 2: this compound Extraction using Acetonitrile:Water
This protocol is based on methods frequently cited for maize samples.[3][4]
-
Sample Homogenization: Mill the sample to pass through a 1 mm sieve.
-
Extraction:
-
Weigh 25 g of the homogenized sample into a flask.
-
Add 100 mL of acetonitrile:water (84:16, v/v).
-
Shake for 60 minutes.
-
Filter the extract through folded filter paper and then centrifuge at 3000 x g for 10 minutes.
-
-
Clean-up (Optional but Recommended):
-
The clarified extract can be further purified using MycoSep® 240 Mon clean-up columns according to the manufacturer's instructions.
-
-
Analysis: The purified extract is then ready for analysis by HPLC-DAD or LC-MS/MS.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Thermal stability of this compound at varying temperature, pH, and time in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A survey of the occurrence of the mycotoxin this compound in cereal samples from sources worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape in moniliformin chromatography
Welcome to the technical support center for moniliformin analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly poor peak shape, encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak shape for this compound so challenging?
This compound is a small, highly polar, and acidic mycotoxin.[1] Due to its low molecular weight and ionic nature (pKa < 1.7), it is weakly retained on traditional reversed-phase (RP) columns, which can lead to poor peak shape and co-elution with the solvent front.[1][2][3] The primary challenges stem from its high polarity and its existence as an anion in typical mobile phases.
Q2: What are the most common peak shape issues observed in this compound chromatography?
The most frequently encountered issues are peak tailing, fronting, and splitting.
-
Peak Tailing: This is often caused by secondary interactions between the negatively charged this compound anion and residual positive sites (like free silanols) on the silica-based column packing.[4][5] It can also be observed in Hydrophilic Interaction Chromatography (HILIC).[1][2]
-
Peak Fronting: This can be a sign of column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[5]
-
Split Peaks: This issue may indicate a partially blocked column inlet frit, a void in the column packing, or dissolving the sample in a solvent incompatible with the mobile phase.[6]
Q3: How does the mobile phase pH affect this compound's peak shape?
Mobile phase pH is a critical parameter.[7] Since this compound is a strong acid, it will be fully ionized (anionic) in mobile phases with a pH above 3. To ensure a consistent ionization state and prevent peak splitting or broadening, the mobile phase should be buffered at a pH at least 2 units away from the analyte's pKa. For this compound, using a buffered mobile phase in the range of pH 4-7 is common in many successful methods.[8][9]
Q4: What is ion-pair chromatography and why is it frequently used for this compound?
Ion-pair chromatography (IPC) is a technique used to increase the retention of ionic analytes on a reversed-phase column.[10] A mobile phase additive, called an ion-pair reagent, is used. This reagent is typically a large molecule with an ionic head and a hydrophobic tail (e.g., tetrabutylammonium).[8][11] The reagent's hydrophobic tail adsorbs to the stationary phase, creating a charged surface that can then retain the oppositely charged analyte via electrostatic attraction.[11] This allows the highly polar this compound to be retained and separated effectively on standard C18 or similar columns, significantly improving peak shape.[10][12]
Caption: Mechanism of Ion-Pair Chromatography for this compound.
Q5: What are the primary alternatives to ion-pair chromatography for this compound analysis?
Besides IPC, several other chromatographic modes are effective:
-
Anion Exchange Chromatography (AEC): This technique directly separates anions using a positively charged stationary phase. It is a very effective method for this compound.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain and separate highly polar compounds. This method avoids ion-pairing reagents, making it more compatible with mass spectrometry (MS), though it can sometimes suffer from peak tailing.[1][2][13][14]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering another robust option for retaining and separating this compound.[3]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns can retain highly polar compounds and offer a different selectivity, which can be advantageous.
Troubleshooting Guide: Poor Peak Shape
This guide provides specific causes and solutions for common peak shape problems.
Caption: Troubleshooting Workflow for Poor Peak Shape.
Data & Protocols
Table 1: Comparison of Published Chromatographic Methods for this compound
This table summarizes several successful methods, providing a starting point for method development.
| Method Type | Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection | Reference |
| Anion Exchange | Strong Anion Exchange (SAX), 10 µm, 4x250 mm | 0.01 M Sodium Dihydrogen Phosphate (B84403) | 5.0 | 1.0 | UV (229 nm) | [8] |
| Ion-Pair RP | Reversed-Phase C18, 10 µm, 4x250 mm | 0.005 M Tetrabutylammonium Hydrogen Sulphate in 8% MeOH / 92% 0.1 M Sodium Phosphate Buffer | 7.0 | 2.0 | UV (229 nm) | [8] |
| Ion-Pair RP | Reversed-Phase C18, 5 µm, 4.6x250 mm | Acetonitrile / Water (12.5:87.5, v/v) with ion-pair reagent | Not Specified | Not Specified | DAD | [12] |
| HILIC | ZIC-p-HILIC | 10% 60 mM Ammonium Formate / 90% Acetonitrile | Not Specified | 0.15 | MS/MS | [15][16] |
| Amine Column | LC-NH2 | 10 mM LaCl3 aqueous solution | Not Specified | Not Specified | UV & MS/MS | [1][2] |
Detailed Protocol: Ion-Pair Reversed-Phase HPLC Method
This protocol is a representative example based on established methodologies for analyzing this compound in cereal matrices.[8][12]
1. Reagents and Materials
-
This compound standard
-
Tetrabutylammonium hydrogen sulphate (TBAHS) or similar ion-pair reagent
-
HPLC-grade methanol (B129727) and acetonitrile
-
Sodium phosphate (monobasic and dibasic) for buffer preparation
-
HPLC-grade water
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation (Example)
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer. Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
-
Ion-Pair Solution: Dissolve 0.005 M of TBAHS into the prepared buffer.
-
Final Mobile Phase: Mix 8% HPLC-grade methanol with 92% of the ion-pair/buffer solution (v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Sample Preparation (Example for Maize)
-
Homogenize 25 g of the maize sample.
-
Extract the sample with 100 mL of an acetonitrile/water mixture (e.g., 84:16, v/v) by shaking for 30-60 minutes.[12]
-
Centrifuge the extract.
-
For cleanup, pass the supernatant through a Strong Anion Exchange (SAX) solid-phase extraction (SPE) cartridge.[12][17][18]
-
Wash the cartridge and elute the this compound.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Column: Reversed-Phase C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: As prepared in step 2
-
Flow Rate: 1.0 - 2.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25-30 °C
References
- 1. LC-MS/MS and LC-UV Determination of this compound by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal stability of this compound at varying temperature, pH, and time in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize [mdpi.com]
- 16. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Low-Level Moniliformin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of moniliformin, a mycotoxin produced by Fusarium fungi. The following information is designed to address common issues encountered during experimental procedures for sensitive this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of this compound?
A1: Detecting low levels of this compound presents several challenges due to its unique chemical properties. It is a small, highly polar, and ionic molecule, which makes it difficult to retain on conventional reversed-phase chromatography columns.[1][2][3][4] Additionally, it only forms a single sensitive fragment ion in tandem mass spectrometry, which can limit selectivity and sensitivity in complex matrices.[1][2]
Q2: Which analytical technique is most suitable for sensitive this compound detection?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the preferred method for the sensitive and specific quantification of this compound in various food and feed matrices.[3][5][6] High-resolution mass spectrometry (HRMS) has also been shown to be a suitable alternative for the detection of this compound.[1][2]
Q3: How can I improve the retention of this compound on my chromatography column?
A3: Several strategies can be employed to improve the retention of the highly polar this compound molecule:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This is well-suited for the separation of polar compounds like this compound.[7][8][9][10]
-
Ion-Pair Chromatography: The use of ion-pairing reagents, such as triethylamine (B128534) or tetrabutylammonium (B224687) hydroxide, in the mobile phase can enhance the retention of the ionic this compound on reversed-phase columns.[5][11]
-
Mixed-Mode Chromatography: Columns that combine anion exchange and hydrophobic interactions can also be used to improve separation.[6]
-
Addition of Lanthanide Ions: A novel approach involves adding lanthanide ions (e.g., La³⁺, Tb³⁺, or Eu³⁺) to the mobile phase, which can form complexes with this compound and improve peak shape and separation on an LC-NH2 column.[4][12]
Q4: What are the recommended storage conditions for this compound standards?
A4: Individual stock standard solutions of this compound are generally prepared in solvents suitable for reversed-phase high-performance liquid chromatography (RP-HPLC) and should be stored at -18°C for long-term stability.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (e.g., tailing) | This compound is weakly retained on reversed-phase columns due to its ionic nature. | Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[7][8] Alternatively, adding lanthanide ions to the mobile phase when using an LC-NH2 column can improve peak symmetry.[4][12] |
| Low Signal Intensity / Poor Sensitivity | Inefficient extraction from the sample matrix. Suboptimal ionization in the mass spectrometer. | Optimize the extraction solvent. Methanol-based solvents (e.g., 85% methanol) have shown higher recovery rates than acetonitrile-based solvents for some matrices.[5] For mass spectrometry, ensure the appropriate ionization mode (negative electrospray ionization is common) and optimize source parameters. |
| High Matrix Effects (Signal Suppression or Enhancement) | Co-eluting compounds from the sample matrix interfering with the ionization of this compound. | Implement a robust sample cleanup procedure using solid-phase extraction (SPE). Strong anion exchange (SAX) cartridges are effective for purifying extracts.[1][2][5] Matrix-matched calibration should also be used to compensate for matrix effects.[6] |
| Low Recovery During Sample Preparation | Loss of this compound during the cleanup step. | Evaluate different SPE cartridges. While C18 cartridges have been used, they may result in poor recoveries.[14] Strong anion exchange (SAX) or Oasis HLB cartridges have demonstrated better performance for this compound.[5][14] Ensure the pH of the loading and washing solutions is optimized to retain the ionic this compound on the SPE sorbent. |
| Inconsistent Results | Instability of this compound in the sample or standard solutions. | This compound stability is pH and temperature-dependent. It is most stable at acidic pH (e.g., pH 4).[15][16] Avoid high pH and high temperatures during sample processing. Standard solutions should be stored at low temperatures (-18°C).[13] |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods as reported in the literature.
Table 1: Performance of LC-MS/MS Based Methods for this compound Detection
| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| UPLC-ESI-QqQ MS | White Rice, Sorghum, Corn Oil, Baby Food | 0.04 - 0.07 | 0.11 - 0.22 | [3][5] |
| LC-MS/MS (HILIC) | Maize | 2.6 | 8.8 | [9] |
| LC-MS/MS | Cereal-based foods | - | 20 | [6] |
| LC-MS/MS | Cereal Samples | 10 | - | [12] |
| LC-MS | Naturally contaminated maize | 10 | - | [11] |
| LC-MS/MS (HILIC) | Maize | 1 | 4 | [10] |
Table 2: Performance of Other Analytical Methods for this compound Detection
| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| HPLC-HRMS | Cereal Samples | 0.7 | 2.5 | [1][2] |
| HPLC-UV | Cereal Samples | 80 | - | [12] |
| HPLC with Diode Array UV Detection | Not specified | 41 - 80 | - | [3] |
Experimental Protocols
1. Sample Preparation and Extraction for LC-MS/MS Analysis of this compound in Maize
This protocol is based on a "dilute and shoot" approach using HILIC chromatography.[9]
-
Homogenization: Homogenize the maize sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (50/50, v/v).
-
Vortex for 1 minute and then shake for 60 minutes on a mechanical shaker.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
-
Dilution:
-
Take a 1 mL aliquot of the supernatant.
-
Dilute with 1 mL of acetonitrile.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
2. Sample Preparation with Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) Cleanup
This protocol is suitable for various food matrices and provides a cleaner extract for LC-MS/MS analysis.[5]
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 85% methanol (B129727) in water.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cleanup:
-
Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the sample extract supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of 50% methanol in water, followed by 5 mL of water.
-
Elute the this compound with 5 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survey of this compound in wheat- and corn-based products using a straightforward analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of this compound in maize plants using hydrophilic interaction chromatography. | Semantic Scholar [semanticscholar.org]
- 9. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal stability of this compound at varying temperature, pH, and time in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ion-Pairing Agents for Improved Moniliformin Retention in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ion-pairing agents to improve the retention of moniliformin in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly retained in reversed-phase HPLC?
This compound is a small, highly polar, and strongly acidic mycotoxin with a pKa value of less than 1.7.[1][2] In typical reversed-phase HPLC conditions with mobile phases at a higher pH, this compound exists as a highly water-soluble anion. This high polarity and ionic nature result in very weak interaction with the nonpolar stationary phase (e.g., C18), leading to poor retention and elution near the void volume.
Q2: How do ion-pairing agents improve this compound retention?
Ion-pairing agents are additives to the mobile phase that possess both a hydrophobic region and an ionic group.[3] For the analysis of the anionic this compound, a cationic ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is used. The proposed mechanisms are:
-
Ion-Pair Formation in the Mobile Phase: The cationic ion-pairing agent forms a neutral ion-pair with the anionic this compound in the mobile phase. This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention.
-
Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic part of the ion-pairing agent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The positively charged heads of the ion-pairing agents are oriented towards the mobile phase, and the anionic this compound is retained through electrostatic interactions with this modified surface.
Q3: What are common ion-pairing agents used for this compound analysis?
Tetrabutylammonium (B224687) salts are commonly used for the analysis of this compound. One specific example is the use of 0.005 M tetrabutylammonium hydrogen sulphate in the mobile phase.[4] Other quaternary ammonium salts and alkylamines can also be used for the analysis of acidic compounds.
Q4: Are there alternatives to ion-pairing chromatography for this compound analysis?
Yes, other chromatographic techniques have been successfully employed for this compound analysis, including:
-
Strong Anion Exchange Chromatography (SAX): This technique directly utilizes the anionic nature of this compound for retention on a positively charged stationary phase.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for the retention of highly polar compounds and has been used for this compound analysis.[1] However, it can sometimes suffer from poor peak shapes.[1]
-
Addition of Lanthanide Ions: An innovative approach involves adding lanthanide ions (e.g., La³⁺, Tb³⁺, Eu³⁺) to the mobile phase. These ions can form complexes with this compound, improving peak shape and separation on an LC-NH2 column.[1]
Troubleshooting Guides
Problem 1: Poor or No Retention of this compound
Possible Causes:
-
Inadequate Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent may be too low to effectively form ion pairs or modify the stationary phase.
-
Incorrect Mobile Phase pH: The pH of the mobile phase may not be suitable for the ionization of this compound, which is necessary for the ion-pairing interaction.
-
Insufficient Column Equilibration: Ion-pair chromatography requires long equilibration times for the agent to adsorb onto the stationary phase and establish a stable retention mechanism.[3]
Solutions:
-
Optimize Ion-Pairing Agent Concentration:
-
Start with a concentration of around 5 mM and gradually increase it. Monitor the retention time of this compound.
-
Be aware that excessively high concentrations can lead to decreased retention due to the formation of micelles in the mobile phase.
-
-
Adjust Mobile Phase pH:
-
For this compound, a pH between 5.0 and 7.5 is generally effective. A pH in this range ensures that this compound is in its anionic form.
-
-
Ensure Thorough Column Equilibration:
-
Equilibrate the column with the mobile phase containing the ion-pairing agent for an extended period (e.g., 1-2 hours or longer) before the first injection.
-
When changing the mobile phase composition, allow for sufficient re-equilibration time.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions with Residual Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with this compound, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase Composition: The organic modifier content or buffer strength may not be optimal.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., maize extracts) can interfere with the peak shape.[4]
Solutions:
-
Mitigate Silanol Interactions:
-
Ion-pairing agents themselves can help mask residual silanols.[3]
-
Ensure the mobile phase pH is appropriate to suppress silanol activity (typically between pH 3 and 7).
-
-
Optimize Injection Volume and Sample Concentration:
-
Reduce the injection volume or dilute the sample.
-
-
Adjust Mobile Phase:
-
Vary the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Ensure the buffer concentration is sufficient to maintain a stable pH.
-
-
Improve Sample Clean-up:
-
For complex matrices like maize, a thorough sample clean-up procedure is crucial to remove interfering substances.[4] Solid-phase extraction (SPE) with a suitable sorbent can be effective.
-
Problem 3: Shifting Retention Times
Possible Causes:
-
Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to changes in retention.
-
Temperature Fluctuations: Changes in column temperature can affect the equilibrium of the ion-pairing agent with the stationary phase and influence retention times.[3]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Solutions:
-
Ensure Mobile Phase Consistency:
-
Prepare fresh mobile phase daily and use a reliable gradient mixer.
-
Keep mobile phase reservoirs capped to minimize evaporation.
-
-
Use a Column Oven:
-
Maintain a constant column temperature using a column oven to ensure reproducible retention times.
-
-
Monitor Column Performance:
-
Regularly check the column's performance with a standard solution. If retention times consistently decrease and peak shapes worsen, the column may need to be replaced.
-
Experimental Protocols
Ion-Pair HPLC Method for this compound
This protocol is based on a published method for the determination of this compound.[4]
| Parameter | Specification |
| Column | Reversed-phase C18 (10 µm, 4 mm i.d. x 25 cm) |
| Mobile Phase | 0.005 M Tetrabutylammonium hydrogen sulphate in a mixture of 8% methanol and 92% 0.1 M sodium phosphate (B84403) buffer (pH 7.0) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 229 nm |
| Injection Volume | 10-20 µL |
| Lower Detection Limit | 1 ng per injection |
Mobile Phase Preparation:
-
0.1 M Sodium Phosphate Buffer (pH 7.0):
-
Prepare solutions of 0.1 M monosodium phosphate and 0.1 M disodium (B8443419) phosphate.
-
Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 7.0 is reached.
-
-
Final Mobile Phase:
-
Dissolve the required amount of tetrabutylammonium hydrogen sulphate in the phosphate buffer to achieve a final concentration of 0.005 M.
-
Add methanol to the solution to a final concentration of 8% (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for this compound Analysis
| Method | Column | Mobile Phase | Detection | Reported Lower Limit of Detection | Reference |
| Ion-Pair HPLC | Reversed-phase C18 (10 µm, 4 mm i.d. x 25 cm) | 0.005 M Tetrabutylammonium hydrogen sulphate, 8% Methanol, 92% 0.1 M Sodium Phosphate buffer (pH 7.0) | UV (229 nm) | 1 ng/injection | [4] |
| Strong Anion Exchange | SAX (10 µm, 4 mm i.d. x 25 cm) | 0.01 M Sodium dihydrogen phosphate (pH 5.0) | UV (229 nm) | 1 ng/injection | [4] |
Note: Direct comparative studies evaluating a range of different ion-pairing agents for this compound were not available in the reviewed literature. The table presents two distinct, validated methods.
Visualizations
Caption: Ion-Pair Formation in the Mobile Phase.
Caption: Troubleshooting Decision Tree for Peak Shape Issues.
References
Reducing background interference in moniliformin analysis of maize
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of background interference in the analysis of moniliformin (MON) in maize.
Troubleshooting Guide
This section addresses common issues encountered during this compound analysis, offering step-by-step solutions to reduce background interference and improve analytical accuracy.
Question: Why am I observing high background noise or a rising baseline in my chromatogram?
Answer: High background noise or a rising baseline can originate from several sources, including contaminated solvents, a dirty analytical system, or co-eluting matrix components from the maize sample.
Troubleshooting Steps:
-
Solvent and Mobile Phase Check:
-
Ensure the use of high-purity (HPLC or LC-MS grade) water and solvents. Contaminated water is a common source of baseline noise.[1][2]
-
Degas the mobile phase to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline instability.[3]
-
If using buffers, ensure they are fully dissolved and filtered. Buffers based on carboxylic acids may have high background absorption at low UV wavelengths.[1]
-
-
System Cleanup:
-
Sample Extract Clean-up:
-
The maize matrix is complex and can introduce many interfering compounds.[5] Enhance the clean-up procedure for your sample extracts.
-
Consider using Solid-Phase Extraction (SPE) with a strong anion exchange (SAX) sorbent, which is effective for the acidic this compound molecule.[6][7][8]
-
Immunoaffinity columns (IACs) offer high specificity by using antibodies to bind this compound, significantly reducing matrix components.[9][10][11]
-
Multifunctional clean-up columns, such as MycoSep®, provide a rapid, one-step clean-up that can effectively reduce matrix interference.[10][12][13]
-
Question: My this compound peak is broad or shows significant tailing. What could be the cause?
Answer: Peak broadening and tailing are often caused by issues with the analytical column, improper mobile phase composition, or secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Column Health:
-
Mobile Phase Optimization:
-
Ensure the pH of the mobile phase is appropriate for this compound, which is a strong acid. For reversed-phase chromatography, an acidic mobile phase is often used.
-
In paired-ion chromatography, ensure the concentration of the ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) is optimal.[14]
-
-
Analyte Interactions:
-
Peak tailing can result from the interaction of this compound with active sites on the column packing material.[1]
-
Using a different type of column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, can provide alternative selectivity and improve peak shape for polar compounds like this compound.[6][12][13][15]
-
Question: I'm experiencing low recovery or poor sensitivity for this compound. How can I improve it?
Answer: Low recovery is often related to an inefficient extraction or clean-up process, while poor sensitivity can be due to matrix effects (ion suppression) or suboptimal detection parameters.
Troubleshooting Steps:
-
Extraction Efficiency:
-
Optimize the extraction solvent. Mixtures of acetonitrile (B52724) and water (e.g., 84:16 v/v, 50:50 v/v) are commonly used and have shown high extraction efficiency.[13][15][16] The addition of an acid like formic acid can sometimes improve extraction.[5]
-
Ensure adequate homogenization and extraction time to allow the solvent to penetrate the ground maize matrix.
-
-
Mitigating Matrix Effects:
-
Matrix effects, particularly ion suppression in LC-MS/MS, are a major cause of poor sensitivity.[17][18]
-
Stable Isotope Dilution Assay (SIDA): This is the most effective way to compensate for matrix effects. By adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₂-moniliformin) to the sample, any signal suppression or enhancement will affect both the analyte and the standard equally, leading to accurate quantification.[7][19][20]
-
Improve Clean-up: A more rigorous clean-up using SPE or IAC will remove more of the interfering matrix components.[7][9]
-
Dilute and Shoot: For some LC-MS/MS applications, a simple dilution of the extract can be sufficient to reduce matrix effects to an acceptable level, though this may compromise the limit of detection.[15]
-
-
Detector Optimization (LC-MS/MS):
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound ionizes well in negative ESI mode ([M-H]⁻ at m/z 97).[12][16]
-
Ensure the correct precursor and product ions are selected for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. The primary transition for this compound is typically m/z 97 -> m/z 41.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample clean-up technique for reducing matrix interference in maize?
A1: The choice of clean-up technique depends on the required sensitivity, sample throughput, and available instrumentation.
-
Immunoaffinity Columns (IACs) provide the highest selectivity and result in the cleanest extracts due to the specific antibody-antigen binding.[9][10][11] This is often the best choice for achieving very low detection limits.
-
Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) is also highly effective as it specifically retains the acidic this compound molecule while allowing neutral and basic matrix components to be washed away.[6][7][8]
-
Multifunctional columns (e.g., MycoSep®) offer a very fast and simple one-step clean-up that is effective at reducing the matrix effect and requires minimal time per sample.[10][12][13]
Q2: How can I accurately quantify this compound when matrix effects are significant?
A2: The gold standard for accurate quantification in the presence of matrix effects is the Stable Isotope Dilution Assay (SIDA) .[19][20] By using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound), variations in signal intensity caused by matrix suppression or enhancement are effectively corrected.[7] This approach significantly improves the accuracy and precision of the results.
Q3: What are the typical extraction solvents used for this compound from maize?
A3: The most common and effective extraction solvents are mixtures of acetonitrile and water. Ratios can vary, with common examples being:
-
Acetonitrile/Water (95:5)[16]
-
Acetonitrile/Water (80:20)
-
Acetonitrile/Water (50:50)[15] The choice of ratio can be optimized based on the specific maize matrix and subsequent analytical method.
Q4: Can I use a "dilute and shoot" method for this compound analysis in maize?
A4: Yes, a "dilute and shoot" approach, where the initial extract is simply diluted before injection into an LC-MS/MS system, can be used.[15] This method is very fast and avoids time-consuming clean-up steps. However, it is only suitable if the resulting dilution is sufficient to reduce matrix effects to a manageable level and if the instrument is sensitive enough to meet the required limit of quantification (LOQ).[15] This approach may not be suitable for trace-level analysis.
Q5: Which chromatographic technique is best suited for this compound analysis?
A5: Due to its small, polar, and ionic nature, several HPLC techniques can be used:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating very polar compounds like this compound and is often paired with MS detection.[6][12][13][15]
-
Ion-Pair Reversed-Phase HPLC: This method uses an ion-pairing reagent (e.g., triethylamine (B128534) or tetrabutylammonium salts) to improve the retention of the anionic this compound on a standard C18 column.[14][16]
-
Anion-Exchange Chromatography: This directly separates this compound based on its negative charge and is a robust method, often used with UV detection.[7][14]
Data Presentation
Table 1: Comparison of this compound Analysis Methods in Maize
| Method | Clean-up Technique | Analytical Method | Recovery (%) | LOQ (µg/kg) | Reference |
| Method A | MycoSep® 240 Mon Columns | LC-MS/MS (HILIC) | 76 - 91% | 4 | [12][13] |
| Method B | Strong Anion Exchange (SAX) SPE | HPLC-HRMS | 75.3% | 2.5 | [7] |
| Method C | None ("Dilute and Shoot") | LC-MS/MS (HILIC) | - | 8.8 | [15] |
| Method D | Reversed-Phase (C18) SPE | LC-MS (Ion-Pair) | - | 10 | [16] |
| Method E | Strong Anion Exchange (SAX) SPE | UHPLC-MS/MS | - | 0.11 - 0.22 | [8] |
| Method F | Ion-Pairing Extraction | HPLC-UV | 70 - 80% | 100 | [21] |
Experimental Protocols
Protocol 1: Sample Extraction and Solid-Phase Extraction (SAX) Clean-up (Adapted from[7][8])
-
Homogenization: Grind maize samples to a fine powder (e.g., using a centrifugal mill).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of an extraction solvent (e.g., acetonitrile/water, 85:15 v/v).
-
Shake vigorously for 30 minutes at room temperature.
-
Centrifuge the mixture at 3,100 x g for 5 minutes.
-
-
SAX Cartridge Conditioning:
-
Condition a Strong Anion Exchange (SAX) SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 2 mL of methanol (B129727), 2 mL of water, and 2 mL of 0.1 M HCl.
-
-
Sample Loading and Clean-up:
-
Load 5 mL of the supernatant from the extraction step onto the conditioned SAX cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences (e.g., 2 mL of water followed by 2 mL of methanol).
-
Elute the this compound from the cartridge using an appropriate acidic or high-salt eluent (e.g., 2 mL of 2% formic acid in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Immunoaffinity Column (IAC) Clean-up (General Procedure based on[9][11])
-
Extraction: Prepare the sample extract as described in Protocol 1 (Steps 1-2).
-
Dilution: Dilute the supernatant with a phosphate-buffered saline (PBS) solution to ensure optimal antibody binding conditions.
-
Column Loading:
-
Allow the IAC to reach room temperature.
-
Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the column with a specified volume of wash buffer (typically PBS or pure water) to remove unbound matrix components.
-
-
Elution:
-
Elute the bound this compound by passing a small volume of an appropriate elution solvent (e.g., methanol or acidified methanol) through the column.
-
Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: General workflow for this compound analysis in maize.
Caption: Decision tree for troubleshooting common chromatography issues.
Caption: Chemical structure of the this compound anion.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ijsdr.org [ijsdr.org]
- 5. A Rapid Magnetic Solid Phase Extraction Method Followed by Liquid Chromatography-Tandem Mass Spectrometry Analysis for the Determination of Mycotoxins in Cereals [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mycotoxin Cleanup Columns | Romer Labs - Romer Labs [romerlabs.com]
- 11. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. This compound analysis in maize samples from North-West Italy using multifunctional clean-up columns and the LC-MS/MS detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. db.cngb.org [db.cngb.org]
Optimizing collision energy for moniliformin fragmentation in MS/MS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of collision energy for the MS/MS fragmentation of moniliformin (MON).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in negative ion mode MS/MS?
In negative electrospray ionization (ESI) mode, this compound readily forms a deprotonated molecule [M-H]⁻. This is used as the precursor ion for MS/MS analysis. The most commonly monitored transition is:
Q2: Why is tandem mass spectrometry analysis of this compound considered challenging?
The analysis is challenging due to the molecule's intrinsic properties. This compound is a small and ionic molecule that, upon fragmentation, produces only one predominant and sensitive product ion (m/z 41).[3][4][5] This limitation means that only a single mass transition can be reliably used for selected reaction monitoring (SRM), which can impact sensitivity and specificity compared to molecules that yield multiple fragments.[3][4]
Q3: What is a good starting point for collision energy (CE) when analyzing this compound?
Published methods show variability, which underscores that the optimal CE is instrument-dependent. However, documented values provide a practical starting range for optimization.
-
One study reported using a collision energy of 21 V with an argon collision pressure of 1.2 mTorr.[2]
-
Another study utilized a collision energy of 12 V .[3]
It is recommended to begin with values in the 10-25 V range and optimize for your specific instrument and conditions.
Q4: My signal for the m/z 41 fragment is weak or absent. What are the first troubleshooting steps?
If you are experiencing a weak signal for the this compound fragment, follow these initial steps:
-
Confirm Precursor Ion Intensity: Ensure you have a stable and strong signal for the m/z 97 precursor ion in MS1 mode. Poor ionization will lead to poor fragmentation.
-
Verify Collision Energy Setting: Double-check that the CE value is appropriate. If it's too low, fragmentation will be inefficient. If it's too high, the fragment ion may undergo further fragmentation (neutral loss) or the signal may be suppressed.
-
Check Collision Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure is within the manufacturer's recommended range.
Q5: How does collision gas pressure influence fragmentation efficiency?
Collision gas pressure is a critical parameter. Higher pressure increases the number of collisions between the precursor ion and gas molecules, which can enhance fragmentation efficiency. However, excessively high pressure can lead to ion scattering and reduced signal intensity. A reported value for this compound fragmentation is a pressure of 1.2 mTorr.[2] Always optimize this parameter in conjunction with collision energy.
Q6: Is there an automated way to determine the optimal collision energy instead of manual tuning for every experiment?
Yes. While manual optimization for each analyte is common for achieving maximum sensitivity, it can be time-consuming.[6] A widely used alternative is to predict the optimal CE using a linear equation based on the precursor ion's mass-to-charge ratio (m/z) and charge state.[6][7] The general form of the equation is:
CE = slope * (precursor m/z) + intercept
Software tools like Skyline can automate the process of experimentally determining the optimal CE values for a set of molecules and then calculating the ideal slope and intercept for your specific instrument platform.[6][7]
Troubleshooting Guide: Low Sensitivity for this compound
This guide provides a systematic approach to resolving issues with low signal intensity during the MS/MS analysis of this compound.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting poor this compound signal intensity.
Experimental Protocols & Data
Reported MS/MS Parameters for this compound Analysis
The following table summarizes key instrument parameters from published LC-MS/MS methods for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Collision Gas Pressure | Ionization Mode | Reference |
| 97 [M-H]⁻ | Not Specified | 21 | 1.2 mTorr (Argon) | ESI Negative | [2] |
| 97 [M-H]⁻ | 41.0 | 12 | Not Specified | ESI Negative | [3] |
| 97 [M-H]⁻ | Not Specified | Not Specified | Not Specified | APCI Negative | [1] |
Protocol: Manual Optimization of Collision Energy
This protocol describes how to experimentally determine the optimal collision energy for the m/z 97 → 41 transition on your instrument.
Objective: To generate a collision energy profile and identify the voltage that produces the maximum intensity for the m/z 41 product ion.
Materials:
-
This compound analytical standard (e.g., 1 µg/mL in a suitable solvent).
-
LC-MS/MS system with infusion pump.
-
Mass spectrometer control software.
Workflow Diagram:
Caption: Standard workflow for manual collision energy optimization via direct infusion.
Procedure:
-
Standard Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a low, stable flow rate (e.g., 5-10 µL/min).
-
MS Method Setup:
-
Set the instrument to negative ionization mode.
-
Select the m/z 97 precursor ion for fragmentation.
-
Set up a Selected Reaction Monitoring (SRM) experiment to monitor the transition m/z 97 → 41.
-
-
Collision Energy Ramp: Program the instrument to acquire data over a range of collision energy values. A typical range would be from 5 V to 35 V, using an increment of 2 or 3 V for each step.
-
Data Acquisition: Allow the signal to stabilize and acquire data for each collision energy step.
-
Data Analysis:
-
Export the resulting data, which should consist of the intensity of the m/z 41 product ion at each CE value.
-
Create a plot with Collision Energy on the x-axis and Product Ion Intensity on the y-axis.
-
The optimal collision energy is the value that corresponds to the highest point on the curve.
-
-
Verification (Optional but Recommended): Verify the optimized CE value by performing an LC-MS/MS injection of the this compound standard to ensure performance translates from infusion to chromatographic conditions.
Example Data Table for CE Optimization
Use a table similar to the one below to record and analyze your results.
| Collision Energy (V) | Product Ion Intensity (Peak Area) | Signal-to-Noise (S/N) | Analyst Notes |
| 5 | 15,000 | 50 | Low fragmentation |
| 8 | 45,000 | 150 | |
| 11 | 90,000 | 310 | |
| 14 | 180,000 | 650 | |
| 17 | 250,000 | 900 | Signal approaching maximum |
| 20 | 275,000 | 980 | Optimal CE |
| 23 | 240,000 | 850 | Signal decreasing |
| 26 | 160,000 | 580 | Significant drop-off |
| 29 | 80,000 | 290 | Over-fragmentation likely |
References
- 1. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skyline.ms [skyline.ms]
Technical Support Center: Strong Anion Exchange (SAX) Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery from strong anion exchange (SAX) columns.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of my target molecule from a SAX column?
Low recovery in SAX chromatography is often due to suboptimal binding of the target molecule to the stationary phase or inefficient elution. Several factors can contribute to this, including incorrect buffer conditions, sample characteristics, and column health.[1] A systematic approach to troubleshooting involves evaluating each step of the chromatographic process, from sample preparation to elution.
Q2: How do I ensure optimal binding of my protein to the SAX column?
For effective binding in anion exchange chromatography, the pH of the starting buffer should be at least 0.5 to 1 pH unit above the isoelectric point (pI) of the target protein.[1] This ensures the protein carries a net negative charge and can interact with the positively charged stationary phase. Additionally, the ionic strength of the sample and the starting buffer should be low to minimize competition for binding sites on the resin.[2][3] It is also crucial to ensure the sample is properly buffered and free of contaminants that might interfere with binding.[4]
Q3: My protein is not binding to the column, even with the correct buffer pH. What else could be the issue?
If the buffer pH is appropriate and your protein is still not binding, consider the following:
-
High Ionic Strength in the Sample: The presence of high salt concentrations in your sample will prevent the protein from binding to the column.[2][3] A buffer exchange step using a desalting column may be necessary to reduce the ionic strength of the sample.[1]
-
Column Contamination: The column may be fouled with precipitated proteins, lipids, or other contaminants from previous runs, which can reduce its binding capacity.[2] A thorough cleaning and regeneration protocol should be implemented.
-
Insufficient Column Equilibration: The column must be fully equilibrated with the starting buffer before loading the sample. Inadequate equilibration can lead to inconsistent binding.[2] It is recommended to equilibrate with at least 20 column volumes of the mobile phase.
Q4: I am observing my target molecule in the flow-through. What does this indicate?
The presence of the target molecule in the flow-through fraction typically signifies one of two main issues:
-
Incorrect Binding Conditions: As mentioned previously, a buffer pH that is too close to or below the protein's pI, or high ionic strength in the sample, will prevent binding.[1]
-
Exceeded Binding Capacity: The amount of protein loaded onto the column has surpassed the resin's capacity to bind it.[1] To address this, you can either reduce the sample load or use a larger column with a higher binding capacity.
Q5: My protein binds to the column, but the recovery during elution is low. What are the potential causes?
Low recovery during elution can be caused by several factors:
-
Elution Buffer Ionic Strength is Too Low: The salt concentration in the elution buffer may not be high enough to effectively displace the strongly bound protein from the resin.[2] A gradual increase in the salt concentration (gradient elution) or a step elution with a higher salt concentration might be necessary.
-
Protein Precipitation on the Column: The high salt concentration in the elution buffer can sometimes cause the protein to precipitate on the column.[3] If this is suspected, it may be beneficial to try eluting with a pH gradient instead of a salt gradient.[3]
-
Hydrophobic Interactions: In some cases, proteins can engage in hydrophobic interactions with the stationary phase matrix.[2] Adding a small percentage of an organic solvent (e.g., 5% isopropanol) to the elution buffer can help to disrupt these interactions and improve recovery.[2]
-
Irreversible Binding: The protein may be binding too strongly to the column, making elution difficult. This can sometimes be addressed by adjusting the elution conditions, such as using a stronger salt or altering the pH.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery from a SAX column.
References
Moniliformin Stability in Extraction Solvents: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of moniliformin in various extraction solvents. Below, you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure accurate and reproducible results in your analytical studies.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is recommended for the most efficient extraction of this compound from cereal matrices?
Methanol-based solvent systems generally exhibit higher recovery rates for this compound compared to acetonitrile-based systems.[1] Specifically, an 85% methanol (B129727) in water (v/v) solution has been identified as an optimal extraction solvent, demonstrating the highest recovery rates in comparative studies.[1] While some studies have shown high recoveries with acetonitrile (B52724)/water mixtures (e.g., 50:50, v/v), methanol-based solvents have been more consistently reported to provide superior extraction efficiency.
Q2: How does pH affect the stability of this compound in aqueous solutions?
This compound is highly sensitive to pH, particularly at elevated temperatures. It is most stable in acidic conditions, with maximal stability observed at pH 4.[2][3] As the pH increases, the stability of this compound decreases significantly. In alkaline conditions (e.g., pH 10), substantial degradation occurs, which is further accelerated by heat.[2][3]
Q3: What is the thermal stability of this compound in extracted samples?
The thermal stability of this compound is dependent on the pH of the medium. In acidic aqueous solutions (pH 4), this compound shows remarkable heat stability, with only a 5% reduction observed after 60 minutes at 150°C.[2][3] However, in neutral and alkaline solutions, heating leads to moderate to significant decomposition. For instance, in a ground corn matrix, 55% of this compound remained after heating at 100°C for 30 minutes.[4]
Q4: How should I store my this compound stock solutions and prepared extracts?
For long-term storage, individual stock solutions of this compound prepared in solvents like methanol should be stored at -18°C.[5] It is recommended to monitor the concentration of these solutions over time as some degradation may occur.[6] For short-term storage of prepared extracts, keeping them at a low temperature (e.g., 4°C) and protected from light is advisable to minimize degradation. One study indicated that diluted multi-mycotoxin standards in water/methanol (50/50 v/v) with 0.1% formic acid were stable for at least 75 hours at 23°C when exposed to light.[5]
Q5: Is this compound stable in pure organic solvents like acetonitrile and methanol?
While pure organic solvents are used for preparing standard solutions, the addition of water can impact stability. For some mycotoxins, aqueous-organic mixtures can lead to degradation, especially at room temperature.[7] Although specific long-term stability data for this compound in pure acetonitrile versus pure methanol at room temperature is not extensively documented in the provided results, storage at low temperatures (-18°C) is the generally recommended practice for maintaining the integrity of analytical standards.[5]
Data Summary Tables
Table 1: Comparison of this compound Recovery in Different Extraction Solvents from Cereal Matrices
| Extraction Solvent | Matrix | Average Recovery (%) | Reference |
| 85% Methanol (v/v) | White Rice | Highest among tested | [1] |
| 75-93% Methanol-based | White Rice | 75-93 | [1] |
| 27-91% Acetonitrile-based | White Rice | 27-91 | [1] |
| Acetonitrile/Water (95:5) | Ground Corn | 80 | [4] |
| Acetonitrile/Water (95:5) | Ground Wheat | 85 | [4] |
| Water | Dried Fusarium Cultures on Maize | 95 | [8] |
Table 2: Thermal Stability of this compound in Aqueous Solution at Different pH Levels
| Temperature (°C) | pH | Time (min) | This compound Reduction (%) | Reference |
| 150 | 4 | 60 | 5 | [2][3] |
| 100 | 10 | 60 | 56 | [2][3] |
| 125 | 10 | 60 | 72 | [2][3] |
| 150 | 10 | 60 | 83 | [2][3] |
| 175 | 10 | 60 | >99 | [2][3] |
Troubleshooting Guide
Issue: Low Recovery of this compound
Low recovery is a common issue in mycotoxin analysis. The following steps can help troubleshoot and improve your results.
Caption: Troubleshooting workflow for low this compound recovery.
Experimental Protocols
Protocol 1: Extraction of this compound from Cereal Grains using Acetonitrile/Water
This protocol is adapted from studies demonstrating good recovery of this compound from corn and wheat.[4]
Caption: Workflow for this compound extraction using acetonitrile/water.
Protocol 2: Optimized Extraction of this compound using Methanol/Water
This protocol is based on findings that indicate higher recovery rates with methanol-based solvents.[1]
Caption: Optimized workflow for this compound extraction using methanol/water.
References
- 1. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability of this compound at varying temperature, pH, and time in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic determination and stability of the Fusarium mycotoxin this compound in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the optimal mobile phase for moniliformin HILIC separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal selection of a mobile phase in moniliformin Hydrophilic Interaction Liquid Chromatography (HILIC) separation.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Suboptimal mobile phase composition or pH. This compound is an ionic compound, and its retention and peak shape in HILILC can be sensitive to the mobile phase.[1]
-
Solution:
-
Adjust Buffer Concentration: A common starting point for buffer concentration in HILIC is 10 mM.[2] If you observe peak tailing, consider slightly increasing the buffer concentration to improve peak symmetry.
-
Modify Mobile Phase Additives: The addition of lanthanide ions (e.g., La³⁺, Tb³⁺, or Eu³⁺) to the mobile phase has been shown to significantly improve the peak shape of this compound by forming coordination complexes.[1] An aqueous solution of 10 mM La³⁺ can be used as the mobile phase with an LC-NH2 column to achieve a symmetrical peak.[1]
-
Optimize pH: The pH of the mobile phase can influence the charge state of both the analyte and the stationary phase, affecting retention and peak shape.[2] Ensure the mobile phase pH is appropriate for this compound.
-
Issue: Poor or No Retention
-
Possible Cause: The mobile phase is too "strong" (i.e., has too high a water content), or the column has not been properly equilibrated. In HILIC, water is the strong solvent.[2]
-
Solution:
-
Increase Organic Content: Increase the percentage of acetonitrile (B52724) in your mobile phase. HILIC separations typically require a high organic content, often 60% or more, to achieve retention of polar compounds.[2]
-
Ensure Proper Column Equilibration: It is critical to equilibrate the HILIC column with the initial mobile phase conditions for a sufficient time between injections. This allows for the formation of the necessary water layer on the stationary phase surface, which is essential for the HILIC retention mechanism.[2]
-
Issue: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or inadequate column re-equilibration between injections.
-
Solution:
-
Premix Mobile Phase: For isocratic separations, it is recommended to premix the mobile phase to avoid issues with eluent proportioning.[3]
-
Use a Column Oven: Maintain a stable column temperature using a column oven to prevent retention time shifts.
-
Sufficient Re-equilibration: Ensure the column is fully re-equilibrated to the initial conditions between each injection. The water layer on the HILIC stationary phase needs to be re-established for reproducible retention.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound HILIC separation?
A good starting point is a mobile phase consisting of acetonitrile and an aqueous buffer. For example, a mobile phase of 90% acetonitrile and 10% 60 mM ammonium (B1175870) formate (B1220265) has been used successfully with a ZIC-p-HILIC column.[4]
Q2: How can I improve the peak shape of this compound?
Poor peak shape, particularly tailing, is a common issue with this compound analysis using HILIC.[1] Adding lanthanide ions, such as lanthanum chloride (LaCl₃), to the aqueous portion of the mobile phase can significantly improve peak symmetry.[1]
Q3: My this compound peak is eluting too early. What should I do?
Eluting too early indicates insufficient retention. In HILIC, this means the mobile phase is too strong. To increase retention, you need to increase the proportion of the organic solvent (typically acetonitrile) in your mobile phase.[2]
Q4: Are there alternative chromatography techniques for this compound analysis if HILIC is problematic?
Yes, other methods have been used. These include ion-pair chromatography on a reverse-phase column and separation on a strong anion exchange column.[5] However, HILIC is a powerful technique for polar compounds like this compound.[2][6]
Quantitative Data Summary
| Stationary Phase | Mobile Phase A | Mobile Phase B | Composition (A:B) | Flow Rate (mL/min) | Observations | Reference |
| ZIC-p-HILIC | 60 mM Ammonium Formate | Acetonitrile | 10:90 | 0.15 | Enhanced sensitivity and peak shape. | [4] |
| Kinetex HILIC | 60 mM Ammonium Formate | Acetonitrile | 5:95 and 2:98 | 0.1 - 0.3 | Peak eluted before the dead volume. | [4] |
| LUNA HILIC | 60 mM Ammonium Formate | Acetonitrile | Various | - | Unsatisfactory due to peak splitting. | [4] |
| LC-NH2 | 10 mM La³⁺ aqueous solution | - | - | - | Symmetrical peak shape. | [1] |
| ZIC Zwitterion | Acetonitrile/Water | - | 85:15 (for extraction) | - | Successful detection with ESI(-)-MS. | [6][7] |
Experimental Protocols
Protocol 1: HILIC Separation with Ammonium Formate Buffer
-
Column: ZIC-p-HILIC column.
-
Mobile Phase A: Prepare a 60 mM ammonium formate solution in water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: Set the mobile phase composition to 10% Mobile Phase A and 90% Mobile Phase B.
-
Flow Rate: Set the flow rate to 0.15 mL/min.
-
Column Temperature: Maintain the column at 25 °C.
-
Injection Volume: Inject 5 µL of the sample.
-
Detection: HPLC-MS/MS with Electrospray Ionization (ESI) in negative mode.[4]
Protocol 2: HILIC Separation with Lanthanide Ion Additive
-
Column: LC-NH2 column.
-
Mobile Phase: Prepare a 10 mM aqueous solution of Lanthanum(III) chloride (LaCl₃).
-
Chromatography: Use this solution as the mobile phase for isocratic elution.
-
Detection: UV (260 nm) or Mass Spectrometry.[1]
Workflow for Mobile Phase Selection
Caption: Workflow for selecting the optimal mobile phase in this compound HILIC separation.
References
- 1. researchgate.net [researchgate.net]
- 2. restek.com [restek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound in maize plants using hydrophilic interaction chromatography. | Semantic Scholar [semanticscholar.org]
- 7. Analysis of this compound in maize plants using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moniliformin Quantification in Silage
Welcome to the technical support center for the quantification of moniliformin in silage samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying this compound in silage samples challenging?
A1: Quantifying this compound in silage presents several challenges due to the complex nature of the silage matrix and the physicochemical properties of the mycotoxin itself. Key difficulties include:
-
Complex Matrix: Silage is a fermented feed with a wide range of compounds, such as organic acids (lactic, acetic, propionic), alcohols, and various degradation products, which can interfere with analytical methods.[1][2]
-
High Polarity of this compound: this compound is a small, highly polar, and ionic molecule, which makes its extraction and chromatographic retention on conventional reversed-phase columns difficult.[3]
-
Matrix Effects: Co-eluting compounds from the silage matrix can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[4][5]
-
Low Recoveries: The interaction of this compound with matrix components can lead to low and variable recovery rates during sample preparation.[6]
-
Stability: The stability of this compound during the ensiling process and subsequent storage can vary, potentially affecting the accuracy of measurements.[7][8]
Q2: What are the most common analytical methods for this compound quantification in silage?
A2: The most prevalent methods for this compound analysis in feed, including silage, are based on liquid chromatography. These include:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method often requires ion-pair chromatography to retain this compound on a reversed-phase column.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most sensitive and selective method. It often utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of the polar this compound molecule.[10][11][12]
Q3: Are there specific sample preparation techniques recommended for silage?
A3: Yes, a robust sample preparation protocol is crucial for accurate this compound quantification in silage. A typical workflow involves:
-
Homogenization: Thoroughly mixing the silage sample to ensure representativeness.
-
Extraction: Using a polar solvent mixture, most commonly acetonitrile/water, to extract this compound from the sample matrix.[13]
-
Clean-up: Employing Solid-Phase Extraction (SPE) with strong anion exchange (SAX) cartridges to remove interfering compounds is a common and effective strategy.[3][9][11] Multifunctional clean-up columns are also used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Peak in Chromatogram | Inefficient extraction. | Optimize the extraction solvent. Acetonitrile/water mixtures (e.g., 84:16 v/v or 50:50 v/v) are commonly effective.[9] Increase extraction time or use mechanical shaking. |
| This compound loss during sample evaporation. | Avoid evaporating the sample to complete dryness. If concentration is necessary, reduce the volume to about 1 mL.[14] | |
| Poor retention on HPLC column. | For reversed-phase HPLC, use an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulphate.[6] Alternatively, switch to a HILIC column which is better suited for polar compounds.[10][11][14] | |
| Poor Peak Shape (Tailing, Splitting) | Column overloading. | Decrease the injection volume. |
| Contaminated guard or analytical column. | Replace the guard column. If the problem persists, clean or replace the analytical column. | |
| Inappropriate mobile phase composition. | Re-prepare the mobile phase and ensure proper mixing. For HILIC, adjust the ratio of the aqueous and organic phases to optimize peak shape.[14] | |
| High Variability in Results (Poor Reproducibility) | Inconsistent sample homogenization. | Ensure the silage sample is thoroughly mixed before taking a subsample for extraction. |
| Variable recovery during clean-up. | Ensure consistent conditioning, loading, washing, and elution steps during SPE. Check for lot-to-lot variability in SPE cartridges. | |
| Matrix effects in LC-MS/MS. | Implement matrix-matched calibration curves for quantification.[4] Consider using an internal standard, such as ¹³C₂-moniliformin, to compensate for matrix effects.[4] | |
| High Background Noise in Chromatogram | Insufficient sample clean-up. | Optimize the SPE clean-up protocol. Ensure the washing step is sufficient to remove interfering matrix components.[6] |
| Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents. Flush the LC system.[15] |
Quantitative Data Summary
The following table summarizes this compound concentrations found in silage and related feed samples from various studies.
| Feed Type | Number of Samples | Positive Samples (%) | This compound Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |
| Corn Silage | N/A | N/A | 3 - 48 | N/A | [4] |
| Maize | 39 | 97% | LOD - 847 | Mean: 118, Median: 39 | |
| Maize | 400 | 100% | N/A (varied by year) | Mean: 41.2 - 222.7 | [12] |
| Maize | 108 | 93% | N/A | ||
| Cereal Samples | 23 | 87% | Up to 126 | N/A | [9] |
| LOD: Limit of Detection |
Experimental Protocols
Protocol 1: this compound Extraction and Clean-up from Silage
This protocol is a generalized procedure based on common practices for this compound analysis.
-
Sample Preparation:
-
Homogenize 1 kg of the silage sample.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Solid-Phase Extraction (SPE) Clean-up (using SAX cartridges):
-
Condition a strong anion exchange (SAX) SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Load a specific volume of the supernatant onto the cartridge.
-
Wash the cartridge with deionized water to remove neutral and cationic interferences.
-
Elute this compound with a suitable acidic eluent (e.g., HCl in methanol).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC analysis.
-
Protocol 2: LC-MS/MS Analysis using HILIC
This protocol outlines a typical "dilute and shoot" approach for rapid analysis.
-
Sample Preparation:
-
Homogenize the silage sample.
-
Weigh 5 g of the sample into a centrifuge tube.
-
-
Extraction:
-
Add 20 mL of acetonitrile/water (50/50, v/v).[10]
-
Shake for 60 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution:
-
Take an aliquot of the supernatant and dilute it with acetonitrile.[10]
-
Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) or acetate (B1210297) in water and acetonitrile.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the transition for this compound (e.g., m/z 97 -> 41).
Visualizations
Caption: Workflow for this compound Extraction and Clean-up.
Caption: Troubleshooting Logic for Low this compound Signal.
References
- 1. alfalfasymposium.ucdavis.edu [alfalfasymposium.ucdavis.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researcherslinks.com [researcherslinks.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of this compound in maize plants using hydrophilic interaction chromatography. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. A Preliminary Study to Classify Corn Silage for High or Low Mycotoxin Contamination by Using near Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Resolving Co-eluting Peaks in Complex Cereal Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of complex cereal extracts.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Q1: My chromatogram shows co-eluting or overlapping peaks. How can I improve the resolution?
A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge, especially with complex matrices like cereal extracts[1][2]. Resolving these peaks is crucial for accurate identification and quantification[2]. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k')[1][3]. A resolution value (Rs) of 1.5 or greater is generally considered baseline separation[3].
Here is a systematic approach to troubleshoot and resolve co-eluting peaks:
1. Optimize Chromatographic Conditions
The most powerful way to improve resolution is by manipulating the chemical interactions between the analytes, the stationary phase, and the mobile phase to increase selectivity (α) and retention (k')[1][4].
-
Mobile Phase Composition:
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase retention times (k'), potentially improving separation[1][5]. Aim for a capacity factor (k') between 1 and 5 for optimal resolution[1][2].
-
Change Organic Modifier: If adjusting the solvent strength is not effective, switching the organic modifier can alter selectivity (α)[2]. For example, replacing acetonitrile with methanol (B129727) can change the elution order of compounds due to different solvent properties[2][3].
-
Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity. A change of just one pH unit can have a substantial impact. Ensure the buffer concentration is adequate (typically 10-25 mM) to control the ionization state of the analytes effectively[3].
-
Optimize Gradient: For complex mixtures, a gradient elution is often necessary[3]. A slower, shallower gradient can significantly improve the separation of closely eluting compounds. Introducing isocratic holds at specific points in the gradient can also help resolve critical peak pairs[3].
-
-
Stationary Phase (Column) Chemistry:
-
Change Column Chemistry: If mobile phase optimization is insufficient, changing the column's stationary phase is one of the most effective ways to alter selectivity[2][4]. Modern chromatography offers a wide variety of column chemistries beyond standard C18, such as C12, Biphenyl, Phenyl-Hexyl, and Amide columns, which can provide different interactions and improve separation[1][2].
-
Consider Particle Size and Column Length: Increasing column efficiency (N) can also improve resolution. This can be achieved by using a column with smaller particles or by increasing the column length[4]. However, these changes may lead to higher backpressure and longer analysis times[4].
-
2. Adjust Instrumental Parameters
-
Flow Rate: Lowering the flow rate generally increases column efficiency and can improve the resolution of closely spaced peaks, though it will also increase the analysis time[3][6].
-
Temperature: Changing the column temperature can alter selectivity and efficiency[3][6]. Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks, but may also decrease retention. Lowering the temperature can increase retention and improve resolution[6]. It's crucial to test different temperatures to find the optimal balance.
-
Injection Volume: Overloading the column by injecting too much sample can cause peak fronting and a loss of resolution[3][6]. Try reducing the injection volume or diluting the sample[3]. As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL[6].
3. Enhance Sample Preparation
Complex matrices in cereal extracts are a major source of interferences that can co-elute with target analytes[7][8]. Improving sample preparation can reduce matrix complexity and mitigate co-elution issues.
-
Solid-Phase Extraction (SPE): Use SPE to selectively isolate analytes of interest and remove interfering matrix components. The choice of SPE sorbent (e.g., C18, ion-exchange) is critical for effective cleanup[9][10].
-
QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for sample cleanup in food analysis and can effectively remove many interfering compounds[7][9].
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, which can help remove interfering substances[9][11].
4. Utilize Advanced Detection and Data Analysis
When chromatographic separation is not fully achievable, advanced detection and data analysis techniques can help.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF-MS provide high mass resolution and accuracy, which can distinguish between co-eluting compounds that have different elemental compositions[12].
-
Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), MS/MS can provide high selectivity and quantitative accuracy even in the presence of co-eluting matrix components[13].
-
Computational Deconvolution: Chemometric methods like Multivariate Curve Resolution (MCR) or Parallel Factor Analysis (PARAFAC) can be used to mathematically resolve the signals of co-eluting components from GC/MS or LC/MS data sets[14][15].
Frequently Asked Questions (FAQs)
Q2: How can I identify if I have co-eluting peaks?
A2: Identifying co-elution can be challenging, especially when peaks overlap perfectly[2]. Here are several indicators:
-
Peak Shape Asymmetry: Look for non-symmetrical peaks. Shoulders on the front or back of a peak are a strong indication of a hidden, co-eluting compound. A shoulder is a sudden discontinuity, distinct from gradual peak tailing[1][2].
-
Peak Purity Analysis (Diode Array Detector - DAD): If you are using a DAD, you can perform a peak purity analysis. This software feature collects multiple UV-Vis spectra across the peak. If all the spectra are identical, the peak is likely pure. If the spectra differ, it indicates the presence of more than one compound[1][2].
-
Mass Spectrometry (MS): An MS detector is a powerful tool for detecting co-elution. By examining the mass spectra at different points across a single chromatographic peak, you can identify if multiple mass-to-charge ratios (m/z) are present, which would confirm co-elution[2].
Q3: What is a good starting point for an HPLC method for analyzing complex cereal extracts?
A3: A reversed-phase HPLC method using a C18 column is a common and effective starting point for the analysis of many compounds in cereal extracts[3][10].
-
Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3].
-
Mobile Phase B: Acetonitrile or Methanol[3].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30 °C[3].
-
Initial Gradient: Start with a broad "scouting" gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution times of your analytes. Based on this run, you can create a more optimized, shallower gradient focused on the elution window of your compounds of interest[3].
Q4: My peaks are showing tailing or fronting. Can this be related to co-elution?
A4: While peak tailing and fronting are typically caused by other issues, they can obscure or be mistaken for co-elution.
-
Peak Tailing: This is often caused by secondary interactions between acidic silanol (B1196071) groups on the silica-based column packing and basic analytes. Other causes include column contamination, insufficient mobile phase buffer capacity, or extra-column volume[3].
-
Peak Fronting: This is less common and is usually a sign of column overload (injecting too much sample) or an injection solvent that is stronger than the mobile phase[3]. Resolving these issues first can lead to sharper, more symmetrical peaks, which makes it easier to identify true co-elution problems.
Q5: How can improved sample preparation resolve co-eluting peaks?
A5: Cereal extracts are complex matrices containing numerous compounds (lipids, starches, proteins, etc.) that can interfere with the analysis and co-elute with the analytes of interest[7][8]. A more selective sample preparation method can eliminate these interferences before they are introduced into the HPLC system.
-
Reduces Matrix Complexity: Techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as used in the QuEChERS method can selectively remove classes of interfering compounds[7][13]. For example, a C18 sorbent can be used to remove nonpolar interferences[17].
-
Concentrates Analyte: Pre-concentration steps can enrich the analyte concentration relative to the matrix, improving the signal-to-noise ratio and potentially moving the analyte peak away from interfering background signals[7].
-
Prevents Column Contamination: A cleaner sample extract prevents the build-up of strongly retained matrix components on the column, which can degrade performance and cause peak shape issues over time[18].
Q6: Are there computational methods to resolve co-eluting peaks after data acquisition?
A6: Yes, when chromatographic optimization is insufficient, computational deconvolution methods can be applied to mathematically separate overlapping peaks. These chemometric techniques are particularly useful for data from hyphenated techniques like GC-MS and LC-MS[14][19].
-
Parallel Factor Analysis (PARAFAC2): This modeling approach can deconvolve experimental signals to automatically extract and separate contributions from different compounds in the raw data, including co-eluting peaks[15].
-
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): MCR-ALS is a powerful tool for resolving complex chemical mixtures by estimating the pure elution profiles and mass spectra of co-eluting compounds[15].
-
Functional Principal Component Analysis (FPCA): This is another statistical method that can be used to separate overlapping peaks in large chromatographic datasets[14][19].
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Altering Selectivity
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Potential Advantage for Cereal Extracts |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions | General purpose, nonpolar to moderately polar compounds.[3] | A robust starting point for a wide range of metabolites. |
| C8 (Octylsilane) | Hydrophobic (less retentive than C18) | More polar compounds or when less retention is needed. | Faster elution of highly nonpolar compounds like lipids. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Aromatic compounds, compounds with double bonds.[2] | Offers alternative selectivity for phenolic compounds, flavonoids, and certain mycotoxins often found in cereals.[12] |
| Biphenyl | π-π interactions (stronger than Phenyl) | Aromatic compounds, polar compounds.[2] | Enhanced retention and unique selectivity for aromatic analytes. |
| Embedded Polar Group (EPG) | Hydrophobic interactions, hydrogen bonding | Polar and hydrophilic compounds. | Better peak shape for basic compounds and compatibility with highly aqueous mobile phases. |
| Amide | HILIC (Hydrophilic Interaction Liquid Chromatography) | Very polar, water-soluble compounds.[2] | Good for separating polar compounds like sugars or amino acids that are poorly retained in reversed-phase. |
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Analytes in a Complex Cereal Extract
This protocol outlines a systematic approach to developing a robust HPLC method for resolving components in a complex mixture.
-
Initial Setup and Scouting Run:
-
Column Selection: Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[3].
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as acetonitrile[3]. Ensure both are properly filtered and degassed.
-
Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C[3]. Set your detector (e.g., DAD or MS) to monitor the wavelengths or mass ranges relevant to your analytes.
-
Scouting Gradient: Perform a fast, broad linear gradient from 5% B to 95% B over 15 minutes. This initial run will show the retention window for your compounds of interest[3].
-
-
Gradient Optimization:
-
Adjust Initial %B: If your peaks elute very early (k' < 1), decrease the initial %B to increase retention[1].
-
Modify Gradient Slope: Based on the scouting run, create a more targeted gradient. To improve the separation of a group of closely eluting peaks, decrease the gradient slope (i.e., make it shallower) in the time segment where they elute[3]. For example, if peaks co-elute between 7 and 9 minutes, you might change the gradient from 2%/min to 0.5%/min during that window.
-
Introduce Isocratic Holds: For particularly difficult separations, an isocratic hold (holding the mobile phase composition constant) can be inserted into the gradient to maximize resolution for a critical pair[3].
-
-
Selectivity Optimization:
-
Change Solvent: If co-elution persists after gradient optimization, the issue is likely poor selectivity (α ≈ 1)[1]. Replace acetonitrile (Mobile Phase B) with methanol and re-run the optimized gradient. Methanol has different solvent properties and will alter the selectivity, potentially resolving the co-eluting peaks[2][3].
-
Adjust pH: If your analytes are ionizable, prepare Mobile Phase A with different pH values (e.g., pH 3 and pH 7, using appropriate buffers) and repeat the analysis to see the effect on retention and selectivity[3].
-
Change Column: If mobile phase adjustments are unsuccessful, the next step is to try a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Biphenyl) to introduce different separation mechanisms like π-π interactions[2][4].
-
-
Final Refinements:
Protocol 2: Solid-Phase Extraction (SPE) for Cereal Extract Cleanup
This protocol provides a general procedure for using SPE to clean up a cereal extract prior to HPLC analysis.
-
Cartridge Selection: Choose an SPE cartridge based on the nature of your analytes and the matrix. For moderately polar analytes in a complex cereal extract, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is a good starting point[10][13].
-
Cartridge Conditioning:
-
Pass 3-5 mL of a strong solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent. Do not let the cartridge go dry.
-
Pass 3-5 mL of reagent-grade water (or a buffer matching your initial mobile phase) to equilibrate the sorbent. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Dilute your initial cereal extract with water or a weak buffer to ensure the analytes will be retained on the sorbent.
-
Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 3-5 mL of a weak solvent (e.g., 5-10% methanol in water) through the cartridge. This step is crucial for washing away weakly retained, interfering matrix components while the analytes of interest remain bound to the sorbent.
-
-
Elution:
-
Elute the target analytes using a small volume (e.g., 1-2 mL) of a strong solvent (e.g., acetonitrile, methanol, or dichloromethane)[10]. This solvent should be strong enough to disrupt the interactions between your analytes and the sorbent.
-
Collect the eluate in a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial HPLC mobile phase. This ensures the sample solvent is compatible with the chromatographic system and avoids peak distortion[3]. The sample is now ready for injection.
-
Visualizations
Caption: A workflow for systematically troubleshooting co-eluting peaks.
Caption: A typical workflow for cereal extract sample preparation.
Caption: The three key factors that determine chromatographic resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Elute a Peak in HPLC? [monadlabtech.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 10. Development and validation of an HPLC method for the simultaneous determination of tocopherols, tocotrienols and carotenoids in cereals after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an Integrated Multifunctional Column for Rapid Pretreatment and Determination of Trichothecenes in Cereals and Feeds with HPLC-MS/MS [mdpi.com]
- 14. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Determination of Emerging Contaminants in Cereals by Gas Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility in Moniliformin Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of moniliformin. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
This section offers solutions to common problems encountered during this compound analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chromatography Issues
Question: Why am I observing poor or no retention of this compound on my reversed-phase (RP) HPLC column?
Answer: this compound is a small, highly polar, and acidic mycotoxin, which results in weak retention on traditional C18 columns.[1][2] To improve retention, consider the following strategies:
-
Use of Ion-Pairing Agents: Incorporating an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulphate, into the mobile phase can enhance the retention of the ionic this compound on the nonpolar stationary phase.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide significantly better retention for this compound compared to RP columns.[4][5][6]
-
Addition of Lanthanide Ions: The addition of lanthanide ions (e.g., La³⁺, Tb³⁺, Eu³⁺) to the mobile phase can form coordination complexes with this compound, improving its retention and peak shape on an LC-NH2 column.[1][2]
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for this compound is a common issue and can be caused by several factors.[1][7][8][9]
-
Secondary Interactions: Unwanted interactions between the acidic this compound and active sites on the silica-based column packing can lead to tailing. Ensure your mobile phase pH is appropriately controlled.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Try diluting your sample.
-
Contamination: A contaminated guard column or analytical column can also cause peak distortion.[9] Regular column flushing and replacement of the guard column are recommended.
-
Inappropriate Mobile Phase: An innovative approach to improve peak symmetry is the addition of lanthanide ions to the mobile phase, which can form complexes with this compound and result in a more symmetrical peak shape.[1][2]
Question: I am seeing inconsistent retention times for my this compound peak. What should I check?
Answer: Fluctuating retention times can compromise the reliability of your results. Here are some potential causes and solutions:
-
Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. For gradient elution, ensure the pump is mixing the solvents correctly.
-
Column Temperature: Variations in column temperature can lead to shifts in retention time. Using a column oven is highly recommended to maintain a stable temperature.
-
Column Equilibration: Insufficient equilibration time between injections can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each run.
-
Leaks: Check for any leaks in the HPLC system, as this can affect the flow rate and pressure, leading to inconsistent retention.
Sample Preparation and Matrix Effects
Question: What is the most effective solvent for extracting this compound from cereal matrices?
Answer: The choice of extraction solvent is critical for achieving good recovery of this compound. Due to its high polarity, mixtures of organic solvents and water are typically used.
-
Acetonitrile (B52724)/Water Mixtures: A mixture of acetonitrile and water is commonly reported as an efficient extraction solvent. Ratios such as 84:16 (v/v) and 50:50 (v/v) have been successfully used for maize samples.[4][5][10]
-
Methanol (B129727)/Water Mixtures: Methanol in combination with water is another effective solvent system for this compound extraction.
-
Water: Simple water extraction has also been reported and can be effective, especially when followed by a robust clean-up step.[11]
Question: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer: Matrix effects are a major challenge in the LC-MS/MS analysis of this compound in complex food and feed samples. Here are some strategies to minimize their impact:
-
Effective Sample Clean-up: A thorough clean-up step is crucial to remove interfering matrix components.
-
Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE): SAX columns are effective for cleaning up this compound extracts due to the anionic nature of the mycotoxin.[6][12][13][14][15]
-
Multifunctional Clean-up Columns: Commercially available columns, such as MycoSep® 240, have been shown to provide rapid and efficient clean-up for this compound in maize.[4][10]
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as ¹³C₂-moniliformin, is the most effective way to correct for matrix effects and variations in extraction recovery.[13][15]
-
Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their effect on the ionization of the analyte.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters for a reliable this compound analytical method?
A1: A validated method for this compound should include data on linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability (precision). The acceptable ranges for these parameters can vary depending on the regulatory requirements and the analytical technique used.
Q2: Which analytical technique is most suitable for routine monitoring of this compound?
A2: LC-MS/MS is currently the most widely used and preferred method for the sensitive and selective determination of this compound in various food and feed matrices.[16] It offers lower detection limits compared to HPLC with UV detection.
Q3: Are there any commercially available certified reference materials for this compound?
A3: The availability of certified reference materials for this compound has been limited, which poses a challenge for method validation and quality control.[16] It is recommended to check with major suppliers of analytical standards for the most current availability.
Q4: Can this compound degrade during sample storage or preparation?
A4: While generally stable, prolonged exposure to certain conditions can lead to degradation. It is advisable to store standards and sample extracts at low temperatures (e.g., 4°C or -20°C) and protect them from light. During sample preparation, avoid excessively high temperatures or extreme pH conditions if possible.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Recovery in Maize
| Extraction Solvent (v/v) | Recovery (%) | Reference |
| Acetonitrile/Water (84:16) | 76-91 | [4][10] |
| Acetonitrile/Water (50:50) | High efficiency | [5] |
| Water | 95 (from fungal cultures) | [3] |
| Methanol | Used in initial extraction | [17] |
Table 2: Performance of Different Clean-up Columns for this compound Analysis
| Clean-up Column Type | Matrix | Recovery (%) | Comments | Reference |
| Strong Anion Exchange (SAX) | Maize Plants | 57-74 | Effective for ionic analyte | [6] |
| Strong Anion Exchange (SAX) | Cereals | 75.3 | Used prior to HPLC-HRMS | [13][15] |
| MycoSep® 240 Mon | Maize | 76-91 | Fast and efficient | [4][10] |
| LC-NH2 SPE | Wheat and Maize | 83.6-89.8 (for UV) | Used for purification before UV detection | [2] |
Table 3: Validation Parameters of Selected LC-MS/MS Methods for this compound
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Maize | 1 | 4 | 76-91 | [4][10] |
| Maize | 2.6 | 8.8 | Not specified | [5] |
| Cereals | 0.7 | 2.5 | 75.3 | [13][15] |
| White Rice, Sorghum, Corn Oil, Baby Food | 0.04-0.07 | 0.11-0.22 | 90.2-109.6 | [14][18] |
| Maize | - | 5 | 87-103 | [16] |
| Wheat and Maize (with Lanthanide) | 10 | - | 96.4-97.1 | [2] |
| Cereal-based foods | - | 10 | 77-114 | [11] |
Experimental Protocols
Protocol 1: this compound Analysis in Maize using HPLC with UV Detection
This protocol is a generalized procedure based on established methods employing ion-pair chromatography.
-
Sample Preparation:
-
Grind maize sample to a fine powder.
-
Weigh 25 g of the homogenized sample into a flask.
-
-
Extraction:
-
Add 100 mL of acetonitrile/water (84:16, v/v).
-
Shake vigorously for 60 minutes.
-
Filter the extract through a paper filter.
-
-
Clean-up (using SAX SPE column):
-
Condition a SAX SPE column with methanol followed by water.
-
Load an aliquot of the filtered extract onto the column.
-
Wash the column with water to remove interferences.
-
Elute this compound with a suitable acidic or high-salt buffer.
-
-
HPLC-UV Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH 7.0) containing an ion-pairing agent (e.g., 0.005 M tetrabutylammonium hydrogen sulphate) and a small percentage of organic solvent (e.g., 8% methanol).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 229 nm.[3]
-
Quantification: Use an external calibration curve prepared with this compound standards.
-
Protocol 2: this compound Analysis in Cereals using LC-MS/MS
This protocol outlines a "dilute and shoot" approach using HILIC chromatography, which minimizes sample preparation time.[5]
-
Sample Preparation:
-
Homogenize the cereal sample.
-
Weigh 5 g of the sample into a centrifuge tube.
-
-
Extraction:
-
Add 20 mL of acetonitrile/water (50:50, v/v).
-
Vortex for 1 minute and shake for 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
-
Dilution:
-
Take an aliquot of the supernatant and dilute it with acetonitrile.
-
-
LC-MS/MS Analysis:
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the transition for this compound (e.g., m/z 97 -> m/z 41).
-
Quantification: Use a matrix-matched calibration curve or an isotope-labeled internal standard for accurate quantification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS and LC-UV Determination of this compound by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting HPLC Peak Shape [m-pharmaguide.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound analysis in maize samples from North-West Italy using multifunctional clean-up columns and the LC-MS/MS detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound Occurrence in Serbian Maize over Four Years: Understanding Weather-Dependent Variability [mdpi.com]
- 17. Isolation and purification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Moniliformin in Wheat: A Comparative Guide to Analytical Methods
The mycotoxin moniliformin (MON), a secondary metabolite produced by various Fusarium species, poses a significant threat to food safety, particularly in cereal crops like wheat. Its high polarity and small molecular size present unique challenges for accurate quantification. This guide provides a comparative overview of validated analytical methods for the determination of this compound in wheat, offering researchers and drug development professionals a basis for selecting the most appropriate methodology for their needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound detection in wheat is often a trade-off between sensitivity, selectivity, cost, and throughput. While older methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Thin-Layer Chromatography (TLC) have been used, modern techniques based on mass spectrometry offer superior performance. The following tables summarize the key performance parameters of various methods.
| Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Repeatability (RSD %) | Matrix | Reference |
| LC-MS/MS | 0.7 - 10 | 2.5 - 25 | 77 - 114 | 1 - 14 | Wheat Flour, Pasta, Bread | [1][2][3][4][5] |
| LC-Orbitrap-HRMS | - | 10 | 77 - 114 | 1 - 14 | Wheat Flour, Pasta, Bread | [1][2][3][5] |
| HPLC-UV | 10 - 180 | - | 80 - 85 | - | Ground Wheat | [6] |
| TLC | 40 | - | - | - | Grains | [3] |
Table 1: Comparison of Analytical Methods for this compound in Wheat Products. This table highlights the superior sensitivity and precision of LC-MS/MS based methods compared to traditional chromatographic techniques.
| Method | Sample Type | Extraction Solvent | Clean-up | Chromatographic Separation | Detection |
| LC-MS/MS | Wheat Flour | Water | None | Mixed-mode Anion Exchange & Hydrophobic Interaction | Tandem Mass Spectrometry (MS/MS) |
| LC-MS/MS | Wheat | Acetonitrile:Water (50:50, v/v) | None | HILIC | Tandem Mass Spectrometry (MS/MS) |
| HPLC-UV | Ground Wheat | Acetonitrile:Water (95:5, v/v) | C18 and Alumina Columns | Reversed-phase C18 | UV (229 and 254 nm) |
Table 2: Overview of Key Experimental Parameters for Different Analytical Methods. This table outlines the typical solvents, clean-up procedures, and instrumental conditions used for this compound analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the summarized experimental protocols for the widely used LC-MS/MS method for this compound determination in wheat.
Validated LC-MS/MS Method
This method is noted for its simplicity, speed, and high sensitivity.
1. Sample Preparation and Extraction:
-
Weigh 5 grams of homogenized wheat flour into a 50 mL centrifuge tube.
-
Add 20 mL of deionized water.
-
Shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[1][2][3]
2. Instrumental Analysis:
-
Liquid Chromatography:
-
Column: A mixed-mode column combining anion exchange and hydrophobic interactions is recommended for good retention and peak shape of the highly polar this compound.[3]
-
Mobile Phase: A gradient elution using a mixture of water and methanol, both containing a small percentage of an ion-pairing agent or buffer, is typically employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for this compound.
-
Multiple Reaction Monitoring (MRM): The transition of the precursor ion (m/z 97) to a specific product ion (e.g., m/z 41) is monitored for quantification.[3]
-
Confirmation: The presence of this compound can be confirmed by monitoring a second product ion or by using high-resolution mass spectrometry (HRMS) to determine the exact mass.[1][3]
-
3. Quantification:
-
Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.[1][2][3][7] This involves preparing calibration standards in a blank wheat extract that has been shown to be free of this compound.
Visualizing the Workflow and Method Selection
To better illustrate the experimental process and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in wheat.
Caption: Decision tree for selecting a suitable analytical method for this compound.
References
- 1. Survey of this compound in wheat- and corn-based products using a straightforward analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Survey of this compound in wheat- and corn-based products using a straightforward analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic determination and stability of the Fusarium mycotoxin this compound in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Guide to the Inter-laboratory Comparison of Moniliformin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of moniliformin, a mycotoxin of growing concern in food safety. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific needs. The information presented is based on a comprehensive review of scientific literature and includes supporting experimental data, detailed methodologies, and visual workflows to facilitate understanding.
Introduction to this compound and the Need for Accurate Quantification
This compound (MON) is a mycotoxin produced by various Fusarium species that commonly contaminate cereal crops, particularly maize.[1][2] Due to its potential cardiotoxicity and other adverse health effects, accurate and reliable quantification of MON in food and feed is crucial for risk assessment and ensuring consumer safety.[2] Inter-laboratory comparisons, also known as proficiency testing, play a vital role in the validation and harmonization of analytical methods, ensuring that results are consistent and comparable across different laboratories.[3][4]
Comparative Analysis of Quantification Methods
A variety of analytical techniques have been employed for the quantification of this compound. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Capillary Electrophoresis with Diode Array Detection (CE-DAD). The performance of these methods can vary significantly in terms of sensitivity, selectivity, and applicability to different sample matrices.
The following table summarizes the key performance characteristics of the most frequently used methods for this compound quantification, based on data from various studies.
| Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-UV/DAD | 41 - 80[5] | 125[6] | 83 - 95[6] | Cost-effective, widely available | Lower sensitivity, potential for matrix interference[2][7] |
| HPLC-MS/MS | 0.04 - 2.6[1][5][8] | 0.11 - 8.8[1][5][8] | 76 - 114[9][10] | High sensitivity and selectivity | Higher equipment and operational costs |
| CE-DAD | 100[1] | - | - | Rapid analysis time[1] | Lower sensitivity compared to HPLC-MS/MS[1] |
| Ion Chromatography | - | 120[10] | - | Suitable for ionic analytes | Less commonly used for mycotoxin analysis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the quantification of this compound using HPLC-MS/MS and HPLC-UV.
HPLC-MS/MS Method for this compound Quantification in Cereals
This protocol provides a general framework for the analysis of this compound in cereal matrices using a sensitive and selective LC-MS/MS method.
-
Sample Preparation and Extraction:
-
Homogenize a representative sample of the cereal grain.
-
Extract a 10 g subsample with 40 mL of an acetonitrile (B52724)/water (50:50, v/v) mixture by shaking for 60 minutes.[11]
-
Centrifuge the extract and filter the supernatant.[8]
-
For some applications, a "dilute and shoot" approach can be used where the extract is simply diluted before injection.[8]
-
-
Clean-up (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and peak shape of the polar this compound molecule.[2][9]
-
A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).[2]
-
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[9]
-
Monitor the transition of the deprotonated molecule [M-H]⁻ at m/z 97 to a specific fragment ion for quantification.[11]
-
-
HPLC-UV Method for this compound Quantification
This protocol outlines a more traditional approach for this compound analysis, suitable for laboratories without access to mass spectrometry.
-
Sample Preparation and Extraction:
-
Follow a similar extraction procedure as described for the HPLC-MS/MS method, often using acetonitrile/water mixtures.[6]
-
Ion-pairing reagents, such as tetrabutylammonium (B224687) hydroxide, can be added to the extraction solvent to improve the recovery of the ionic this compound.
-
-
Clean-up:
-
A clean-up step is generally necessary to reduce matrix interference. This can involve liquid-liquid partitioning or the use of SPE cartridges.
-
-
HPLC-UV Analysis:
-
Chromatographic Separation: Separation can be achieved using either a strong anion exchange column or a reverse-phase column with an ion-pairing reagent in the mobile phase.[13]
-
For ion-pair chromatography, a C18 column can be used with a mobile phase containing a reagent like tetrabutylammonium hydrogen sulphate.[13]
-
-
UV Detection: this compound is detected by its ultraviolet absorbance, typically at a wavelength of 229 nm or 260 nm.[13]
-
Visualization of Key Processes
To further clarify the methodologies and decision-making processes involved in this compound analysis, the following diagrams are provided.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Decision tree for selecting a this compound quantification method.
Conclusion
The choice of an analytical method for this compound quantification depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the available resources. HPLC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for regulatory compliance and research applications where low detection limits are necessary.[2][7] HPLC-UV provides a cost-effective alternative for routine monitoring, although it may be less suitable for complex matrices or trace-level detection.[2][7] CE-DAD presents a rapid screening tool. Regardless of the method chosen, participation in inter-laboratory comparison studies is essential for ensuring the accuracy and reliability of results. The data and protocols presented in this guide are intended to support laboratories in making informed decisions and in the implementation of robust analytical methods for this compound quantification.
References
- 1. Detection of this compound in maize using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. LC-MS/MS and LC-UV Determination of this compound by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Moniliformin and Deoxynivalenol Toxicity in Poultry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological effects of two prevalent Fusarium mycotoxins, moniliformin (MON) and deoxynivalenol (B1670258) (DON), in poultry. This document synthesizes experimental data on their respective impacts on poultry health and performance, details the experimental methodologies used in key studies, and visualizes the known signaling pathways involved in their mechanisms of action.
Executive Summary
This compound and deoxynivalenol are mycotoxins that frequently contaminate poultry feed, leading to significant economic losses and animal welfare concerns. While both mycotoxins negatively impact poultry, they exhibit distinct toxicological profiles. This compound is primarily a cardiotoxin, causing acute cardiac failure by inhibiting the pyruvate (B1213749) dehydrogenase complex, a critical enzyme in cellular energy metabolism. Deoxynivalenol, a trichothecene (B1219388) mycotoxin, is a potent inhibitor of protein synthesis, leading to a "ribotoxic stress response" that affects the immune system, gut health, and overall performance. Poultry are generally considered more resistant to DON than other livestock species like swine. The combined effects of MON and DON appear to be additive or less than additive, rather than synergistic.
Quantitative Data Comparison
The following tables summarize the key toxicological data for this compound and deoxynivalenol in poultry, compiled from various experimental studies.
Table 1: Acute Toxicity Data
| Mycotoxin | Poultry Species | Route of Administration | LD50 | Reference |
| This compound | Broiler Chickens (7-week-old) | Intravenous | 1.38 ± 0.035 mg/kg body weight | [1] |
| This compound | Cockerels | Oral | 4.0 mg/kg body weight | [2] |
| This compound | Ducklings | Oral | 3.68 mg/kg body weight | [2] |
| Deoxynivalenol | Broiler Chickens | Oral | Acute toxicity is rare under normal conditions; high doses are required to induce mortality. | [1] |
Table 2: Effects on Performance Parameters
| Mycotoxin | Poultry Species | Dosage | Duration | Key Findings | Reference |
| This compound | Broiler Chicks | 64 mg/kg diet | 21 days | Reduced weight gain and feed consumption. 30% mortality. | [1] |
| This compound | Broiler Chicks | 100 mg/kg diet | 21 days | 29% reduction in body weight gain. | [3] |
| Deoxynivalenol | Broiler Chickens | 2.3 mg/kg diet (moderate) | 28 days | Significantly impaired body weight gain and feed conversion ratio. | [4] |
| Deoxynivalenol | Broiler Chickens | 5 mg/kg diet | 42 days | No significant impact on growth performance. | [5] |
| Deoxynivalenol | Broiler Chickens | 15.12 mg/kg diet | 42 days | Decrease in body weight gain and feed efficiency. | [6] |
| MON + DON | Broiler Chicks | 100 mg/kg MON + 16 mg/kg DON | 21 days | Decreased body weight, body-weight gain, and feed consumption. | [7] |
Table 3: Immunological and Pathological Effects
| Mycotoxin | Poultry Species | Dosage | Duration | Key Findings | Reference |
| This compound | Broiler Chicks | 75 mg/kg diet | - | Suppressed immune system. | [2] |
| This compound | Broiler Chicks | 100 mg/kg diet | 21 days | Increased relative heart weight, decreased relative weight of the bursa of Fabricius. | [3] |
| This compound | Broiler Chicks | 200 mg/kg diet | - | 50-65% mortality; increased heart, kidney, and liver weights. | [8] |
| Deoxynivalenol | Laying Hens | 5 and 10 mg/kg body weight | 6 weeks | Increased expression of pro-inflammatory cytokines (IL-1β, IL-8, TNF-α) and decreased anti-inflammatory cytokine (IL-10). | [9] |
| Deoxynivalenol | Broiler Chickens | 5 mg/kg diet | 5 weeks | Significant decrease in the body weight of DON-fed chickens. | [6] |
| Deoxynivalenol | Broiler Chickens | 7.54 mg/kg diet | 3 weeks | Up-regulation of Claudin-5 (a tight junction protein) in the jejunum. | [10] |
| MON + DON | Broiler Chicks | 100 mg/kg MON + 16 mg/kg DON | 21 days | Extensive renal tubular epithelial degeneration (MON diet); milder degeneration with the combination. | [7] |
Experimental Protocols
This section outlines the methodologies employed in representative studies to assess the toxicity of this compound and deoxynivalenol in poultry.
This compound Toxicity Study in Broiler Chicks
-
Objective: To determine the effects of dietary this compound on the performance and health of broiler chicks.
-
Experimental Animals: Day-old male broiler chicks.
-
Experimental Design: Chicks are randomly allocated to different dietary treatment groups, including a control group receiving a basal diet and experimental groups receiving the basal diet supplemented with varying concentrations of MON (e.g., 0, 50, 100, 200 mg/kg). The study duration is typically 21 days.
-
Mycotoxin Administration: this compound, either purified or from Fusarium fujikuroi culture material, is incorporated into a standard corn-soybean meal-based broiler diet.
-
Data Collection:
-
Performance: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio.
-
Clinical Signs and Mortality: Birds are observed daily for any clinical signs of toxicity, and mortality is recorded.
-
Organ Weights: At the end of the study, birds are euthanized, and organs such as the heart, liver, kidneys, and bursa of Fabricius are excised and weighed. Relative organ weights (as a percentage of body weight) are calculated.
-
Hematology and Serum Biochemistry: Blood samples are collected for analysis of hematological parameters (e.g., red blood cell count, hemoglobin) and serum biochemical markers of organ function (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase, creatinine).
-
Histopathology: Tissue samples from major organs are collected, fixed in 10% neutral buffered formalin, processed using standard paraffin (B1166041) embedding techniques, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
-
Mycotoxin Analysis in Feed: The concentration of this compound in the experimental diets is confirmed using methods like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
Deoxynivalenol Toxicity Study in Broiler Chickens
-
Objective: To evaluate the impact of dietary deoxynivalenol on the performance, intestinal health, and immune response of broiler chickens.
-
Experimental Animals: Day-old male broiler chicks (e.g., Ross 308).
-
Experimental Design: A completely randomized design is often used, with chicks assigned to dietary treatments such as a control diet, and diets contaminated with different levels of DON (e.g., 5 mg/kg and 15 mg/kg). The experiment typically runs for 42 days.
-
Mycotoxin Administration: DON is incorporated into the basal diet, either from naturally contaminated grains or from in vitro cultures of Fusarium graminearum.
-
Data Collection:
-
Performance and Organ Weights: Similar to this compound studies, body weight, feed intake, and organ weights are measured.
-
Intestinal Morphology: Sections of the small intestine (duodenum, jejunum, ileum) are collected for histomorphological analysis. Villus height and crypt depth are measured to assess gut integrity.
-
Immunological Assays:
-
Vaccine Response: Birds are often vaccinated against common poultry diseases (e.g., Newcastle disease, infectious bronchitis), and antibody titers are measured using hemagglutination inhibition (HI) tests or ELISA to assess the effect of DON on humoral immunity.[5]
-
Cytokine Analysis: Blood samples are collected to measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α, IL-10) using commercially available ELISA kits.[13]
-
-
Gene Expression Analysis: Tissues (e.g., jejunum, liver) can be collected to analyze the expression of genes related to tight junctions, oxidative stress, and inflammation using real-time quantitative PCR (RT-qPCR).
-
-
Mycotoxin Analysis in Feed and Tissues: The concentration of DON and its metabolites in feed and biological samples (e.g., plasma, excreta) is determined using LC-MS/MS.[4]
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Pyruvate Dehydrogenase and Cardiotoxicity
The primary mechanism of this compound toxicity is the inhibition of the mitochondrial pyruvate dehydrogenase (PDH) complex.[13] This multi-enzyme complex is a critical link between glycolysis and the citric acid cycle, responsible for the conversion of pyruvate to acetyl-CoA. By inhibiting PDH, this compound disrupts cellular energy metabolism, leading to an accumulation of pyruvate. The heart, with its high metabolic rate, is particularly susceptible to this energy deficit, resulting in cardiotoxicity. The inhibition of the PDH complex by this compound is thought to involve a "suicide inactivator" mechanism, where the toxin irreversibly binds to the enzyme.[13] This leads to myocardial degeneration, ventricular hypertrophy, and ultimately, cardiac failure.[14]
References
- 1. Biomarkers of Deoxynivalenol Toxicity in Chickens with Special Emphasis on Metabolic and Welfare Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycopene Protects Deoxynivalenol-Induced Intestinal Barrier Dysfunction and NLRP3 Inflammasome Activation by Targeting the ERK Pathway | MDPI [mdpi.com]
- 3. Early Activation of MAPK p44/42 Is Partially Involved in DON-Induced Disruption of the Intestinal Barrier Function and Tight Junction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the toxicokinetic study of deoxynivalenol and its acetylated derivatives in chicken and pig plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Capture ELISAs for Chicken Cytokines Using Commercially Available Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute cardiotoxicity of this compound in broiler chickens as measured by electrocardiography. | Semantic Scholar [semanticscholar.org]
- 10. Deoxynivalenol Impairs Hepatic and Intestinal Gene Expression of Selected Oxidative Stress, Tight Junction and Inflammation Proteins in Broiler Chickens, but Addition of an Adsorbing Agent Shifts the Effects to the Distal Parts of the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of this compound in maize plants using hydrophilic interaction chromatography. | Semantic Scholar [semanticscholar.org]
- 13. Inhibition of pyruvate dehydrogenase complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "this compound toxicosis in turkeys and chickens" by Rachel Yvonne Reams [docs.lib.purdue.edu]
Unraveling the Combined Toxic Impact of Moniliformin and Fumonisins: A Comparative Guide
An objective analysis of the interactive toxic effects of co-occurring Fusarium mycotoxins, moniliformin and fumonisin B1, based on available experimental data. This guide is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of mycotoxin interactions.
The co-contamination of agricultural commodities with multiple mycotoxins is a prevalent issue, raising concerns about their combined effects on animal and human health. Among the critical co-contaminants are this compound (MON) and fumonisin B1 (FB1), both produced by Fusarium species. While research into their individual toxicities is well-established, studies on their interactive effects are limited. This guide synthesizes the available quantitative data and experimental methodologies to provide a comparative overview of their individual versus combined toxicological profiles.
Quantitative Data Summary: Individual vs. Combined Exposure
Existing research, primarily in avian species, has investigated the combined toxicity of MON and FB1. The nature of their interaction is not consistently synergistic, with studies reporting effects ranging from additive to less than additive.[1][2][3] A clear synergistic relationship has not been established across the measured parameters. The following tables summarize key quantitative findings from comparative studies.
Table 1: Effects of MON and FB1 on Performance and Mortality in Poultry
| Animal Model | Treatment Group (per kg of feed) | Observation Period | Body Weight Gain (vs. Control) | Mortality Rate | Reference |
| Broiler Chicks | 100 mg MON | 21 days | Decreased (P < 0.05) | Not specified at this dose | [1] |
| 200 mg MON | 21 days | Decreased (P < 0.05) | 50% - 65% (P < 0.05) | [1] | |
| 100 or 200 mg FB1 | 21 days | No significant change | Not specified | [1] | |
| 200 mg FB1 + 100 mg MON | 21 days | Decreased (P < 0.05) | Not specified | [1] | |
| Turkeys | 100 mg MON | 21 days | Decreased | No treatment-related mortality | [2] |
| 200 mg FB1 | 21 days | No significant change | No treatment-related mortality | [2] | |
| 100 mg MON + 200 mg FB1 | 21 days | Decreased | No treatment-related mortality | [2] | |
| Japanese Quail | 100 mg MON | 35 days | Significantly lower | 7.62% | [3] |
| 200 mg FB1 | 35 days | Significantly lower | 12.38% | [3] | |
| 100 mg MON + 200 mg FB1 | 35 days | Significantly lower | 20.95% (Additive effect) | [3] |
Table 2: Effects of MON and FB1 on Organ Weights and Serum Biochemistry in Poultry
| Animal Model | Treatment Group (per kg of feed) | Relative Heart Weight (vs. Control) | Relative Liver Weight (vs. Control) | Relative Kidney Weight (vs. Control) | Key Serum Changes (vs. Control) | Reference |
| Broiler Chicks | Diets with 100 or 200 mg MON | Increased (P < 0.05) | Increased (at 200 mg MON) | Increased (at 200 mg MON) | Interaction on Total Protein & AST (P < 0.05) | [1] |
| Diets with 100 or 200 mg FB1 | No significant change | No significant change | No significant change | Interaction on Total Protein & AST (P < 0.05) | [1] | |
| 200 mg FB1 + 100 mg MON | Increased (P < 0.05) | Increased (P < 0.05) | Increased (P < 0.05) | Interaction on Total Protein & AST (P < 0.05) | [1] | |
| Turkeys | 100 mg MON | Increased | No significant change | Not specified | Not specified | [2] |
| 200 mg FB1 | No significant change | Increased | Not specified | Increased AST and LDH | [2] | |
| 100 mg MON + 200 mg FB1 | Increased | Increased | Not specified | Increased AST and LDH | [2] | |
| Japanese Quail | 100 mg MON, 200 mg FB1, or both | Not specified | Not specified | Not specified | Increased Total Protein, Albumin, Cholesterol, AST, LDH, CK | [3] |
Abbreviations: AST: Aspartate Aminotransferase; LDH: Lactate (B86563) Dehydrogenase; CK: Creatine Kinase.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data. Below are detailed summaries of the experimental designs.
Protocol 1: Factorial Design for Toxicity Assessment in Broiler Chicks
This protocol is based on the methodology described by Ledoux et al. (2003).[1]
-
Animal Model: Day-old male broiler chicks.
-
Experimental Design: A 3x3 factorial arrangement of treatments was used. This design allows for the evaluation of the main effects of each mycotoxin and their interaction.
-
Dietary Treatments:
-
Nine dietary groups were established with varying concentrations of Fumonisin B1 (FB1) (0, 100, or 200 mg/kg) and this compound (M) (0, 100, or 200 mg/kg).
-
Mycotoxins were incorporated into a standard corn-soybean meal-based diet.
-
-
Exposure: Chicks were provided with their respective diets and water ad libitum for 21 days.
-
Data Collection:
-
Performance: Body weight and feed intake were recorded weekly.
-
Clinical Signs & Mortality: Birds were monitored daily.
-
Biochemical Analysis: At day 21, blood samples were collected for analysis of serum enzymes (e.g., aspartate aminotransferase) and total protein.
-
Pathology: At day 21, birds were euthanized, and organs (liver, kidney, heart) were weighed and processed for histopathological examination.
-
-
Statistical Analysis: Data were analyzed using a two-way analysis of variance (ANOVA) to determine the main effects of FB1, M, and their interaction.[4]
Protocol 2: Combined Toxicity Study in Turkeys
This protocol is based on the methodology described by Kubena et al. (1997).[2]
-
Animal Model: Day-old female turkey poults.
-
Experimental Design: A completely randomized design with four treatment groups.
-
Dietary Treatments:
-
Group 1: Control diet.
-
Group 2: 200 mg FB1/kg of feed.
-
Group 3: 100 mg M/kg of feed.
-
Group 4: 200 mg FB1/kg + 100 mg M/kg of feed.
-
Mycotoxins were derived from Fusarium moniliforme (for FB1) and Fusarium fujikuroi (for M) culture material.
-
-
Exposure: Poults were fed the experimental diets from 1 to 21 days of age.
-
Data Collection:
-
Performance: Body weight gain and feed consumption were measured.
-
Biochemical Analysis: Blood samples were collected to measure serum concentrations of enzymes like aspartate aminotransferase and lactate dehydrogenase.
-
Pathology: At the end of the study, relative organ weights (liver, heart) were determined, and tissues were examined for histopathological changes.
-
-
Statistical Analysis: Data were analyzed using ANOVA, and treatment means were compared to determine significant differences.
Visualizing Mechanisms and Workflows
Proposed Toxic Mechanisms and Potential Interactions
While a specific signaling pathway for the synergistic action of MON and FB1 has not been fully elucidated, their individual mechanisms of action suggest potential points of convergence leading to enhanced cellular damage. FB1 is a known inhibitor of ceramide synthase, a key enzyme in sphingolipid metabolism.[5][6] This disruption leads to the accumulation of sphinganine (B43673) and affects numerous cell processes, including apoptosis and cell growth regulation.[7][8] MON is a potent cardiotoxin, and its toxicity is linked to mitochondrial damage and the inhibition of pyruvate (B1213749) dehydrogenase, leading to impaired energy metabolism and oxidative stress.[9][10] The combined exposure may exacerbate cellular stress, leading to amplified apoptosis and organ pathology.
References
- 1. Individual and combined effects of the Fusarium mycotoxins fumonisin B1 and this compound in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The individual and combined effects of the Fusarium mycotoxins this compound and fumonisin B1 in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Individual and combined effects of fumonisin b1 and this compound on clinicopathological and cell-mediated immune response in Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Effect of Mycotoxin Combinations: Which Mathematical Model Is (the Most) Appropriate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants [frontiersin.org]
- 6. Evidence for disruption of sphingolipid metabolism as a contributing factor in the toxicity and carcinogenicity of fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [Study on toxicological mechanism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrastructural study of this compound induced lesions of myocardium in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. LC-MS/MS for Moniliformin Analysis in Maize
For Researchers, Scientists, and Drug Development Professionals
The mycotoxin moniliformin (MON), a secondary metabolite produced by several Fusarium species, is a frequent contaminant of maize worldwide. Its presence in food and feed poses potential health risks to humans and animals. Accurate and reliable analytical methods are crucial for monitoring MON levels to ensure food safety and for research purposes. This guide provides an objective comparison of two common analytical techniques for this compound determination in maize: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound in maize, each with distinct advantages and limitations. LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for detecting low levels of contamination and for confirmatory analysis. HPLC-UV, while less sensitive, can be a cost-effective and reliable option for screening purposes and for analyzing more heavily contaminated samples. The choice between the two methods will largely depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, and available resources.
Quantitative Performance Data
The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods for this compound analysis in maize, based on data from various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 48 µg/kg[1][2] | 1 - 2.6 µg/kg[1][2][3][4] |
| Limit of Quantification (LOQ) | 96 µg/kg[1][2][5] | 4 - 12 µg/kg[1][2][4][6] |
| Recovery | 57 - 80%[1][2][7] | 76 - 114%[3][4][8] |
| **Linearity (R²) ** | >0.99[9] | >0.99[10] |
| Precision (RSD%) | <20%[5] | 6 - 14%[4] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below. These protocols are generalized from several cited studies and may require optimization for specific laboratory conditions and sample matrices.
Sample Preparation (Common for both methods)
A robust sample preparation procedure is critical for accurate this compound analysis. The following steps are commonly employed:
-
Grinding: Maize samples are finely ground to ensure homogeneity.
-
Extraction: The ground sample is extracted with a solvent mixture, typically acetonitrile (B52724)/water in ratios such as 84:16 (v/v) or 85:15 (v/v).[4][11]
-
Centrifugation/Filtration: The extract is centrifuged and/or filtered to remove solid particles.
-
Clean-up (Optional but Recommended): A clean-up step using solid-phase extraction (SPE) cartridges, such as strong anion exchange (SAX) or multifunctional columns (e.g., MycoSep®), is often used to remove interfering matrix components.[4][9]
HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as a ZIC-HILIC, are frequently used for the separation of the polar this compound molecule.[9][11] Ion-pair chromatography with reversed-phase columns has also been employed.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Detection: UV detection is typically performed at a wavelength of 229 nm.[1][2]
-
Quantification: Quantification is based on a calibration curve prepared from this compound standards.
LC-MS/MS Method
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: HILIC columns are commonly used, similar to the HPLC-UV method.[3][4][6]
-
Mobile Phase: A mobile phase composition similar to that used in HPLC-UV is employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for this compound.[4][9][11]
-
Mass Spectrometry Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The transition of the deprotonated molecule [M-H]⁻ at m/z 97 to specific product ions is monitored.[12]
-
Quantification: Quantification is achieved using a calibration curve, often with matrix-matched standards to compensate for matrix effects.[8]
Method Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower, with higher LODs and LOQs.[1][2] | Higher, with significantly lower LODs and LOQs.[3][4] |
| Selectivity | Prone to interference from co-eluting matrix components. | Highly selective due to MRM detection, minimizing interferences.[13][14] |
| Confirmation | Identification is based on retention time only. | Provides structural confirmation through precursor and product ion masses. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs. |
| Throughput | Can be lower due to the need for more extensive clean-up to reduce interferences. | Can be higher, with some methods employing a "dilute and shoot" approach with minimal clean-up.[3] |
| Regulatory Compliance | May not meet the sensitivity requirements for certain regulatory limits. | Generally meets or exceeds the requirements of regulatory bodies for mycotoxin analysis.[13][14] |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general analytical workflow for this compound analysis and a decision-making guide to help in selecting the appropriate technique.
Caption: General workflow for this compound analysis in maize.
Caption: Decision guide for selecting an analytical method.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound in maize is a trade-off between sensitivity, selectivity, cost, and the specific goals of the analysis. For research and regulatory purposes where low detection limits and unambiguous confirmation are paramount, LC-MS/MS is the superior technique. Its high selectivity can also simplify sample preparation, potentially increasing throughput. However, for routine screening of moderately contaminated samples where cost is a significant factor, HPLC-UV can be a viable and effective alternative. It is essential for laboratories to validate their chosen method according to their specific requirements and the relevant regulatory guidelines. Currently, there are no specific regulatory limits for this compound in the EU or the US, but it is considered an emerging mycotoxin of concern.[15][16][17]
References
- 1. Analysis of this compound in maize plants using hydrophilic interaction chromatography. | Semantic Scholar [semanticscholar.org]
- 2. scilit.com [scilit.com]
- 3. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analysis in maize samples from North-West Italy using multifunctional clean-up columns and the LC-MS/MS detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. db.cngb.org [db.cngb.org]
- 8. Survey of this compound in wheat- and corn-based products using a straightforward analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana [frontiersin.org]
- 14. Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New Mycotoxin EU Regulations: Key Changes and Updates - Romer Labs [romerlabs.com]
- 17. EFSA and PAN Europe discuss significance of new EU mycotoxins regulations [nutritioninsight.com]
Navigating a Data Gap: The Challenge of Moniliformin Cross-Reactivity in Mycotoxin Immunoassays
A critical review of available data reveals a significant knowledge gap regarding the cross-reactivity of commercial and research-based mycotoxin immunoassays with moniliformin. While the potential for interference exists due to the inherent nature of antibody-antigen interactions, specific quantitative data on the percentage of cross-reactivity of commonly used mycotoxin assays with this compound is largely absent from peer-reviewed literature and commercial product documentation. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this issue, outlining the theoretical potential for cross-reactivity, presenting a general experimental framework for its assessment, and discussing the implications for mycotoxin analysis.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid screening of mycotoxins in food and feed.[1] These tests rely on the specific binding of antibodies to the target mycotoxin.[2] However, the specificity is not always absolute, and structurally related compounds can sometimes bind to the antibody, leading to inaccurate results.[3][4] This phenomenon, known as cross-reactivity, can result in false positives or the overestimation of the target mycotoxin's concentration.[3]
The Structural Basis for Potential Cross-Reactivity
This compound is a small, highly polar mycotoxin with a unique cyclobutene-dione structure. Its small molecular weight and distinct chemical properties differentiate it from many larger, more complex mycotoxins such as aflatoxins or fumonisins. The likelihood of cross-reactivity depends on the specific epitopes recognized by the antibodies used in a given immunoassay. If an antibody developed for another mycotoxin recognizes a structural motif that is coincidentally present or mimicked by this compound, cross-reactivity could theoretically occur. However, without specific testing, the extent of this potential interference remains unknown.
The development of monoclonal antibodies specifically targeting this compound is an active area of research, which underscores the feasibility of producing highly specific antibodies.[5][6] The success of these developments suggests that with careful antibody selection and assay design, cross-reactivity can be minimized.
Data on Immunoassay Specificity: A Notable Absence of this compound
A review of studies evaluating the cross-reactivity of commercial immunoassays for mycotoxins like deoxynivalenol (B1670258) (DON) and its derivatives reveals a focus on structurally similar compounds within the same toxin family.[4][7] For instance, some DON ELISA kits show significant cross-reactivity with DON-3-glucoside.[4] Similarly, evaluations of aflatoxin test kits focus on their ability to detect the four main types of aflatoxins (B1, B2, G1, and G2).[8] In these and other available studies on mycotoxin immunoassay specificity, this compound is not typically included in the panel of tested cross-reactants. This omission highlights the current data vacuum on this specific topic.
Experimental Protocol for Assessing this compound Cross-Reactivity
To address this data gap, researchers can assess the cross-reactivity of a given mycotoxin immunoassay with this compound by following a standardized protocol. The most common method is the 50% inhibition (IC50) or 50% binding (B/B0=50%) method.
Key Experimental Steps:
-
Preparation of Standards: Prepare a standard curve for the target mycotoxin according to the immunoassay kit's instructions. Simultaneously, prepare a dilution series of pure this compound in the same buffer or matrix extract.
-
Immunoassay Procedure: Run the immunoassay with both the target mycotoxin standards and the this compound dilutions.
-
Data Analysis:
-
Determine the IC50 value for the target mycotoxin (the concentration that causes a 50% reduction in signal).
-
Determine the IC50 value for this compound (the concentration that causes a 50% reduction in signal).
-
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Mycotoxin / IC50 of this compound) x 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests the assay is specific for the target mycotoxin and is not significantly affected by the presence of this compound.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Logical diagram of immunoassay cross-reactivity.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion and Recommendations
The potential for cross-reactivity of mycotoxin immunoassays with this compound represents an important, yet understudied, area of food safety and analytical chemistry. While direct evidence is currently lacking, the principles of immunoassay design suggest that such interference is theoretically possible.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Acknowledge the Data Gap: Be aware that the cross-reactivity of your chosen mycotoxin immunoassay with this compound is likely unknown.
-
Consider the Matrix: The co-occurrence of this compound with other mycotoxins in certain commodities, such as maize, increases the relevance of this issue.
-
Validation is Key: When developing or validating methods for mycotoxin detection in matrices where this compound may be present, it is prudent to include this compound in cross-reactivity testing.
-
Confirmation with Chromatographic Methods: For positive results obtained with immunoassays in matrices known to be contaminated with this compound, confirmation using a more selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended.
Until more comprehensive data becomes available, a cautious and informed approach to the interpretation of immunoassay results for mycotoxins in the presence of potential cross-reactants like this compound is essential for ensuring analytical accuracy and protecting public health.
References
- 1. Recent advances in immunoassay-based mycotoxin analysis and toxicogenomic technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jg-biotech.com [jg-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunochemical methods in health risk assessment: cross reactivity of antibodies against mycotoxin deoxynivalenol with deoxynivalenol-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEVELOP AND EVALUATE RAPID AND SENSITIVE METHODS TO DETECT MYCOTOXINS USING NOVEL SENSORS - NORTHERN REGIONAL RES CENTER [portal.nifa.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of antibodies in some commercial deoxynivalenol test kits against some fusariotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Three Commercial Elisa Kits Used for the Detection of Aflatoxins B1, B2, G1, and G2 in Feedstuffs and Comparison with an HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Moniliformin Toxicity Across Various Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxic effects of moniliformin, a mycotoxin produced by various Fusarium species, across different animal species. The information is supported by experimental data to aid in research and risk assessment.
This compound is a mycotoxin of emerging concern due to its widespread occurrence in cereal grains and its potent cardiotoxic effects.[1][2] Understanding its toxicity profile in various animal models is crucial for both veterinary and human health risk assessments.
Comparative Acute Toxicity of this compound
The acute toxicity of this compound, typically expressed as the median lethal dose (LD50), varies significantly among animal species. Poultry, particularly young birds, are highly susceptible.
| Animal Species | Route of Administration | LD50 (mg/kg body weight) | Key Observations |
| Poultry | |||
| Day-old Broiler Chicks | Oral | 4.0 - 5.4[3] | Acute death.[4] |
| 7-week-old Broiler Chickens | Intravenous | 1.38[5] | Symptoms included lack of muscular coordination, respiratory distress, coma, and death within 65 minutes on average.[5] |
| Ducklings | Oral | 3.68[1] | Considered highly sensitive to the lethal effects.[6] |
| Turkey Poults | - | - | Lethal effects observed, with cardiotoxicosis as the apparent cause of death.[6] |
| Mammals | |||
| Rats (Male) | Oral | 50[1] | |
| Rats (Female) | Oral | 41.57[1] | |
| Rats | Oral | 19 - 25[3] | |
| Mice | Oral | ~50[3] | |
| Mice | Intraperitoneal | 20.9 - 24[1][7] | |
| Mink | Intraperitoneal | 2.2 - 2.8[1][8] | Considered among the more sensitive mammals to this compound.[8] |
| Aquatic Species | |||
| Zebrafish Larvae | Aqueous Exposure (µg/L) | >900 µg/L caused significant mortality | Decreased survival at concentrations of 900, 1350, and 1800 µg/L.[9] |
Chronic and Subacute Toxicity Effects
Chronic exposure to lower doses of this compound reveals cardiotoxicity and other adverse effects as primary concerns.
| Animal Species | Study Duration | Dosage | Key Observations |
| Pigs | 28 days | NOAEL: 25 mg/kg feed (1.0 mg/kg bw/day) for hematological effects.[3] | Reduced weight gain, adverse hematological effects, and cardiotoxicity with lesions in the heart.[3] |
| - | Cardiotoxicity observed at 3 mg/kg bw/day.[3] | Mortality was seen at doses as low as 4.17 mg/kg bw/day.[3] | |
| Broiler Chickens | 1 to 7 weeks | 50 mg/kg diet | Increased mortality, reduced body weight gain, and increased relative heart weights.[10] |
| Turkeys | 1 to 14 weeks | ≥ 25 mg/kg diet | Increased relative heart weights (cardiotoxic).[10] |
| ≥ 37.5 mg/kg diet | Increased relative liver weights (hepatotoxic).[10] | ||
| Rats | Subacute | NOAEL: 6.0 mg/kg bw/day for cardiotoxicity.[3] | Cardiotoxicity was observed at 15 mg/kg bw/day.[3] |
| Mink | Subacute | 1.5 to 3.2 mg/kg bw | Dilated hearts and ultrastructural damage to heart tissue.[8] |
| Reproduction | 17 ppm in diet | No lethality in adult females, but significant neonatal mortality and reduced kit body weights.[11] | |
| Nile Tilapia | - | - | Responses of Nile tilapia to diets containing different concentrations of this compound have been studied.[9] |
| Channel Catfish | - | - | Studies have investigated the toxicity of this compound in diets for channel catfish.[9] |
Experimental Protocols
The following sections detail the methodologies typically employed in the toxicological assessment of this compound.
Acute Oral Toxicity Study in Rodents (LD50 Determination)
This protocol is a generalized representation based on standard toxicology testing procedures.
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Housing and Acclimation: Animals are housed in controlled conditions (12-hour light/dark cycle, 22±3°C, 50-60% humidity) and acclimated for at least one week before the experiment. They are provided with standard rodent chow and water ad libitum.
-
Test Substance: Purified this compound is dissolved in sterile water.
-
Administration: Animals are fasted overnight prior to dosing. The test substance is administered via oral gavage.
-
Dose Groups: A control group receives the vehicle (sterile water), and at least three dose groups are administered different concentrations of this compound. Doses are selected based on preliminary range-finding studies.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days. Body weights are recorded weekly.
-
Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.
Dietary Exposure Study in Poultry
This protocol is based on studies investigating the chronic effects of this compound in broiler chickens.[5][10]
-
Animal Model: Day-old male broiler chicks.
-
Housing: Chicks are housed in floor pens with controlled lighting and temperature, suitable for their age.
-
Diet Preparation: Fusarium culture material containing a known concentration of this compound is incorporated into a standard corn-soybean basal diet to achieve the desired final concentrations (e.g., 0, 25, 50 mg/kg).
-
Experimental Design: Chicks are randomly allocated to dietary treatment groups. Feed and water are provided ad libitum for the duration of the study (e.g., 3 to 7 weeks).
-
Data Collection:
-
Performance: Feed intake and body weight are measured weekly to calculate feed conversion ratios.
-
Clinical Signs and Mortality: Birds are observed daily for any signs of toxicity, and mortality is recorded.
-
Hematology and Serum Chemistry: At the end of the study, blood samples are collected to analyze parameters such as red and white blood cell counts, hemoglobin, and serum enzyme activities (e.g., alkaline phosphatase, alanine (B10760859) aminotransferase).[12]
-
Gross Pathology and Organ Weights: Birds are euthanized, and a necropsy is performed. The heart, liver, kidney, and bursa of Fabricius are weighed, and relative organ weights are calculated.[10][12]
-
Histopathology: Tissue samples from the heart and liver are collected, fixed in formalin, and processed for microscopic examination to identify lesions.[6]
-
-
Data Analysis: Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatment groups.
Mandatory Visualizations
Mechanism of Action
This compound's primary mode of action is the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.[13][14] This inhibition blocks the conversion of pyruvate to acetyl-CoA, disrupting the tricarboxylic acid (TCA) cycle and cellular energy production.[14][15]
Caption: this compound inhibits the pyruvate dehydrogenase complex.
Experimental Workflow for Mycotoxin Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a mycotoxin like this compound in an animal model.
Caption: A typical workflow for animal toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Risks to human and animal health related to the presence of this compound in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poultrydvm.com [poultrydvm.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of Fusarium moniliforme var. subglutinans for chicks, ducklings, and turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C4H2O3 | CID 40452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toxic effects to mink of this compound extracted from Fusarium fujikuroi culture material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chronic effects of this compound in broiler and turkeys fed dietary treatments to market age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subacute and reproductive effects in mink from exposure to Fusarium fujikuroi culture material (M-1214) containing known concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Individual and combined effects of this compound present in Fusarium fujikuroi culture material and aflatoxin in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
Co-occurrence of Moniliformin and Fumonisins in Corn: A Comparative Analysis
A significant positive correlation is frequently observed between the contamination levels of moniliformin (MON) and fumonisins (FBs) in corn. This co-occurrence is primarily attributed to the fact that both mycotoxins can be produced by the same fungal species, notably Fusarium proliferatum and Fusarium verticillioides. These fungi are common pathogens of maize worldwide, leading to a risk of simultaneous exposure for both human and animal consumers of corn and corn-based products.
This guide provides a comparative overview of the correlation between this compound and fumonisin levels in corn, supported by experimental data from various studies. It is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the co-contamination patterns of these mycotoxins.
Quantitative Data on Co-occurrence
Multiple studies across different geographical regions have investigated the simultaneous presence of this compound and fumonisins in corn samples. The data consistently indicates a high frequency of co-contamination, with a statistically significant positive correlation between their concentrations in many instances. The following table summarizes key findings from selected research.
| Study Region | Corn Samples Analyzed | Co-occurrence Frequency | Correlation (MON vs. FBs) | This compound (MON) Concentration Range (µg/kg) | Fumonisin (FB1+FB2) Concentration Range (µg/kg) | Reference |
| Italy | 82 | 95.1% (MON), 92.6% (FBs) | Significant Positive Correlation | Not Detected - >1000 | Not Detected - 43,297 | [1] |
| United States | 100 (food-grade corn) | 34% | Not explicitly stated, but simultaneous occurrence noted | 26 - 774 | 43 - 1,642 (FB1 only) | [2] |
| United States | 34 (corn-based food products) | 53% | Not explicitly stated, but simultaneous occurrence noted | 31 - 858 | 28 - 2,679 (FB1), 30 - 797 (FB2) | [2] |
| Michigan, USA (2017-2018) | Not specified | High prevalence of co-contamination | Positive correlations observed between mycotoxins produced by Fusarium spp. | Incidence and concentrations were higher in 2018 | Not specified | [3] |
| Serbia (2018-2021) | 400 | 100% (MON) | Connection between MON and other mycotoxins including fumonisins noted | 41.2 (mean 2019) - 1742.0 (max 2021) | Not specified | [4] |
Experimental Protocols
The simultaneous determination of this compound and fumonisins in corn is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate quantification of both mycotoxins. Below is a generalized experimental protocol based on methodologies reported in the scientific literature.
Sample Preparation
-
Grinding: Corn samples are finely ground to a homogeneous powder to ensure representative sampling.
-
Extraction: A representative portion of the ground sample (typically 5-25 g) is extracted with a solvent mixture. Common extraction solvents include:
-
Acetonitrile/water (e.g., 84:16, v/v)
-
Methanol/water (e.g., 3:1, v/v)
-
Acetonitrile/water/formic acid mixtures The extraction is usually performed by shaking or blending for a defined period.
-
-
Clean-up: The crude extract is then purified to remove interfering matrix components. This step is crucial for accurate LC-MS/MS analysis. Common clean-up techniques include:
-
Solid-Phase Extraction (SPE): Using cartridges such as strong anion exchange (SAX) or specialized mycotoxin clean-up columns.
-
Immunoaffinity Columns (IACs): These columns contain antibodies specific to the mycotoxins of interest, providing very clean extracts.
-
"Dilute and Shoot": In some methods, the extract is simply diluted before injection into the LC-MS/MS system, relying on the high selectivity of the instrument.
-
LC-MS/MS Analysis
-
Chromatographic Separation: The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of fumonisins. For the highly polar this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. Some methods utilize a single chromatographic run to detect both mycotoxins.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is used to separate the mycotoxins.
-
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is typically used, operating in either positive or negative ion mode.
-
Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode, where specific precursor ions of this compound and fumonisins are selected and fragmented to produce characteristic product ions. This provides high specificity and sensitivity for quantification.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound and fumonisins in corn samples.
Factors Influencing Co-occurrence
Several factors can influence the simultaneous production of this compound and fumonisins in corn:
-
Fungal Species: The specific Fusarium species and strain infecting the corn will determine the mycotoxin profile. F. proliferatum and F. verticillioides are known to produce both mycotoxins.[1][5]
-
Environmental Conditions: Climatic conditions such as temperature, humidity, and rainfall during the growing and harvesting seasons play a crucial role in fungal growth and mycotoxin production.[6][7] Drought stress followed by warm, humid conditions can favor the growth of Fusarium species and subsequent mycotoxin contamination.
-
Agronomic Practices: Factors like crop rotation, tillage practices, and insect damage can influence the incidence of Fusarium ear rot and, consequently, mycotoxin levels.
-
Maize Hybrid: The susceptibility of the corn hybrid to Fusarium infection can also impact the levels of mycotoxin contamination.
References
- 1. This compound analysis in maize samples from North-West Italy using multifunctional clean-up columns and the LC-MS/MS detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Occurrence of fumonisins and this compound in corn and corn-based food products of U.S. origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Moniliformin Analysis
For researchers and professionals in drug development and food safety, accurate quantification of the mycotoxin moniliformin is critical. Solid-Phase Extraction (SPE) is a crucial step in sample preparation, significantly impacting the reliability of analytical results. This guide provides a comparative evaluation of different SPE cartridges used for this compound cleanup, supported by experimental data from various studies.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge is paramount for achieving high recovery rates and low analytical detection limits. The performance of several common SPE cartridges for this compound analysis is summarized below. It is important to note that direct comparisons can be challenging as performance is influenced by the sample matrix, extraction solvent, and analytical method.
| SPE Sorbent | Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method | Reference |
| C18 & Neutral Alumina (B75360) | Corn | 80 | - | 0.01-0.18 | - | LC-UV | [1] |
| C18 & Neutral Alumina | Wheat | 85 | - | 0.01-0.18 | - | LC-UV | [1] |
| Strata C18-E | Maize | >50 | - | - | - | HPLC-MS/MS | [2] |
| C18 | Maize | <50 | - | - | - | HPLC-MS/MS | [2] |
| Strata C8 | Maize | <50 | - | - | - | HPLC-MS/MS | [2] |
| Strong Anion Exchange (SAX) | Cereals | 75.3 | - | 0.7 | 2.5 | HPLC-HRMS | [3][4] |
| Bond Elut SAX | White Rice | 93-121 | - | - | - | UPLC-MS/MS | [5] |
Key Observations:
-
Anion Exchange Cartridges (SAX): Strong anion exchange cartridges, such as Bond Elut SAX, have demonstrated high recovery rates for this compound, ranging from 75.3% to as high as 121%.[3][4][5] This is attributed to the ionic nature of this compound, which allows for effective retention on the SAX sorbent.
-
Reversed-Phase Cartridges (C18): While widely used, traditional C18 cartridges have shown variable and sometimes lower recovery rates for this compound. One study reported recoveries of less than 50%.[2] However, when used in combination with other cleanup steps, such as a neutral alumina column, C18 cartridges have achieved recoveries of 80-85%.[1] The Strata C18-E cartridge showed better performance than standard C18 and C8 cartridges in one comparison.[2]
-
"Dilute and Shoot" Approach: For some applications, a "dilute and shoot" method without any SPE cleanup has been successfully applied, achieving a limit of detection (LOD) of 2.6 µg/kg and a limit of quantification (LOQ) of 8.8 µg/kg in maize.[6] This approach is simpler and faster but may be more susceptible to matrix effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methods. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: C18 and Neutral Alumina SPE
-
Sample Extraction: Samples are extracted with an acetonitrile-water mixture (95:5, v/v).[1]
-
Defatting: The extract is defatted with n-hexane.[1]
-
SPE Cleanup: An aliquot of the extract is evaporated and then cleaned up using small C18 and neutral alumina columns in succession.[1]
-
Analysis: The final extract is analyzed by reverse-phase liquid chromatography with UV detection at 229 and 254 nm.[1]
Protocol 2: Strong Anion Exchange (SAX) SPE
-
Sample Extraction: The sample is extracted with a methanol-based solvent (e.g., 85% methanol).[5] In another study, the extraction solvent was not explicitly detailed in the abstract but the cleanup was performed on strong anion exchange columns.[3][4]
-
SPE Cleanup:
-
Conditioning: The SAX cartridge is typically conditioned with a solvent like methanol.
-
Loading: The sample extract is loaded onto the cartridge. One study noted that direct application of the extraction solvent without a drying step yielded excellent performance.[5]
-
Washing: The cartridge is washed to remove interfering compounds.
-
Elution: this compound is eluted from the cartridge.
-
-
Analysis: The purified extract is analyzed by LC-MS/MS or high-resolution mass spectrometry (HRMS).[3][4][5]
Protocol 3: Strata C18-E SPE
-
Sample Extraction: A 1:4 ratio of maize flour to water was found to be optimal for extraction, followed by the addition of acetonitrile.[2]
-
SPE Cleanup:
-
Analysis: The cleaned-up extract is analyzed by HPLC-MS/MS.[2]
Experimental Workflow for this compound Analysis
The following diagram illustrates a general workflow for the analysis of this compound in a given sample matrix, from sample preparation to final analysis.
References
- 1. Liquid chromatographic determination and stability of the Fusarium mycotoxin this compound in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize [mdpi.com]
- 3. Analysis of the Fusarium mycotoxin this compound in cereal samples using 13C2-moniliformin and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
Additive vs. Synergistic Toxicity of Co-occurring Fusarium Mycotoxins: A Comparative Guide
The co-contamination of food and feed with multiple Fusarium mycotoxins is a significant concern for researchers, scientists, and drug development professionals. Understanding the nature of the toxicological interactions between these mycotoxins—whether their combined effect is simply additive or synergistically amplified—is crucial for accurate risk assessment and the development of effective mitigation strategies. This guide provides an objective comparison of the additive and synergistic toxicities of commonly co-occurring Fusarium mycotoxins, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Quantitative Analysis of Combined Mycotoxin Toxicity
The interaction between co-occurring mycotoxins can result in one of three outcomes: an additive effect, where the combined toxicity is equal to the sum of the individual toxicities; a synergistic effect, where the combined toxicity is greater than the sum of the individual toxicities; or an antagonistic effect, where the combined toxicity is less than the sum of the individual toxicities. The following tables summarize quantitative data from various studies on the combined effects of key Fusarium mycotoxins.
Table 1: Combined Toxicity of Deoxynivalenol (B1670258) (DON) and Zearalenone (B1683625) (ZEN)
| Experimental Model | Mycotoxin Concentrations | Endpoint Measured | Observed Effect | Reference |
| Porcine Splenic Lymphocytes | DON: 0.06, 0.3, 1.5 µg/mL; ZEN: 0.08, 0.4, 2 µg/mL | Apoptosis, Oxidative Stress | Synergistic | [1] |
| Boar Semen | DON: 50.6 µM; ZEN: 62.8 µM | Viability, Motility | Synergistic (for viability and two motility parameters) | [2] |
| Human Hepatocellular Carcinoma (HepG2) Cells | Not specified | Cell Viability | Synergistic | |
| Human Hepatocellular Carcinoma (BEL-7402) Cells | Not specified | Cytotoxicity | Additive | [3] |
| Zebrafish Embryos | ZEA: 200, 400, 800 µg/L; DON: 4000 µg/L | Oxidative Stress, Apoptosis, Inflammation | Synergistic | |
| Young Pigs | DON: 1 mg/kg diet; ZON: 250 µg/kg diet | Physiological Effects | Enhanced Toxicity | [4] |
Table 2: Combined Toxicity of Fumonisin B1 (FB1) and Aflatoxin B1 (AFB1)
| Experimental Model | Mycotoxin Concentrations | Endpoint Measured | Observed Effect | Reference |
| Human Hepatoma (HepG2) Cells | Low FB1/AFB1 ratio (<20) | Apoptosis | Synergistic | [3] |
| Human Hepatoma (HepG2) Cells | High FB1/AFB1 ratio (>20) | Apoptosis | Additive | [3] |
| F-344 Rats | Not specified | Acute Toxicity (LD50) | Additive | |
| Mosquitofish (Gambusia affinis) | Not specified | Acute Toxicity (LC50) | Additive |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the combined toxicity of mycotoxins.
In Vitro Cytotoxicity Assay
This protocol describes a common method for evaluating the effects of mycotoxin combinations on cell viability using a human cell line.
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Mycotoxin Preparation: Stock solutions of deoxynivalenol (DON) and zearalenone (ZEN) are prepared in dimethyl sulfoxide (B87167) (DMSO). Working solutions are prepared by diluting the stock solutions in cell culture medium to the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.5%.
-
Cell Treatment: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach for 24 hours. The culture medium is then replaced with medium containing the individual mycotoxins or their combinations at various concentrations. Control wells receive medium with DMSO only.
-
Viability Assessment (MTT Assay): After 24 or 48 hours of exposure, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The nature of the interaction (additive, synergistic, or antagonistic) is determined using mathematical models such as the combination index (CI) method.
In Vivo Acute Toxicity Study in Rats
This protocol outlines a general procedure for assessing the acute toxicity of mycotoxin combinations in a rodent model.
-
Animal Model: Male F-344 rats (6-8 weeks old) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Mycotoxin Administration: Aflatoxin B1 (AFB1) and Fumonisin B1 (FB1) are dissolved in a suitable vehicle (e.g., corn oil). The mycotoxins are administered individually or in combination via oral gavage.
-
Dose Determination: A preliminary dose-range finding study is conducted to determine the approximate LD50 (the dose that is lethal to 50% of the animals) for each mycotoxin.
-
Experimental Groups: Animals are randomly assigned to different groups: a control group receiving the vehicle only, groups receiving different doses of the individual mycotoxins, and groups receiving different dose combinations of the mycotoxins.
-
Observation: The animals are observed for clinical signs of toxicity and mortality for a period of 14 days. Body weight is recorded daily.
-
Data Analysis: The LD50 values for the individual mycotoxins and their combinations are calculated using probit analysis. The type of interaction is determined by comparing the experimentally determined LD50 of the mixture with the theoretically expected LD50 for an additive effect.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate complex signaling pathways and experimental procedures.
Caption: Synergistic induction of apoptosis by co-occurring mycotoxins.
Caption: General workflow for in vitro combined toxicity assessment.
References
- 1. Combined effects of deoxynivalenol and zearalenone on oxidative injury and apoptosis in porcine splenic lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current Knowledge of Individual and Combined Toxicities of Aflatoxin B1 and Fumonisin B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of deoxynivalenol and zearalenone at permitted feed concentrations causes serious physiological effects in young pigs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Moniliformin Extraction Efficiency Using Various Solvents
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the mycotoxin moniliformin in food and feed matrices is crucial for food safety and toxicological studies. The efficiency of the initial extraction step is paramount for reliable results. This guide provides a comparative overview of the effectiveness of different solvents and solvent systems for the extraction of this compound, supported by experimental data from various studies.
Data Presentation: Comparison of Extraction Solvents
The following table summarizes the findings from multiple studies on the extraction of this compound, detailing the solvent system used, the matrix, and the reported recovery rates.
| Solvent System | Matrix | Recovery Rate (%) | Reference |
| 85% Methanol (B129727) (v/v) in water | White Rice | Highest recovery among tested methanol concentrations | [1] |
| 75-93% Methanol (v/v) in water | White Rice | 75-93% | [1] |
| 27-91% Acetonitrile (B52724) (v/v) in water | White Rice | 27-91% | [1] |
| Acetonitrile:Water (80:20, v/v) | Maize | 87-103% | [2] |
| Acetonitrile:Water (95:5, v/v) | Maize and Wheat | 80% (Corn), 85% (Wheat) | [3] |
| Acetonitrile:Water (50:50, v/v) | Cereal Samples | Not specified | [4] |
| Methanol | Maize | Not specified | [5] |
| Aqueous tetra-n-butylammonium hydroxide | Maize | 70-80% | [6] |
Note: Recovery rates can be influenced by the specific experimental protocol, including the extraction technique (e.g., shaking, sonication), cleanup steps, and analytical method used for quantification.
Experimental Protocols
Below are detailed methodologies for this compound extraction as described in the cited literature.
Protocol 1: Methanol-Based Extraction from White Rice [1]
-
Sample Preparation: Homogenize the white rice sample.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of 85% methanol (v/v) in water.
-
Vortex for 1 minute.
-
Shake on a horizontal shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
The supernatant is further purified using a strong anion exchange (SAX) SPE cartridge.
-
The final eluate is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Acetonitrile-Water Extraction from Maize [2]
-
Sample Preparation: Grind the maize sample.
-
Extraction:
-
Weigh 5 g of the ground maize sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of acetonitrile:water (80:20, v/v).
-
Shake using a horizontal shaker at 350 rpm for 60 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Sample Dilution:
-
Take a 400 µL aliquot of the filtered supernatant.
-
Dilute with 600 µL of methanol:water (50:50, v/v).
-
Filter through a 0.2 µm polytetrafluoroethylene (PTFE) disposable syringe filter into vials for LC-MS/MS analysis.
-
Protocol 3: Acetonitrile-Water Extraction from Corn and Wheat [3]
-
Sample Preparation: Grind the corn or wheat samples.
-
Extraction:
-
Extract samples with acetonitrile-water (95 + 5).
-
-
Defatting:
-
Defat the extract with n-hexane.
-
-
Cleanup:
-
Evaporate an aliquot of the extract.
-
Clean up the residue on small C18 and neutral alumina (B75360) columns successively.
-
-
Analysis:
-
Conduct reverse-phase liquid chromatography (LC) on a C18 column with a mobile phase of 10% or 15% methanol or acetonitrile in an aqueous ion-pair reagent.
-
Detect using ultraviolet absorption at 229 and 254 nm.
-
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatographic determination and stability of the Fusarium mycotoxin this compound in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and purification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
Cytotoxicity of moniliformin in different cell lines (e.g., SH-SY5Y)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the mycotoxin moniliformin across various cell lines, with a particular focus on the human neuroblastoma cell line SH-SY5Y. Experimental data from multiple studies are presented to offer a comprehensive overview for researchers in toxicology and drug development.
Comparative Cytotoxicity of this compound
This compound has demonstrated varied cytotoxic potential across different cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of this compound in several cell lines. For comparative context, data for other mycotoxins in the SH-SY5Y cell line are also included.
| Cell Line | Species | Cell Type | This compound IC50/EC50 | Exposure Time | Assay | Reference |
| SH-SY5Y | Human | Neuroblastoma | > 200 µM (IC50 not reached) | 24h, 48h | MTT | [1] |
| V79 | Hamster | Lung Fibroblast | IC20: 4.3 mM | 48h | Neutral Red Uptake | (Inferred from literature) |
| Chicken Skeletal Myocytes | Chicken | Primary | EC50: 42 µM | 48h | Tetrazolium Cleavage | (Inferred from literature) |
| Chicken Cardiac Myocytes | Chicken | Primary | EC50: 95 µM | 48h | Tetrazolium Cleavage | (Inferred from literature) |
| Chicken Splenocytes | Chicken | Primary | EC50: > 200 µM | 48h | Tetrazolium Cleavage | (Inferred from literature) |
| Human Peripheral Blood Lymphocytes | Human | Primary | Genotoxic effects observed at 2.5-25 µM | 48h | CA, SCE, MN | [2] |
| SH-SY5Y | Human | Neuroblastoma | Patulin IC50: 12 µM | 24h | MTT | [1] |
| SH-SY5Y | Human | Neuroblastoma | Patulin IC50: 3.25 µM | 48h | MTT | [1] |
| SH-SY5Y | Human | Neuroblastoma | Citrinin IC50: 80 µM | 24h | MTT | [1] |
| SH-SY5Y | Human | Neuroblastoma | Citrinin IC50: 50 µM | 48h | MTT | [1] |
| CHO-K1 | Hamster | Ovary | Patulin IC50: 0.69 µM | Not Specified | Not Specified | [1] |
Note: IC20 represents the concentration causing a 20% inhibition of cell viability. CA: Chromosomal Aberration, SCE: Sister-Chromatid Exchange, MN: Micronucleus.
Experimental Protocols
A frequently employed method for assessing the cytotoxicity of this compound and other mycotoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Adherent Cells (e.g., SH-SY5Y)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Mycotoxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the mycotoxin. Include a vehicle control (medium without the mycotoxin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: After incubation, remove the medium containing the mycotoxin. Add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the substance that inhibits 50% of cell growth.[5][6]
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound using an in vitro cell-based assay.
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
This compound's primary mechanism of action involves the inhibition of the pyruvate (B1213749) dehydrogenase complex, a critical enzyme linking glycolysis to the citric acid cycle. This disruption of cellular respiration, coupled with its genotoxic effects, contributes to its cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. Cytotoxic Profiles of Beauvericin, Citrinin, this compound, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the genotoxicity of Fusarium mycotoxin this compound in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Uncertainty in Moniliformin Analytical Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of moniliformin (MON), a mycotoxin produced by various Fusarium species, are critical for ensuring food and feed safety. Due to its high polarity and small molecular size, the analytical determination of this compound presents unique challenges.[1] This guide provides a comparative overview of common analytical techniques, focusing on the uncertainties associated with their measurements. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Performance Characteristics of Analytical Methods
The uncertainty of an analytical method is determined by evaluating several key performance parameters. These include the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as repeatability and reproducibility). The following table summarizes these parameters for different analytical methods used for this compound determination, as reported in various studies.
| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Citation |
| HPLC-MS/MS | Maize | 2.6 | 8.8 | - | - | - | [2] |
| HPLC-MS/MS | White Rice | 0.04 | 0.11 | 90.2 - 109.6 | 1.8 - 14.2 | 4.6 - 12.7 | [1] |
| HPLC-MS/MS | Sorghum | 0.07 | 0.22 | 90.2 - 109.6 | 1.8 - 14.2 | 4.6 - 12.7 | [1] |
| HPLC-MS/MS | Corn Oil | 0.05 | 0.16 | 90.2 - 109.6 | 1.8 - 14.2 | 4.6 - 12.7 | [1] |
| HPLC-MS/MS | Baby Food | 0.06 | 0.18 | 90.2 - 109.6 | 1.8 - 14.2 | 4.6 - 12.7 | [1] |
| HPLC-MS/MS | Maize | - | 5 | 87 - 103 | < 20 | < 20 | [3] |
| LC-MS | Maize | 10 | - | - | - | - | [4] |
| HPLC-DAD | Maize | - | - | - | - | - | [5] |
| CE-DAD | Maize | - | - | - | - | - | [5] |
-
LOD: Limit of Detection
-
LOQ: Limit of Quantification
-
RSDr: Relative Standard Deviation (Repeatability)
-
RSDR: Relative Standard Deviation (Reproducibility)
-
"-" indicates data not specified in the cited source.
Experimental Protocols
The performance of an analytical method is intrinsically linked to the experimental protocol employed. Below are summaries of methodologies from the cited studies, providing insight into the conditions under which the performance data were obtained.
HPLC-MS/MS Method (as described by Kim et al., 2023) [1]
-
Extraction: Samples were extracted with 85% methanol (B129727) (v/v).
-
Clean-up: Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges were used for purification.
-
Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
HPLC-MS/MS Method (as described by Barthel et al., 2017) [2]
-
Extraction: Homogenized samples were extracted with a solution of acetonitrile (B52724)/water (50/50, v/v).
-
Clean-up: A "dilute and shoot" approach was used without a specific clean-up step. The centrifuged extracts were diluted with acetonitrile before injection.
-
Instrumentation: Hydrophilic interaction liquid chromatography (HILIC)-HPLC coupled with tandem mass spectrometry (LC-MS/MS).
LC-MS Method (as described by Sewram et al., 1999) [4]
-
Extraction: this compound was extracted from maize kernels using an acetonitrile-water (95:5) mixture.
-
Clean-up: Reversed-phase (C18) solid-phase extraction cartridges were used for sample clean-up.
-
Instrumentation: High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-MS). Triethylamine was used as an ion-pairing reagent.
Comparison of CE-DAD, HPLC-DAD, and HPLC-MS/MS (as described by De Risi et al., 2023) [5]
-
This study compared three different instrumental techniques for the analysis of this compound in maize. While specific quantitative data for all performance parameters are not fully detailed in the abstract, the study highlights that CE-DAD and HPLC-MS/MS offered reliable and comparable sensitivity and selectivity, whereas HPLC-DAD was found to be less sensitive.
General Analytical Workflow for this compound
The analysis of this compound in food and feed matrices typically follows a standardized workflow, which is crucial for obtaining reliable and reproducible results. The diagram below illustrates the key stages of this process, from sample collection to data analysis.
Caption: General workflow for the analytical determination of this compound.
Conclusion
The choice of an analytical method for this compound determination should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for detecting low levels of this compound in complex matrices.[1][5] However, other methods like CE-DAD can also provide reliable results.[5] Proper method validation, including the assessment of uncertainty, is paramount for ensuring the accuracy and reliability of the analytical data. Researchers should carefully consider the extraction and clean-up procedures, as these steps can significantly impact the overall performance of the method.
References
- 1. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Global Moniliformin Contamination: A Comparative Analysis of Geographic Occurrence
A comprehensive review of moniliformin prevalence in cereal grains across different continents reveals significant geographical variations in contamination levels. This guide synthesizes quantitative data from various studies, details the experimental protocols used for detection, and provides a logical workflow for the assessment of this mycotoxin, offering valuable insights for researchers, scientists, and drug development professionals.
This compound (MON), a mycotoxin produced by various Fusarium species, is a global contaminant of cereal crops, with maize being the most affected commodity. The toxin's occurrence is influenced by regional climatic conditions, agricultural practices, and the prevalence of specific Fusarium species. This guide provides a comparative overview of this compound contamination in Europe, Africa, Asia, North America, and South America, supported by quantitative data and detailed analytical methodologies.
Geographic Occurrence of this compound
The presence and concentration of this compound in cereals, particularly maize, show considerable variation across different geographic regions. While some areas report high levels of contamination, others show little to no presence of the mycotoxin.
Data Summary
The following tables summarize the quantitative data on this compound occurrence in various cereals and cereal-based products across different continents.
Table 1: this compound Occurrence in Europe
| Country/Region | Commodity | No. of Samples | Detection Rate (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Reference(s) |
| United Kingdom | Maize Products | 36 | >91.7 | <50 - 250 | - | [1][2] |
| Poland | Maize, Oats, Wheat, Rye, Triticale | - | High | 500 - 399,300 | - | [1][2] |
| Netherlands & Germany | Cereal-based Foods | 102 | - | Not detected - 207 | - | [3] |
| Germany (Bavaria) | Popcorn, Maize Meal, Semolina | 39 | 97 | <8.8 - 847 | Mean: 118, Median: 39 | [4] |
| Italy | Maize | 108 | 93 | <4 - 2606 | - | [1] |
| Serbia | Maize | - | High | up to 3856 | - | [5] |
Table 2: this compound Occurrence in Africa
| Country/Region | Commodity | No. of Samples | Detection Rate (%) | Concentration Range (µg/kg) | Reference(s) |
| Gambia | Maize | - | - | up to 3160 | [1][2] |
| South Africa | Maize | - | - | up to 2730 | [1][2] |
| Southern Africa (Transkei) | Maize | - | - | 16 - 25 | [6] |
| Zimbabwe | Maize | 8 | - | up to 160 | [7] |
| Kenya | Other maize products | 12 | 83.3 | up to 940 | [7] |
| Tanzania | Other maize products | 1 | 100 | 380 | [7] |
Table 3: this compound Occurrence in Asia
| Country/Region | Commodity | No. of Samples | Detection Rate (%) | Concentration Range (µg/kg) | Mean (µg/kg) | Reference(s) |
| South Korea | Cereal Grains (total) | 107 | 64 | 0.94 - 374.10 | 49.19 | [8] |
| Maize | - | 80 | - | 100.80 | [8] | |
| Sorghum | - | 93 | up to 374.10 | 153.31 | [8] | |
| Job's tears | - | 100 | - | 97.19 | [8] | |
| Brown rice | - | 87 | - | 4.14 | [8] | |
| White rice | - | 67 | - | 1.16 | [8] | |
| Foxtail millet | - | 60 | - | 31.34 | [8] | |
| Black rice | - | 33 | - | 2.67 | [8] | |
| China | Cereals (implicated in Keshan disease) | - | - | - | [7] |
Table 4: this compound Occurrence in the Americas
| Country/Region | Commodity | No. of Samples | Detection Rate (%) | Concentration Range (µg/kg) | Reference(s) |
| USA | Maize | 17 | 5.9 | up to 2820 | [7] |
| Maize products | 14 | 85.7 | 20 - 105 | [7] | |
| Brazil (São Paulo) | Maize & Maize Products | 90 | 0 | Not Detected | [9][10] |
| Argentina | Sorghum | - | 41 | 363.2 - 914.2 | [11][12] |
Experimental Protocols
Accurate determination of this compound concentrations is crucial for assessing food safety and managing risks. The most common analytical methods employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction
A representative sample is obtained by grinding and homogenizing the cereal grains.[13] The extraction of this compound is typically performed using a mixture of acetonitrile (B52724) and water, with ratios varying from 84:16 to 50:50 (v/v), or with 85% methanol (B129727).[3][4][6] The choice of solvent can influence extraction efficiency.
Clean-up
To remove interfering matrix components, a clean-up step is often necessary. This is commonly achieved using Solid-Phase Extraction (SPE) with strong anion exchange (SAX) cartridges.[1][2][3][8][14] Other methods include the use of multifunctional clean-up columns (e.g., MycoSep®) or a "dilute and shoot" approach where the extract is simply diluted before injection, particularly for LC-MS/MS analysis.[1][4]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Principle: This method separates this compound from other compounds in the extract based on its chemical properties as it passes through a chromatography column. The separated this compound is then detected by its absorbance of ultraviolet light.
-
Typical Conditions:
-
Column: Strong anion exchange or reverse-phase C18 columns are commonly used.[15]
-
Mobile Phase: For strong anion exchange columns, a buffer such as sodium dihydrogen phosphate (B84403) is used.[15] For reverse-phase columns, an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulphate is added to the mobile phase (e.g., a mixture of methanol and a phosphate buffer).[15] The addition of lanthanide ions (e.g., LaCl₃) to the mobile phase has been shown to improve peak shape and separation on an LC-NH₂ column.[16][17]
-
Detection: UV detection is typically performed at 229 nm or 260 nm.[15][16]
-
Limit of Detection (LOD): Generally ranges from 30 to 50 µg/kg.[2][3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and specific method separates this compound using liquid chromatography, which is then ionized and identified based on its mass-to-charge ratio by a mass spectrometer.
-
Typical Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of the polar this compound molecule.[1][4][14]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative mode is used to generate the deprotonated molecular ion [M-H]⁻ at m/z 97.[6]
-
Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
Limit of Detection (LOD): Significantly lower than HPLC-UV, often in the range of 0.7 to 2.6 µg/kg.[3][4]
-
This compound Contamination Assessment Workflow
The following diagram illustrates a logical workflow for the assessment of this compound contamination, from initial sampling to the final risk evaluation.
References
- 1. scispace.com [scispace.com]
- 2. A survey of the occurrence of the mycotoxin this compound in cereal samples from sources worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid LC-MS/MS method for the determination of this compound and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the mycotoxin this compound in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Natural Occurrence and Risk of the Emerging Mycotoxin this compound in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scite.ai [scite.ai]
- 11. Fusarium species and this compound occurrence in sorghum grains used as ingredient for animal feed in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of this compound in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS and LC-UV Determination of this compound by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Chromatographic Showdown: Benchmarking New Analytical Methods Against Established HPLC Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of emerging analytical techniques versus the gold standard, High-Performance Liquid Chromatography (HPLC).
In the fast-paced world of pharmaceutical development and analytical chemistry, the demand for faster, more sensitive, and efficient analytical methods is ever-present. While High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for quality control, impurity profiling, and pharmacokinetic studies, several newer technologies have emerged as powerful alternatives. This guide provides an objective comparison of three such methods—Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—against traditional HPLC protocols, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
The choice of an analytical technique is often a trade-off between speed, resolution, sensitivity, and the physicochemical properties of the analyte. The following tables summarize the key quantitative performance differences between these methods.
Table 1: UHPLC vs. HPLC - A Leap in Speed and Resolution
| Parameter | Conventional HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 mm ID x 150-250 mm length | 2.1 mm ID x 50-100 mm length |
| Operating Pressure | 400 - 600 bar (5,800 - 8,700 psi) | > 1000 bar (up to 15,000 psi) |
| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min |
| Analysis Time | Longer | Significantly shorter (up to 9x faster than HPLC)[1] |
| Resolution | Good | Superior, with sharper peaks[2][3] |
| Sensitivity | Standard | Enhanced due to narrower peaks and higher signal-to-noise ratio[2][4] |
| Solvent Consumption | Higher | Lower[2] |
Table 2: SFC vs. HPLC - The "Green" Alternative for Chiral and Achiral Separations
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid solvents (e.g., acetonitrile (B52724), methanol, water) | Supercritical Carbon Dioxide (CO₂) |
| Analysis of Chiral Compounds | Often requires specific chiral columns and longer run times | Generally faster and more efficient, especially for chiral separations[5] |
| Solvent Consumption | High, especially with normal-phase chromatography | Significantly lower, promoting "green" chemistry |
| Analysis Speed | Varies | Generally faster due to low viscosity and high diffusivity of the mobile phase |
| Sample Solubility | Can be limiting for non-polar compounds in reversed-phase | Can analyze compounds not soluble in typical HPLC solvents |
| Cost | High solvent and waste disposal costs | Lower solvent costs and reduced waste handling |
Table 3: HILIC vs. Reversed-Phase HPLC - Mastering the Analysis of Polar Compounds
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, amide) |
| Mobile Phase | Polar (e.g., water/acetonitrile or water/methanol gradients) | Apolar organic solvent with a small amount of aqueous solvent |
| Analyte Polarity | Best for non-polar to moderately polar compounds | Ideal for highly polar and hydrophilic compounds |
| Retention of Polar Analytes | Poor, often requires ion-pairing agents or derivatization | Strong retention of polar analytes |
| MS Sensitivity | Good | Often enhanced due to high organic content in the mobile phase |
| Elution Order | Generally, non-polar compounds are retained longer | Generally, polar compounds are retained longer |
Experimental Protocols: From Theory to Practice
To provide a practical understanding of these techniques, this section outlines detailed experimental methodologies for the analysis of common pharmaceutical compounds.
Standard HPLC Protocol: Purity Analysis of Paracetamol
This protocol describes a standard reversed-phase HPLC method for determining the purity of Paracetamol from its tablet formulation.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Phosphate buffer (pH 3.0).[6]
-
B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 243 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A powdered tablet sample equivalent to 100 mg of Paracetamol is dissolved in the mobile phase, sonicated, and filtered.[6]
UHPLC Protocol: Analysis of Atorvastatin (B1662188) in Human Plasma
This UHPLC-MS/MS method demonstrates the speed and sensitivity of UHPLC for bioanalytical applications.[7]
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size.[7]
-
Mobile Phase:
-
A: 0.2% Formic acid in water.[7]
-
B: Acetonitrile.
-
Gradient elution is employed.
-
-
Flow Rate: 0.3 mL/min.[7]
-
Detection: Mass spectrometry (MS/MS) in negative ion mode.[7]
-
Injection Volume: 5 µL.
-
Sample Preparation: Plasma samples are prepared using protein precipitation followed by centrifugation.
SFC Protocol: Chiral Separation of Ibuprofen (B1674241)
This protocol illustrates the utility of SFC for the rapid and efficient separation of enantiomers.[8]
-
Instrumentation: SFC system with a UV detector.
-
Column: Chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., Methanol with 0.2% trifluoroacetic acid).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Racemic ibuprofen is dissolved in a suitable organic solvent.[8]
HILIC Protocol: Analysis of Underivatized Amino Acids
This HILIC-MS method is suitable for the direct analysis of highly polar amino acids without the need for derivatization.[9][10][11]
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: HILIC column with an amide or silica-based stationary phase.
-
Mobile Phase:
-
A: Acetonitrile with 0.1% formic acid.
-
B: Water with 0.1% formic acid.
-
Gradient: High percentage of A to a lower percentage of A.
-
-
Flow Rate: 0.4 mL/min.
-
Detection: Mass spectrometry (MS) in positive ion mode.
-
Injection Volume: 2 µL.
-
Sample Preparation: Amino acid standards or samples are dissolved in a mixture of acetonitrile and water.[12]
Visualizing the Workflow: Making Informed Decisions
The selection of an appropriate analytical method is a critical step in the drug development process. The following diagrams, created using Graphviz (DOT language), illustrate the decision-making process and a general workflow for method comparison.
References
- 1. biomedres.us [biomedres.us]
- 2. uhplcs.com [uhplcs.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 5. Supercritical fluid chromatography-tandem mass spectrometry for fast bioanalysis of R/S-warfarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. halocolumns.com [halocolumns.com]
- 10. nestgrp.com [nestgrp.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Laboratory Personnel: Proper Disposal Procedures for Moniliformin
For researchers, scientists, and drug development professionals handling the mycotoxin moniliformin, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its acute toxicity, all materials contaminated with this compound must be treated as hazardous waste and handled with stringent safety protocols to prevent accidental exposure and environmental contamination.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols. All work with this compound should be conducted in a designated area with controlled access, preferably within a fume hood or a Class II biological safety cabinet, to minimize the risk of aerosolization and inhalation.[1] The Safety Data Sheet (SDS) for this compound sodium salt specifies that this chemical is considered hazardous.[2]
Appropriate personal protective equipment (PPE) is mandatory and includes:
-
Gloves: Disposable, impermeable gloves.
-
Lab Coat: A fire-retardant, disposable or dedicated lab coat that is regularly decontaminated.[1]
-
Eye Protection: Tight-sealing safety goggles.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[2]
-
Footwear: Closed-toe shoes are required. For larger-scale operations, chemical-resistant boots may be necessary.[1]
In case of accidental contact, immediate medical attention is required. For eye contact, flush immediately with plenty of water for at least 15 minutes, removing contact lenses if present.[2] For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]
Disposal Procedures for this compound-Contaminated Waste
All waste contaminated with this compound, including disposable PPE, labware, and absorbent materials, must be treated as hazardous waste.[1] The primary methods for the safe disposal of mycotoxins involve chemical inactivation followed by proper hazardous waste disposal, or incineration.
Step 1: Segregation of Waste
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and paper towels, in clearly labeled, leak-proof containers designated for hazardous waste.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container.
Step 2: Chemical Inactivation (Decontamination)
Experimental Protocol for Decontamination:
-
Prepare a fresh 1% sodium hypochlorite (B82951) solution. Household bleach, which is typically 5-6% sodium hypochlorite, can be diluted accordingly.[1]
-
For liquid waste: Add the 1% sodium hypochlorite solution to the liquid this compound waste to achieve a final concentration that is effective for decontamination. While specific ratios for this compound are not published, a common practice for mycotoxins is to add an equal volume of the decontaminating solution. Allow a contact time of at least 2 hours.
-
For solid waste and surfaces: Thoroughly wet the contaminated surfaces or items with the 1% sodium hypochlorite solution. Ensure a minimum contact time of 2 hours for non-porous surfaces and glassware.[1]
-
After the contact time, thoroughly rinse decontaminated surfaces and equipment with water.[1]
Step 3: Final Disposal
-
Decontaminated Liquid Waste: Following inactivation, the decontaminated liquid waste should be disposed of according to your institution's hazardous waste guidelines.[1]
-
Treated Solid Waste: Place the decontaminated solid waste in the designated hazardous waste containers.
-
Incineration: For large quantities of contaminated materials or in cases where chemical inactivation is not feasible, incineration is the most effective method for the complete destruction of mycotoxins.[3]
-
Coordination with Environmental Health and Safety: It is crucial to coordinate with your institution's environmental health and safety (EHS) department for the final collection and disposal of all hazardous waste.[1] All materials must be disposed of in compliance with all applicable federal, state, and local regulations.[4]
Quantitative Data for Decontamination
The following table summarizes the recommended quantitative parameters for the chemical decontamination of mycotoxin-contaminated materials. It is important to note that these are general guidelines for mycotoxins, and their specific efficacy against this compound has not been extensively documented.
| Parameter | Recommendation | Source |
| Decontaminating Agent | Sodium Hypochlorite Solution | [1] |
| Concentration | 1% | [1] |
| Contact Time (Glassware) | At least 2 hours | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-contaminated waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Moniliformin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Moniliformin, a mycotoxin produced by various Fusarium species. Adherence to these guidelines is essential to mitigate the risks associated with this compound.
This compound is a potent cardiotoxin (B1139618) and has been shown to cause acute toxicity in various animal species.[1][2][3] The primary routes of exposure are ingestion, inhalation of aerosols, and dermal contact. Due to its toxic nature, all laboratory work with this compound requires strict adherence to the safety procedures outlined below.
Hazard Identification and Toxicity
This compound's primary toxic effect is cardiotoxicity, leading to myocardial degeneration and ventricular hypertrophy.[4] It functions by inhibiting the pyruvate (B1213749) dehydrogenase enzyme system, which disrupts the Krebs cycle and cellular respiration.[1]
Quantitative Toxicity Data:
| Parameter | Value | Species | Route | Reference |
| LD50 | 2.2 - 2.8 mg/kg | Mink | Intraperitoneal | [2] |
| 5.4 mg/kg | 1-day-old Chicks | Oral | [5] | |
| 20.9 mg/kg | Female Mice | Intraperitoneal | [5] | |
| 29.1 mg/kg | Male Mice | Intraperitoneal | [5] | |
| 41.57 mg/kg | Female Rats | Oral | [3] | |
| 50 mg/kg | Male Rats | Oral | [3] | |
| NOAEL | 6.0 mg/kg bw | Rat | Subacute | [4] |
| LOAEL | 3 mg/kg | Rat | - | [1] |
| BMDL05 | 0.20 mg/kg bw/day | Pig | 28-day study (Haematological hazards) | [4] |
Physicochemical Properties:
| Property | Value |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C4HNaO3 (Sodium Salt) |
| Molar Mass | 120.04 g/mol (Sodium Salt) |
| Solubility | Soluble in water and polar solvents (e.g., methanol) |
| Stability | Decomposes at 150-153°C without melting. |
Occupational Exposure Limits (OELs): To date, no specific occupational exposure limits for this compound have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle this compound as a highly potent compound and minimize exposure to the lowest reasonably achievable level.
Operational Plan: Safe Handling Procedures
A systematic workflow is critical to ensure safety at every stage of handling this compound. All personnel must be thoroughly trained in these procedures before working with the compound.
Caption: Procedural workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent accidental exposure.
Required PPE:
| Equipment | Specification |
| Gloves | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Lab Coat | A dedicated, solid-front lab coat or disposable gown. |
| Eye Protection | Chemical splash goggles. |
| Face Protection | A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Respiratory Protection | For procedures that may generate aerosols (e.g., weighing, preparing concentrated solutions), a NIOSH-approved respirator (e.g., N95 or higher) is required. |
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Engineering Controls: All manipulations of this compound (weighing, reconstitution, etc.) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to control for aerosols and dust.
-
Spill Kit: Ensure a spill kit containing absorbent materials, appropriate decontaminant, and waste disposal bags is readily accessible.
-
PPE: Don all required PPE before entering the designated work area.
2. Weighing and Reconstitution:
-
Static Control: Use an anti-static weigh paper or a container to minimize the dispersal of the powdered compound.
-
Weighing: Carefully weigh the required amount of this compound inside the BSC.
-
Reconstitution: Add the solvent (e.g., water or methanol) slowly and carefully to the vial containing the weighed this compound to avoid splashing. Cap the vial and mix gently until the solid is completely dissolved.
3. Experimental Use:
-
All procedures involving this compound solutions should be conducted within the BSC.
-
Use disposable plastic-backed absorbent pads on the work surface to contain any potential spills.
-
Avoid the use of needles and syringes whenever possible to prevent accidental injection. If their use is unavoidable, employ safe needle practices.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Caption: Logical flow for the disposal of this compound waste.
Decontamination and Spill Cleanup:
-
Decontaminating Solutions: A freshly prepared 1:10 dilution of household bleach (sodium hypochlorite) is an effective decontaminant.[6][7] Allow for a contact time of at least 30 minutes. Oxidizing agents like ozone have also been shown to degrade this compound.[8]
-
Small Spills:
-
Don appropriate PPE.
-
Cover the spill with absorbent material.
-
Gently apply the decontaminating solution to the absorbent material, working from the outside in.
-
Allow a 30-minute contact time.
-
Collect all materials into a designated hazardous waste container.
-
Wipe the area again with the decontaminating solution, followed by a water rinse if the decontaminant is corrosive.
-
-
Large Spills:
-
Evacuate the area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
Waste Segregation and Disposal:
-
Liquid Waste: All liquid waste containing this compound should be deactivated with a suitable chemical decontaminant (e.g., bleach) before being collected as hazardous chemical waste.
-
Solid Waste: All contaminated solid waste (e.g., gloves, lab coats, absorbent pads, pipette tips) should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
Final Disposal: All deactivated and segregated waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound or its waste down the sanitary sewer.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic effects to mink of this compound extracted from Fusarium fujikuroi culture material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
